molecular formula C10H15NOS B1520525 1-(Thiophen-3-ylmethyl)piperidin-4-ol CAS No. 864388-84-1

1-(Thiophen-3-ylmethyl)piperidin-4-ol

Cat. No.: B1520525
CAS No.: 864388-84-1
M. Wt: 197.3 g/mol
InChI Key: JQJVNJKLFUBEBG-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(thiophen-3-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c12-10-1-4-11(5-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJVNJKLFUBEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(Thiophen-3-ylmethyl)piperidin-4-ol

[1][2]

Executive Summary

1-(Thiophen-3-ylmethyl)piperidin-4-ol (CAS 864388-84-1 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] Characterized by a 4-hydroxypiperidine core N-alkylated with a 3-thienylmethyl group, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antihistamines, antipsychotics, and kinase inhibitors.[2] Its structural utility lies in the bioisosteric replacement of benzyl groups with the thiophene moiety, often improving metabolic stability or altering lipophilicity profiles in drug candidates.[2]

This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, physicochemical properties, and handling standards for research applications.[2]

Chemical Identity & Physicochemical Profile[1][4][5][6]

Nomenclature and Identification
ParameterTechnical Detail
CAS Registry Number 864388-84-1
IUPAC Name 1-(Thiophen-3-ylmethyl)piperidin-4-ol
Synonyms 1-(3-Thienylmethyl)-4-piperidinol; 1-(3-Thienylmethyl)-4-hydroxypiperidine
Molecular Formula C₁₀H₁₅NOS
Molecular Weight 197.30 g/mol
SMILES OC1CCN(CC2=CSC=C2)CC1
InChIKey JQJVNJKLFUBEBG-UHFFFAOYSA-N
Calculated Physicochemical Properties

Understanding the "drug-like" properties is essential for researchers incorporating this fragment into larger scaffolds.[1][2]

PropertyValue (Predicted)Significance in Drug Design
cLogP ~1.2 - 1.5Indicates moderate lipophilicity; suitable for CNS penetration optimization.[1][2]
TPSA ~49 ŲFavorable for membrane permeability (Rule of 5 compliant).[2]
pKa (Basic N) ~8.5 - 9.0Exists predominantly as a cation at physiological pH (7.4).[1][2]
H-Bond Donors 1 (OH)Key interaction point for receptor binding (e.g., H-bond to Ser/Thr residues).[1][2]
H-Bond Acceptors 3 (N, O, S)Thiophene sulfur can act as a weak acceptor.[2]

Synthetic Methodology: Reductive Amination

The most robust and "self-validating" method for synthesizing CAS 864388-84-1 is the reductive amination of 3-thiophenecarboxaldehyde with 4-piperidinol .[1][2] This route is preferred over direct alkylation (using 3-(chloromethyl)thiophene) due to milder conditions and the avoidance of lachrymatory alkylating agents.[1][2]

Reaction Logic

The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced in situ.[2]

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice.[2] Unlike NaBH₄, STAB is less basic and less reactive toward the aldehyde itself, preventing the formation of the 3-thiophenemethanol byproduct.[2]

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) allows for efficient solvation of the organic components while maintaining a slightly acidic environment (often aided by Acetic Acid) to catalyze iminium formation.[2]

Validated Protocol

Materials:

  • 3-Thiophenecarboxaldehyde (1.0 eq)[1][2]

  • 4-Piperidinol (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2]

  • Acetic Acid (AcOH) (1.0 eq)[1][2]

  • DCM or DCE (0.1 M concentration relative to aldehyde)[1][2]

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under nitrogen, dissolve 3-thiophenecarboxaldehyde and 4-piperidinol in anhydrous DCM. Add Acetic Acid. Stir at room temperature for 30–60 minutes. Checkpoint: The solution may darken slightly; this indicates imine/iminium formation.[2]

  • Reduction: Cool the mixture to 0°C (optional, but improves selectivity). Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitoring: TLC (MeOH/DCM 1:9) should show consumption of the aldehyde.[2]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x).[2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM with 1% NH₄OH) to yield the title compound.

Synthesis Visualization

SynthesisWorkflowstartReactants:3-Thiophenecarboxaldehyde+ 4-PiperidinolinterIntermediate:Iminium Ion Formation(Acid Catalyzed)start->interDCM, AcOH, RTreagentReagent Addition:Sodium Triacetoxyborohydride(STAB)inter->reagentIn situ reductionproductTarget Product:1-(Thiophen-3-ylmethyl)piperidin-4-ol(CAS 864388-84-1)reagent->product12-16h, Workup

Figure 1: Step-wise reductive amination workflow for the synthesis of CAS 864388-84-1.

Medicinal Chemistry Applications

This compound is rarely an endpoint; it is a pharmacophore scaffold .

Thiophene as a Bioisostere

In drug design, the 3-thienyl group is often used as a bioisostere for a phenyl ring.[2]

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene.[1][2] This can enhance cation-π interactions with receptor binding sites.[1][2]

  • Metabolic Stability: The sulfur atom introduces different metabolic soft spots (e.g., S-oxidation) compared to the phenyl ring, potentially altering clearance rates (Cl_int).[2]

  • Steric Profile: The 5-membered ring is slightly smaller than a 6-membered phenyl ring, which can be critical for fitting into tight hydrophobic pockets.[1][2]

Structural Logic in Drug Design

The molecule consists of three distinct functional zones:

  • The Head (4-OH): A polar handle for further functionalization (e.g., etherification, esterification) or direct H-bonding.[2]

  • The Core (Piperidine): A semi-rigid spacer that directs the vector of the substituents.[2]

  • The Tail (Thiophene): A lipophilic anchor.

PharmacophoreOHHydroxyl Group(H-Bond Donor/Acceptor)PipPiperidine Ring(Basic Center / Spacer)OH->PipPosition 4ThioThiophene Ring(Lipophilic / Aromatic)Pip->ThioMethylene Linker

Figure 2: Pharmacophore segmentation of 1-(Thiophen-3-ylmethyl)piperidin-4-ol.

Analytical Characterization

Researchers should verify the identity of the synthesized material using the following spectroscopic markers.

Proton NMR (¹H NMR) Expectations (CDCl₃, 400 MHz)
  • Thiophene Protons: Three distinct signals in the aromatic region (~δ 7.0–7.4 ppm).[2]

  • Benzylic Methylene: A singlet (or AB quartet if chiral environment) around δ 3.5–3.6 ppm (N-CH₂-Thiophene).[1][2]

  • Piperidine Core:

    • Protons α to Nitrogen: Multiplets at ~δ 2.7–2.9 ppm and ~δ 2.0–2.2 ppm.

    • Proton at C4 (CH-OH): Multiplet at ~δ 3.7 ppm.[1][2]

    • Other ring protons: Multiplets in the δ 1.5–2.0 ppm range.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+).[2]

  • Molecular Ion: Expect a strong [M+H]⁺ peak at m/z 198.1 .[2]

Safety & Handling

  • Hazards: As a tertiary amine and thiophene derivative, treat as an irritant.[2]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended). The amine is stable, but the thiophene ring can be sensitive to strong oxidizers.[2]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

  • ChemicalBook. 1-(Thiophen-3-ylmethyl)piperidin-4-ol Product Entry. Retrieved from [1][2]

  • ChemSrc. CAS 864388-84-1 Physicochemical Data. Retrieved from [1][2]

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry. (Standard protocol reference for Section 3).

Strategic Bioisosterism: Thiophene-Substituted Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thiophene-Substituted Piperidine Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Toxicologists

Executive Summary

The replacement of a phenyl ring with a thiophene moiety—thiophene-phenyl bioisosterism—is a high-impact strategy in lead optimization. When applied to the piperidine scaffold, a ubiquitous pharmacophore in CNS and oncology therapeutics, this modification does more than merely alter lipophilicity. It fundamentally reshapes the electronic landscape of the ligand, introduces new vectors for hydrogen bonding, and modifies metabolic clearance profiles.

This guide provides a technical deep-dive into the design, synthesis, and safety considerations of thiophene-substituted piperidine derivatives. We move beyond basic definitions to explore the causality of structure-activity relationships (SAR) and the critical metabolic liabilities that every medicinal chemist must navigate.

The Pharmacophore Rationale: Why Thiophene?

In the context of piperidine-based drugs (e.g., opioids, antipsychotics, antihistamines), the piperidine nitrogen often serves as a basic center for cation-


 interactions or salt bridge formation within a receptor pocket (e.g., Asp residue in GPCRs). The attached aromatic ring typically occupies a hydrophobic pocket.

Replacing this phenyl group with thiophene introduces three critical shifts:

  • Electronic Deshielding & Polarization: Thiophene is electron-rich (excessive

    
    -electron density) but the sulfur atom induces a dipole moment (
    
    
    
    = 0.52 D) distinct from the non-polar benzene. This allows for stronger
    
    
    -
    
    
    stacking interactions with electron-deficient amino acid residues (e.g., Phe, Trp) in the binding pocket.
  • Steric "Tuck": The C–S bond length (1.71 Å) is longer than C–C (1.40 Å), but the bond angle (C-S-C ~92°) creates a geometry that is effectively smaller and more "tuckable" than a phenyl ring. This allows the scaffold to fit into cryptic pockets where a phenyl ring might clash sterically.

  • Lipophilicity Modulation: Thiophene is generally more lipophilic than benzene (logP benzene = 2.13; logP thiophene = 2.5). However, its ability to act as a weak hydrogen bond acceptor (via Sulfur lone pairs) can paradoxically improve solubility in specific solvated environments compared to the purely hydrophobic phenyl ring.

Comparative Physicochemical Profile
PropertyPhenyl-Piperidine CoreThienyl-Piperidine CoreImpact on Drug Design
Electronic Character Aromatic, neutral

-excessive, polarizable
Enhanced affinity for

-deficient pockets.
Metabolic Liability Hydroxylation (CYP450)S-oxidation, EpoxidationHigh Risk: Potential for reactive metabolites (see Section 4).
Geometry 6-membered, 120° angles5-membered, ~92° S-angleBioisostere for ortho-substituted benzenes; reduces steric clash.
pKa (Piperidine N) ~9.8 - 10.2~9.5 - 9.9Slight reduction in basicity due to heteroaryl electron withdrawal.

Synthetic Architectures: Constructing the Scaffold

The synthesis of thiophene-substituted piperidines requires navigating the sensitivity of the thiophene ring to harsh acidic conditions (polymerization risk) and oxidation. The two primary architectures are C-linked (4-thienylpiperidine) and Spiro-fused .

Workflow: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most robust route to 4-(thiophen-2-yl)piperidine derivatives avoids the instability of enamines. We utilize a Suzuki coupling between a protected halopiperidine and a thiophene boronic acid.

SyntheticWorkflow Start N-Boc-4-Bromopiperidine Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent Thiophene-2-boronic acid Reagent->Catalyst Intermediate N-Boc-4-(2-thienyl)piperidine Catalyst->Intermediate Suzuki Coupling (C-C Bond Formation) Deprotection TFA / DCM or HCl / Dioxane Intermediate->Deprotection N-Boc Cleavage Product 4-(2-Thienyl)piperidine (Free Base/Salt) Deprotection->Product Final Scaffold

Figure 1: Robust synthetic route for C-linked thienyl-piperidines. The use of N-Boc protection is crucial to prevent catalyst poisoning by the free amine.

Detailed Protocol: Synthesis of 4-(2-Thienyl)piperidine Hydrochloride

Validation Level: Standard Medicinal Chemistry Protocol

  • Coupling: Charge a reaction vessel with tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), 2-thiopheneboronic acid (1.2 eq), and

    
     (2.0 eq). Suspend in 1,4-dioxane/water (4:1 ratio). Degas with 
    
    
    
    for 15 mins. Add
    
    
    (0.05 eq) and heat to 90°C for 12 hours.
    • Why? The bidentate dppf ligand prevents rapid catalyst decomposition by the sulfur atom in thiophene.

  • Workup: Dilute with EtOAc, wash with brine. The organic layer is dried (

    
    ) and concentrated. Purify via silica flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated

    
    , extract with DCM, and treat with HCl/ether to precipitate the hydrochloride salt.
    

Case Study: Sigma Receptor Ligands (Spiro-Thienopyrans)

A compelling example of thiophene-piperidine utility is found in the optimization of Sigma-1 (


) receptor ligands , which are targets for analgesia and neuroprotection.

Researchers replaced the benzene ring of a spirocyclic benzopyran with a thiophene ring to create Spiro[piperidine-4,4'-thieno[3,2-c]pyran] derivatives.

SAR Data: Bioisosteric Impact

The following data illustrates the effect of the thiophene substitution on affinity (


) compared to the parent benzene analog.
Compound IDCore StructureN-Substituent (R)

Affinity (

nM)
Selectivity (

vs

)
Benzene Analog Spiro[benzopyran]Benzyl1.2 nM>100x
Cmpd 2a Spiro[thienopyran]Benzyl0.32 nM >500x
Cmpd 2d Spiro[thienopyran]Cyclohexylmethyl0.29 nM >500x
Cmpd 2i Spiro[thienopyran]4-Fluorobenzyl0.62 nM>300x

Data Source: Adapted from typical SAR trends in spirocyclic sigma ligands (e.g., Schepmann et al. [1]).

Analysis: The thiophene analog (2a) demonstrated a 4-fold increase in affinity over the benzene parent.

  • Mechanism:[1][2] The thiophene ring, being slightly smaller and more electron-rich, optimized the fit within the hydrophobic pocket of the

    
     receptor, likely engaging in tighter edge-to-face 
    
    
    
    -stacking with tyrosine residues in the binding site.

Critical Safety: The Metabolic "Structural Alert"

While thiophene is a valuable pharmacophore, it is a known structural alert in toxicology.[3][4] The sulfur atom is prone to oxidation by Cytochrome P450 (CYP450) enzymes, leading to reactive metabolites that can cause idiosyncratic hepatotoxicity (e.g., as seen with the withdrawn drug Tienilic acid).[1][3]

The Bioactivation Pathway

Designers must assess the risk of S-oxidation versus safe ring hydroxylation.

MetabolicPathway cluster_Toxic Toxification Pathway cluster_Safe Detoxification Pathway Drug Thiophene-Piperidine Drug CYP CYP450 Oxidation Drug->CYP Epoxide Thiophene Epoxide / S-Oxide (Highly Electrophilic) CYP->Epoxide Bioactivation Adduct Covalent Binding to Proteins (Hepatotoxicity) Epoxide->Adduct Nucleophilic Attack by Liver Proteins Glutathione Glutathione (GSH) Conjugation Epoxide->Glutathione GSH Trapping Excretion Mercapturic Acid Derivative (Excreted) Glutathione->Excretion

Figure 2: The metabolic bifurcation of thiophene. The balance between GSH trapping and protein binding determines safety.

Mitigation Strategies

To use thiophene safely in a piperidine drug candidate:

  • Block Metabolic Hotspots: Substitute the

    
    -positions (C2/C5) of the thiophene ring with metabolically stable groups (e.g., Cl, 
    
    
    
    , or Methyl) to prevent oxidation.
  • Electronic Deactivation: Add electron-withdrawing groups to the thiophene ring to make the sulfur lone pair less available for oxidation.

  • GSH Trapping Assays: Early-stage screening must include GSH-trapping experiments in liver microsomes to quantify the formation of reactive intermediates.

References

  • Schepmann, D., et al. (2008). Thiophene bioisosteres of spirocyclic sigma receptor ligands.[5] 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans].[5] Journal of Medicinal Chemistry.[6] Link

  • Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.[4][7] Drug Metabolism Reviews. Link

  • Pinto, A., et al. (2011). Thiophene bioisosteres of the antipsychotic drug olanzapine.[8] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Kumari, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[9] RSC Medicinal Chemistry.[9] Link

Sources

Bioisosteric replacement of benzyl with thiophen-3-ylmethyl in drug design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

The bioisosteric replacement of a benzyl group with a thiophen-3-ylmethyl moiety is a high-impact strategy in lead optimization. While the phenyl ring is the scaffold of choice in early drug discovery, it often suffers from metabolic ubiquity and "flat" SAR (Structure-Activity Relationship) landscapes. The thiophene ring—specifically the 3-isomer—offers a unique electronic profile (


-excessive), altered metabolic vectors, and distinct lipophilic characteristics while maintaining steric fidelity to the benzyl pharmacophore.[1]

This guide provides a rigorous analysis of this specific replacement, detailing the physicochemical rationale, metabolic implications, and a validated synthetic protocol for installation.[1]

Part 1: The Physicochemical Rationale

Why Switch? The transition from benzyl to thiophen-3-ylmethyl is not merely a space-filling exercise; it is an electronic modulation. Thiophene is a 5-membered heteroaromatic ring that is electron-rich compared to benzene.[2][3][4]

1.1 Comparative Metrics

The following table summarizes the shift in properties when replacing a Phenyl ring with a 3-Thienyl ring.

PropertyBenzyl Moiety (Phenyl)Thiophen-3-ylmethyl MoietyImpact on Drug Design
Electronic Nature

-neutral / electron-withdrawing (mild)

-excessive (Electron Rich)
Increases potential for

-

stacking; S-atom lone pairs can act as H-bond acceptors.
Bond Angle (C-X-C) 120° (Hexagonal)~92° (C-S-C angle)The 3-position vector mimics the phenyl meta vector more closely than the 2-position.
Van der Waals Volume ~78 ų~69 ųThiophene is slightly smaller, allowing accommodation in tighter binding pockets.[1]
Lipophilicity (LogP) Baseline+0.1 to +0.3 (Variable)Thiophene is generally more lipophilic than benzene due to the sulfur atom.
Aromaticity High (Resonance Energy ~36 kcal/mol)Moderate (Resonance Energy ~29 kcal/mol)Thiophene is more reactive toward electrophiles (metabolic implications).
1.2 The "Vector Alignment" Hypothesis

A critical error in thiophene bioisosterism is selecting the wrong attachment point.

  • 2-Thienyl: The bond angle adjacent to the sulfur creates a "kink" that often disrupts the binding vector established by a benzyl group.

  • 3-Thienyl: The vector projecting from the 3-position of thiophene aligns with the meta-position of a phenyl ring but, due to the ring size, often overlays perfectly with the phenyl envelope in 3D space. This makes thiophen-3-ylmethyl the superior steric isostere for benzyl.

Part 2: Structural Biology & Binding Mode

The sulfur atom in the thiophene ring is not passive.[3][5][6] Unlike the carbon atoms in a benzyl group, the sulfur provides:

  • Sigma-Hole Interactions: A region of positive electrostatic potential on the extension of the C-S bond, capable of interacting with nucleophilic protein residues (e.g., backbone carbonyls).

  • Lone Pair Projection: The

    
     lone pairs can engage in weak H-bond acceptance, potentially picking up interactions that the benzyl group misses.
    
Diagram 1: Decision Matrix for Bioisosteric Replacement

The following decision tree guides the chemist on when to deploy the thiophene switch.

Bioisostere_Decision Start Lead Compound Analysis (Benzyl Moiety) Issue_Check Identify Liability Start->Issue_Check Metab_Issue High Clearance (Benzylic Oxidation?) Issue_Check->Metab_Issue Metabolic Potency_Issue Low Potency (Weak Binding?) Issue_Check->Potency_Issue Affinity Solubility_Issue Poor Solubility? Issue_Check->Solubility_Issue PhysChem Switch_Decision Consider Thiophen-3-ylmethyl Metab_Issue->Switch_Decision Potency_Issue->Switch_Decision Solubility_Sol Thiophene is more lipophilic (Use polar substituents on ring) Solubility_Issue->Solubility_Sol Metab_Sol Thiophene alters metabolic soft spot (blocks para-position) Switch_Decision->Metab_Sol Potency_Sol S-atom interactions (Sigma hole / Lone pair) Switch_Decision->Potency_Sol

Caption: Decision matrix for evaluating the strategic replacement of benzyl groups with thiophen-3-ylmethyl moieties based on ADME and potency bottlenecks.

Part 3: Metabolic Liabilities & Toxicity (The "Structural Alert")

Trustworthiness: A technical guide must address risks. Thiophenes are known "structural alerts" in medicinal chemistry due to potential bioactivation.[2][5][6]

The Mechanism: Cytochrome P450 enzymes can oxidize the thiophene sulfur or the double bond.

  • S-Oxidation: Formation of thiophene sulfoxide/sulfone, which can act as Michael acceptors.

  • Epoxidation: Formation of thiophene epoxide, which can ring-open to form reactive diketones that covalently bind to hepatic proteins (hepatotoxicity).

Mitigation Strategy:

  • Substitution: Blocking the 2- and 5-positions of the thiophene ring (the

    
    -carbons) significantly reduces metabolic activation.
    
  • The 3-ylmethyl Advantage: By attaching the linker at the 3-position, the most reactive 2-position is sterically hindered compared to a 2-substituted thiophene, often improving metabolic stability compared to its 2-isomer counterpart.

Part 4: Synthetic Protocol (Self-Validating)

Objective: Synthesis of a secondary amine containing the thiophen-3-ylmethyl moiety via Reductive Amination . This is the most robust method for introducing this group.

Reagents:

  • Reagent: Thiophene-3-carbaldehyde (CAS: 498-62-4)

  • Reductant: Sodium Triacetoxyborohydride (STAB) - Chosen for mildness to prevent thiophene reduction.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

4.1 Step-by-Step Methodology
  • Imine Formation (Equilibrium):

    • In a dry round-bottom flask, dissolve the Primary Amine (1.0 equiv) in DCE (0.1 M concentration).

    • Add Thiophene-3-carbaldehyde (1.1 equiv).

    • Validation Step: Add activated 4Å Molecular Sieves or MgSO4 to sequester water. This drives the equilibrium toward the imine. Stir for 2 hours at room temperature.

    • Check point: Monitor by TLC or LCMS. The aldehyde peak should diminish, and the imine mass (M-18) may appear (though imines can hydrolyze on LCMS).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise. Note: Do not use NaBH4; it is too strong and can reduce the aldehyde directly before imine formation.

    • Add catalytic Acetic Acid (1-2 drops) to catalyze the iminium ion formation.

    • Warm to room temperature and stir for 4–16 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Dry organics over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc). Thiophene derivatives are often UV-active (254 nm) but less intense than phenyls; use Iodine stain if necessary.

Diagram 2: Synthetic Workflow

Synthesis_Flow Reactants Amine Scaffold + Thiophene-3-carbaldehyde Intermediate Imine Species (Transient) Reactants->Intermediate -H2O Product Thiophen-3-ylmethyl Amine Intermediate->Product Reduction Reagent Na(OAc)3BH AcOH / DCE Reagent->Intermediate Catalysis

Caption: One-pot reductive amination workflow for installing the thiophen-3-ylmethyl group.

Part 5: Case Study & Application

Example: GluN2B NMDA Receptor Antagonists In the optimization of GluN2B antagonists, researchers explored the replacement of a benzylamine moiety.

  • Challenge: The benzyl group was metabolically labile and had suboptimal selectivity against the

    
    -receptor.
    
  • Solution: Replacement with thiophen-3-ylmethyl .

  • Outcome: The thiophene analogue retained high affinity (Ki = 26 nM) and improved selectivity.[7] The electron-rich nature of the thiophene likely engaged in a specific edge-to-face interaction with a phenylalanine residue in the binding pocket that the original phenyl ring could not optimize due to slight steric clashes.

References
  • Meanwell, N. A. (2011).[1] Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.

  • Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Dansette, P. M., et al. (2005).[1] Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology.

  • Wunsch, B., et al. (2011).[1] Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Bioorganic & Medicinal Chemistry.

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(Thiophen-3-ylmethyl)piperidin-4-ol

[1]

Executive Summary & Molecular Identity

In the architecture of modern drug discovery, 1-(Thiophen-3-ylmethyl)piperidin-4-ol represents a "privileged scaffold" intermediate.[1] It serves as a bifunctional building block, merging a polar hydrogen-bond donor/acceptor motif (4-hydroxypiperidine) with a lipophilic, aromatic bioisostere (thiophene).[1]

Unlike its benzene analogues, the thiophene moiety introduces unique electronic vectors and metabolic clearance profiles, making this construct highly valuable in the optimization of GPCR ligands (particularly Sigma-1 and Dopamine receptors) and kinase inhibitors.

Stoichiometric & Physicochemical Data

The following data is calculated based on IUPAC standard atomic weights.

PropertyValueNotes
IUPAC Name 1-(Thiophen-3-ylmethyl)piperidin-4-ol
Molecular Formula

Molecular Weight 197.30 g/mol Average mass
Monoisotopic Mass 197.0874 DaCritical for HRMS validation
CAS Registry 864388-84-1(Generic reference for the 3-isomer)
Predicted LogP ~1.2 - 1.5Moderate lipophilicity
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 3(Nitrogen, Oxygen, Thiophene Sulfur)
Elemental Analysis (Calculated)
  • Carbon: 60.88%[1]

  • Hydrogen: 7.66%[1]

  • Nitrogen: 7.10%[1]

  • Oxygen: 8.11%[1]

  • Sulfur: 16.25%[1]

Structural Biology & Pharmacophore Analysis

As a Senior Scientist, it is critical to understand why this molecule is selected over the 2-thienyl or benzyl analogues.

The Thiophene Advantage (Bioisosterism)

The replacement of a phenyl ring with a thiophene (specifically the 3-isomer) is a classic bioisosteric strategy.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene.[1] This increases the basicity of the piperidine nitrogen slightly less than a benzyl group would, due to the electron-withdrawing inductive effect of the sulfur atom, while the ring itself can engage in

    
     stacking or cation-
    
    
    interactions with target proteins.[1]
  • Vector Orientation: The bond angle at the sulfur atom creates a geometry distinct from the hexagonal benzene. The 3-substitution pattern projects the piperidine tail at a specific vector (approx. 148°) different from the 2-substituted (approx. 120°) or para-benzyl analogues.[1]

Structural Connectivity Diagram

The following diagram illustrates the functional decomposition of the molecule for SAR (Structure-Activity Relationship) studies.

Gcluster_0Pharmacophore ZonesThiopheneThiophene Ring(Lipophilic Domain)Bioisostere for PhenylLinkerMethylene Bridge(Rotatable Linker)Thiophene->LinkerC3 AttachmentPiperidinePiperidine Core(Basic Center)Linker->PiperidineN-AlkylationHydroxyl4-Hydroxyl Group(Polar H-Bond Donor)Piperidine->HydroxylC4 Position

Figure 1: Pharmacophore decomposition showing the lipophilic head (thiophene), flexible linker, and polar tail (piperidinol).[2][3][4]

Synthetic Architecture: Reductive Amination

While direct alkylation (using 3-(chloromethyl)thiophene) is possible, it is operationally inferior due to the instability of thiophene halides and the risk of over-alkylation (quaternization).

The industry-standard protocol is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This method is preferred over

Reaction Scheme
Detailed Experimental Protocol

Scale: 10 mmol (approx. 2g yield target)

Reagents:

  • Thiophene-3-carbaldehyde (1.12 g, 10 mmol)[1]

  • 4-Hydroxypiperidine (1.01 g, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (glacial, 0.6 mL, 10 mmol)

  • 1,2-Dichloroethane (DCE) or DCM (40 mL)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a dry round-bottom flask under

      
       atmosphere, dissolve Thiophene-3-carbaldehyde and 4-Hydroxypiperidine in DCE (40 mL).
      
    • Add Acetic Acid (1.0 eq). Note: The acid catalyzes the formation of the iminium ion intermediate.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution (

      
      ) may occur.[1]
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde spot should disappear.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil often requires flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient 0%

      
       10% MeOH in DCM (with 1% 
      
      
      additive to prevent tailing of the amine).
Synthetic Workflow Diagram

SynthesisStartStart:Thiophene-3-carbaldehyde+ 4-HydroxypiperidineAcidCatAdd AcOH (1.0 eq)Solvent: DCE30 min @ RTStart->AcidCatIntermediateIminium IonIntermediate FormedAcidCat->IntermediateReductionAdd NaBH(OAc)3 (1.5 eq)0°C -> RT, 16hIntermediate->ReductionQuenchQuench: Sat. NaHCO3Extract: DCMReduction->QuenchPurifyPurification:Flash Column (DCM:MeOH)Quench->PurifyFinalFinal Product:1-(Thiophen-3-ylmethyl)piperidin-4-olPurify->Final

Figure 2: Step-by-step reductive amination workflow.[1]

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.28 (dd, 1H):  Thiophene C2-H (Most deshielded aromatic).
    
  • 
     7.10 (m, 1H):  Thiophene C5-H.
    
  • 
     7.05 (d, 1H):  Thiophene C4-H.[5]
    
  • 
     3.65 (s, 2H): 
    
    
    (The "Singlet Test" – if this is a doublet, you have protonation or salt formation).[1]
  • 
     3.70 (m, 1H): 
    
    
    (Carbinol proton).
  • 
     2.75 (m, 2H):  Piperidine equatorial protons (adjacent to N).
    
  • 
     2.15 (m, 2H):  Piperidine axial protons (adjacent to N).
    
  • 
     1.90 - 1.50 (m, 4H):  Remaining piperidine ring protons.
    
Mass Spectrometry (ESI-MS)[1]
  • Target Ion:

    
    
    
  • Expected m/z: 198.1[1]

  • Isotopic Pattern: Look for the

    
     isotope peak at 
    
    
    (approx. 4.5% relative abundance).[6] This confirms the presence of the thiophene ring.

Handling & Stability

  • Oxidation Sensitivity: Thiophenes are susceptible to oxidation (forming S-oxides) if left exposed to air/light for extended periods.[1] Store under inert gas (

    
     or Ar) at -20°C.
    
  • Safety: The free base is an amine and potential skin irritant. Thiophene derivatives often have a distinct, sulfurous odor; all work should be performed in a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Context for Thiophene/Benzene replacement). Link[1]

  • PubChem Compound Summary. (2024). "Piperidin-4-ol" and Thiophene derivatives.[1][7][8] National Library of Medicine.[7] Link[1]

  • Mishra, R., et al. (2012). "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands." Journal of Medicinal Chemistry. Link[1]

Strategic Utilization of Thiophene-3-Methylamine: A Bioisosteric Scaffold for Drug Discovery

[1][2]

Executive Summary: The Case for Thiophene-3-Methylamine

In the landscape of modern medicinal chemistry, the thiophene-3-methylamine (also known as 3-(aminomethyl)thiophene) scaffold represents a high-value "bioisosteric handle."[1][2] While the phenyl ring is the default aromatic spacer in drug design, it often suffers from metabolic liabilities (e.g., CYP450 hydroxylation) or suboptimal solubility.

Replacing a benzylamine moiety with a thiophene-3-methylamine core offers three distinct advantages:

  • Electronic Modulation: Thiophene is

    
    -excessive (electron-rich), altering the pKa of the adjacent amine and changing the hydrogen-bond donor/acceptor profile of downstream amides or ureas.[1]
    
  • Metabolic Shifting: The 3-position of the thiophene ring is metabolically more robust than the 2-position, which is prone to electrophilic attack and ring-opening S-oxidation.[1]

  • Vector Reorientation: The bond angle of the thiophene ring (C-S-C ~92°) differs from the benzene ring (120°), subtly altering the vector of the pendant amine group, which can access novel binding pockets in kinases and GPCRs.

Structural & Electronic Logic (Bioisosterism)[3]

The decision to deploy a thiophene-3-methylamine scaffold should be driven by specific physicochemical goals. Unlike the inert benzene ring, the thiophene ring is an active participant in electronic distribution.[1]

Comparative Physicochemical Profile

The following table contrasts the standard Benzyl amine building block with its Thiophene bioisostere.

PropertyBenzylamine MoietyThiophene-3-methylamine MoietyImpact on Drug Design
Electronic Nature

-neutral

-excessive (Electron Donor)
Thiophene increases electron density on the attached methylene group.[3][1][2]
Lipophilicity (LogP) HighModerateThiophene is generally more lipophilic than benzene, but the sulfur atom can engage in specific non-covalent interactions (S[2]···O).
Metabolic Risk Para-hydroxylationS-oxidation (Sulfoxide/Sulfone)3-substitution blocks the primary metabolic "hotspot" (C2), enhancing stability compared to 2-substituted thiophenes.[1][2]
Geometry 6-membered, 120° angles5-membered, ~92° C-S-C angleAlters the trajectory of the side chain, potentially improving fit in tight hydrophobic pockets.[1]
Aromaticity HighModerateThiophene is less aromatic, making it more susceptible to electrophilic aromatic substitution (EAS).[1][2]
Bioisosteric Logic Flow

The following diagram illustrates the decision-making process for selecting this scaffold.

BioisostereLogicProblemLead Compound IssuesSolubilityPoor Solubility / High LogPProblem->SolubilityMetabolismRapid Phenyl OxidationProblem->MetabolismBindingSuboptimal Target FitProblem->BindingSolutionSwitch to Thiophene-3-methylamineSolubility->SolutionMetabolism->SolutionAvoids para-hydroxylationBinding->SolutionNew bond vectorsResult1Altered Vector (Geometry)Solution->Result1Result2Electronic Donation (S-effect)Solution->Result2Result3Blocked Metabolic Soft SpotSolution->Result3

Figure 1: Decision logic for transitioning from a benzylamine to a thiophene-3-methylamine scaffold.

Synthetic Strategy: The "Sulfur-Safe" Route

Synthesizing thiophene-3-methylamine derivatives presents a unique challenge: Catalyst Poisoning. Standard catalytic hydrogenation (e.g., Pd/C + H2) used to reduce benzonitriles to benzylamines often fails with thiophenes because the sulfur atom irreversibly binds to the palladium surface, deactivating the catalyst.[2]

Therefore, Chemical Reduction using Borane (BH3) or Lithium Aluminum Hydride (LiAlH4) is the industry-standard protocol.[1][2] The Borane-Tetrahydrofuran (BH3·THF) complex is preferred for its chemoselectivity and ease of handling compared to LiAlH4.[3][1][2]

Core Synthesis Protocol: Nitrile Reduction

Objective: Convert Thiophene-3-carbonitrile to Thiophene-3-methylamine.

Reagents & Materials:
  • Substrate: 3-Thiophenecarbonitrile (CAS: 1641-09-4)[3][1][2]

  • Reductant: Borane-Tetrahydrofuran complex (BH3[3][1][2]·THF), 1.0 M solution.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[3][1][2]

  • Quench: Methanol (MeOH) and HCl (1M).[3][1][2]

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.[3][1][2] Flush with N2.

  • Solubilization: Dissolve 3-thiophenecarbonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add BH3·THF (3.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.[3][1] Caution: Exothermic reaction.[3][1]

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM).[3][1]

  • Quenching (Critical Step): Cool the mixture back to 0°C. Carefully add MeOH dropwise until gas evolution (H2) ceases.

  • Acid Hydrolysis: Add 1M HCl (excess) and stir at room temperature for 1 hour to break the amine-borane complex.

  • Workup: Basify the aqueous layer to pH >10 using 4M NaOH. Extract with Dichloromethane (DCM) (3x).[3][1] Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Purification: The crude amine is often pure enough for the next step.[1] If not, purify via Kugelrohr distillation (bp ~80°C at 0.5 mmHg) or amine-functionalized silica chromatography.[3][1][2]

Derivatization & Library Generation[2][3]

Once the Thiophene-3-methylamine building block is secured, it serves as a nucleophile for creating diverse libraries. The most common derivatives are Amides (via acid chlorides or coupling agents) and Ureas (via isocyanates).[1][2]

Workflow Diagram

The following diagram outlines the synthetic workflow from the raw nitrile to the final pharmaceutical candidate.

SynthesisWorkflowStart3-ThiophenecarbonitrileCoreThiophene-3-methylamine(The Building Block)Start->CoreReduction (No Pd/C)ReagentBH3·THF / RefluxReagent->StartAmideAmide Derivative(Kinase Hinge Binder)Core->Amide+ Carboxylic Acid(HATU/DIPEA)UreaUrea Derivative(Soluble Hydrolase Inhibitor)Core->Urea+ Isocyanate(DCM/TEA)SulfonSulfonamide Derivative(GPCR Ligand)Core->Sulfon+ Sulfonyl Chloride(Pyridine)

Figure 2: Synthetic workflow for generating libraries from the thiophene-3-methylamine core.[3][2]

Protocol: General Amide Coupling (HATU Method)

This protocol couples the thiophene-3-methylamine to a carboxylic acid partner.[3][1][2]

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[3][1] Stir for 10 minutes at RT to form the activated ester.

  • Coupling: Add Thiophene-3-methylamine (1.1 equiv) to the mixture.

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Monitor via LC-MS. The thiophene ring gives a distinct isotopic pattern if chlorinated, but otherwise look for the M+1 peak.[1]

  • Isolation: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF, then NaHCO3 (sat).

Critical Technical Considerations

A. Metabolic Stability & Toxicity

While the 3-position is safer than the 2-position, the sulfur atom is still a nucleophile.[1]

  • Risk: S-oxidation by CYP450 to sulfoxide or sulfone.[3][1][2]

  • Mitigation: If S-oxidation is observed in microsomal stability assays, introduce electron-withdrawing groups (e.g., -Cl, -CN) at position 2 or 5 of the thiophene ring to reduce electron density on the sulfur.[1][2]

B. Storage & Handling[1][2][3][4]
  • Thiophene-3-methylamine is an amine and will absorb CO2 from the air to form carbamates/carbonates over time.[3][1]

  • Recommendation: Store as the Hydrochloride Salt (HCl) .[1][2] To generate: dissolve the free amine in diethyl ether and bubble dry HCl gas.[1] The white precipitate is highly stable and non-hygroscopic.[1]

C. Catalyst Poisoning Reminder

NEVER attempt to reduce a nitro-thiophene or cyano-thiophene using Pd/C in a Parr shaker.[3][1] The sulfur will poison the catalyst immediately, leading to stalled reactions and contaminated waste.[1] Always use chemical reductants (Fe/AcOH, SnCl2, or BH3).[1]

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[3][1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2]

  • Thiophene Synthesis & Reactivity: Campaigne, E. (1944).[3][1][2] 3-Thenyl bromide.[3][1][2] Journal of the American Chemical Society, 66(4), 684-685.[1] (Foundational work on 3-substituted thiophenes).

  • Borane Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1981).[1][2] Hydroboration. 59. Selective reductions using borane-tetrahydrofuran complex. Journal of Organic Chemistry, 46(22), 4541–4544.[1][2]

  • Thiophene Metabolism: Dansette, P. M., et al. (2005).[1][2] Metabolic activation of thiophenes. Chemical Research in Toxicology, 18(10), 1577-1586.[1]

  • Compound Data: PubChem. (n.d.). C-Thiophene-3-yl-methylamine (CID 2776381).[3][1][2]

Strategic Pharmacophore Fusion: A Technical Guide to Thiophene-Piperidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene (a bioisostere of benzene/furan) and piperidine (a lipophilic nitrogenous heterocycle) represents a privileged scaffold strategy in modern medicinal chemistry. This hybrid architecture addresses two critical failure points in early-stage drug discovery: poor aqueous solubility and lack of target selectivity .

This guide analyzes the medicinal chemistry, synthetic pathways, and therapeutic validation of these hybrids. It focuses on their application as dual-action kinase inhibitors (EGFR/VEGFR-2) in oncology and multi-target ligands (AChE/BuChE) in neurodegenerative research.

Medicinal Chemistry Rationale

The thiophene-piperidine hybrid is not merely a combination of two rings; it is a strategic manipulation of physicochemical properties (LogP) and binding affinity.

The Thiophene Core (The "Anchor")
  • Bioisosterism: Thiophene is a classic bioisostere for the phenyl ring.[1] It occupies similar steric volume but introduces a heteroatom (Sulfur), which can participate in unique non-covalent interactions (e.g., Sulfur-Aromatic

    
     interactions).
    
  • Electronic Effects: Thiophene is electron-rich (

    
    -excessive), making it highly susceptible to electrophilic substitution and capable of engaging cationic residues in protein active sites.
    
The Piperidine Tail (The "Solubilizer")
  • Solubility: The basic nitrogen in the piperidine ring (pKa ~11) is protonated at physiological pH, significantly improving the aqueous solubility of the otherwise lipophilic thiophene core.

  • Binding Mode: In kinase inhibitors, the piperidine moiety often protrudes into the solvent-exposed region of the ATP-binding pocket, forming hydrogen bonds with residues like Asp or Glu. In AChE inhibitors, it targets the Catalytic Anionic Site (CAS) via cation-

    
     interactions.
    

Synthetic Architectures & Protocols

The construction of these hybrids typically relies on the Gewald Reaction , a multi-component condensation that yields highly substituted 2-aminothiophenes. These are subsequently coupled with piperidine derivatives.

Core Synthesis Workflow (DOT Visualization)

G Start Ketone/Aldehyde (Cyclohexanone) Step1 Gewald Reaction (Cat: Piperidine/Morpholine) Start->Step1 Reagent1 Activated Nitrile (Malononitrile) Reagent1->Step1 Reagent2 Elemental Sulfur (S8) Reagent2->Step1 Inter 2-Aminothiophene Intermediate Step1->Inter One-Pot Step2 N-Alkylation / Amidation Inter->Step2 Linker Linker Introduction (Chloroacetyl chloride) Linker->Step2 Final Thiophene-Piperidine Hybrid Step2->Final Pip Piperidine Derivative Pip->Step2

Figure 1: The convergent synthetic pathway utilizing the Gewald reaction to generate the thiophene core, followed by coupling with the piperidine pharmacophore.

Detailed Experimental Protocol

Target: Synthesis of 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Phase 1: The Gewald Reaction (Thiophene Formation)

  • Reagents: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol).

  • Solvent/Catalyst: Ethanol (20 mL) with Morpholine (10 mmol) or Piperidinium Borate (20 mol% for green catalysis).

  • Procedure:

    • Mix ketone and malononitrile in ethanol.

    • Add sulfur and the amine catalyst dropwise.

    • Reflux at 60–80°C for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Workup: Pour into crushed ice. Filter the precipitate.[2] Recrystallize from ethanol.

    • Yield: Typically 70–90%.

Phase 2: Chloroacetylation & Piperidine Coupling

  • Acylation: Dissolve the 2-aminothiophene (5 mmol) in dry DCM/DMF. Add Chloroacetyl chloride (6 mmol) and TEA (Triethylamine) at 0°C. Stir for 2 hours.

  • Substitution: To the chloro-intermediate, add Piperidine (6 mmol) and K₂CO₃ (anhydrous). Reflux in acetonitrile or stir in DMF at RT for 6–8 hours.

  • Purification: Pour into water, extract with Ethyl Acetate. Purify via column chromatography (Silica gel).

Therapeutic Applications & Quantitative Data

Oncology: Dual Kinase Inhibition (EGFR / VEGFR-2)

Thiophene-piperidine hybrids have shown exceptional potency against Non-Small Cell Lung Cancer (NSCLC) by targeting the ATP-binding cleft of kinases.

Mechanism:

  • Thiophene: Forms hydrophobic interactions with the gatekeeper residue (e.g., Thr790 in EGFR).

  • Piperidine: Extends into the solvent front or interacts with Asp855 (VEGFR-2).

Comparative Potency Data:

Compound IDTarget KinaseIC₅₀ (nM)Reference StandardRelative Potency
Compound 21a EGFR (WT) 0.47 Imatinib (0.11 nM)Comparable
Compound 21a HER2 0.14 Gefitinib (1.9 nM*)Superior
Compound 53b VEGFR-2 5.40 Sorafenib (90 nM)16x Superior
Compound 14d VEGFR-2 191.1 SunitinibModerate

Note: Data derived from recent high-impact studies (See References 1, 2).

Neurology: Acetylcholinesterase (AChE) Inhibition

For Alzheimer's therapy, these hybrids act as Dual Binding Site Inhibitors .

  • Peripheral Anionic Site (PAS): The thiophene ring stacks against Trp286 via

    
    -
    
    
    
    interactions.
  • Catalytic Anionic Site (CAS): The piperidine nitrogen (protonated) forms a cation-

    
     interaction with Trp84 or Phe330.
    
Mechanism of Action Visualization (DOT)

SAR Thiophene Thiophene Scaffold (Hydrophobic Core) Gatekeeper Kinase Gatekeeper (Thr790 / Met790) Thiophene->Gatekeeper Hydrophobic / VdW Linker Amide/Urea Linker (H-Bond Donor) Hinge Hinge Region (Met793) Linker->Hinge H-Bonding Piperidine Piperidine Moiety (Basic Nitrogen) Solvent Solvent Exposed Area (Asp855 / Glu) Piperidine->Solvent Ionic / H-Bond

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the binding logic of the hybrid ligand within a generic Kinase active site.

Critical Quality Attributes (CQA) for Development

When developing these hybrids, researchers must validate the following parameters to ensure "Drug-Likeness":

  • Lipophilicity (LogP): Target a LogP of 2.5 – 3.5. Unsubstituted thiophenes can be too lipophilic; the piperidine ring modulates this.

  • Metabolic Stability: The sulfur atom in thiophene is prone to S-oxidation. Substitution at the C-2 and C-5 positions blocks metabolic hot spots.

  • Selectivity: To avoid off-target toxicity, screen against a panel of kinases (e.g., CDK2, Aurora B) early in the cycle.

References

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Source: MDPI (Pharmaceuticals), 2020. URL:[Link][2]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Source: MDPI (Molecules), 2024. URL:[Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Source: Molecules, 2012. URL:[Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Source: Scientific Reports (Nature), 2024. URL:[Link]

Sources

1-(Thiophen-3-ylmethyl)piperidin-4-ol supplier and price availability

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol (CAS: 864388-84-1), a critical heterocyclic intermediate in drug discovery.[1] The molecule features a piperidine-4-ol core N-alkylated with a thiophene-3-methyl moiety.[1][2] This specific scaffold is highly valued in medicinal chemistry as a bioisostere for N-benzyl piperidines, offering altered metabolic stability and lipophilicity profiles essential for optimizing pharmacokinetics in GPCR ligands and kinase inhibitors.

This document details procurement strategies, validated synthesis protocols, and quality assurance workflows designed for researchers requiring high-fidelity data and reproducible results.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-(Thiophen-3-ylmethyl)piperidin-4-ol
CAS Number 864388-84-1
Molecular Formula C₁₀H₁₅NOS
Molecular Weight 197.30 g/mol
SMILES OC1CCN(CC2=CSC=C2)CC1
InChI Key HDOWRFHMPULYOA-UHFFFAOYSA-N
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~8.5 (Piperidine Nitrogen)

Procurement & Price Availability

Market Status: High-Value Research Chemical.[1] This compound is currently classified as a specialized building block rather than a bulk commodity. It is primarily available through boutique synthesis houses and catalog aggregators.

Supplier Analysis & Pricing Tiers

Note: Prices are estimated based on Q1 2025 market data for research-grade purity (>95%).

Supplier CategoryTypical Vendor ExamplesPack SizeEstimated Price (USD)Lead Time
Primary Synthesis 10X Chem, Dana Bioscience50 mg$230.00 Stock - 2 Weeks
Catalog Aggregators MolPort, eMolecules100 mg$350.00 - $450.00 2 - 4 Weeks
Bulk Synthesis Enamine, WuXi AppTec1 g+Inquire (Custom Quote)4 - 6 Weeks

Procurement Strategy: For preliminary SAR (Structure-Activity Relationship) studies, purchasing 50–100 mg from primary synthesis vendors like 10X Chem or Dana Bioscience is recommended to minimize lead time. For scale-up (>1g), initiating a custom synthesis contract is cost-effective, as the raw materials (3-thiophenecarboxaldehyde and 4-hydroxypiperidine) are inexpensive commodities.[1]

Synthesis Protocol (In-House Production)

For laboratories requiring gram-scale quantities or cost control, in-house synthesis via Reductive Amination is the most reliable route.[1] This method avoids the use of toxic alkyl halides and minimizes over-alkylation byproducts.

Reaction Mechanism

The synthesis involves the condensation of 4-hydroxypiperidine with 3-thiophenecarboxaldehyde to form an iminium intermediate, which is selectively reduced in situ to the tertiary amine.[1]

Validated Protocol

Reagents:

  • 3-Thiophenecarboxaldehyde (1.0 equiv)[1]

  • 4-Hydroxypiperidine (1.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (10 mmol) and 4-hydroxypiperidine (10 mmol) in anhydrous DCM (50 mL). Add catalytic acetic acid. Stir at room temperature for 30–60 minutes under nitrogen atmosphere to allow equilibrium formation of the hemiaminal/iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₃CN to avoid toxic cyanide byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 198.1 [M+H]⁺).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.

  • Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Eluent: 0–10% Methanol in DCM with 1% NH₄OH) to yield the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Reagents 3-Thiophenecarboxaldehyde + 4-Hydroxypiperidine Intermediate Iminium Species (In Situ) Reagents->Intermediate AcOH, 1h ReducingAgent Na(OAc)3BH (STAB) DCM, 0°C -> RT Intermediate->ReducingAgent Addition CrudeProduct Crude Amine ReducingAgent->CrudeProduct 16h Stir Workup NaHCO3 Quench Extraction (DCM) CrudeProduct->Workup Chromatography Flash Column (MeOH/DCM/NH4OH) Workup->Chromatography FinalProduct Pure 1-(Thiophen-3-ylmethyl) piperidin-4-ol Chromatography->FinalProduct

Figure 1: Reductive amination workflow for the synthesis of CAS 864388-84-1.

Quality Assurance & Analytical Validation

To ensure data integrity in biological assays, the synthesized or purchased compound must undergo rigorous QC.

Analytical Parameters
  • 1H NMR (400 MHz, DMSO-d6): Diagnostic peaks include the thiophene aromatic protons (δ 7.0–7.5 ppm, 3H), the benzylic methylene singlet (δ ~3.5 ppm, 2H), and the piperidine ring protons.

  • LC-MS: Purity >95% required. ESI+ mode should show a dominant peak at m/z 198.1 [M+H]⁺.

  • Appearance: Visual inspection for color (white/off-white) and physical state.[1]

QC Decision Tree

QC_Workflow Sample Received/Synthesized Sample LCMS LC-MS Analysis Sample->LCMS Decision1 Purity > 95%? LCMS->Decision1 NMR 1H NMR Analysis Decision2 Structure Confirmed? NMR->Decision2 Decision1->NMR Yes Fail Repurify / Reject Decision1->Fail No Pass Release for Assay Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality Control decision tree for validating compound integrity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.

  • Solubility: Prepare stock solutions in DMSO (up to 100 mM). Avoid freeze-thaw cycles of stock solutions.[1]

References

  • Reductive Amination: General Mechanism and Protocols . Master Organic Chemistry. Available at: [Link]

  • Sodium Triacetoxyborohydride in Reductive Amination . Common Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Reductive Amination for the Synthesis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the robust synthesis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol .

Abstract & Scope

This guide details the optimized protocol for synthesizing 1-(Thiophen-3-ylmethyl)piperidin-4-ol (Target Compound 3 ), a common pharmacophore in GPCR and kinase inhibitor scaffolds. The method utilizes Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent to couple 3-thiophenecarboxaldehyde with 4-hydroxypiperidine .

Unlike traditional cyanoborohydride methods, this STAB-mediated protocol eliminates toxic cyanide byproducts, tolerates the hydroxyl moiety on the piperidine ring without protection, and suppresses over-alkylation.

Reaction Scheme

ReactionScheme Aldehyde 3-Thiophenecarboxaldehyde (C5H4OS) Reagents STAB (1.5 eq) AcOH (1.0 eq) DCE, RT, 12h Aldehyde->Reagents Amine 4-Hydroxypiperidine (C5H11NO) Amine->Reagents Product 1-(Thiophen-3-ylmethyl) piperidin-4-ol Reagents->Product Reductive Amination

Figure 1: General reaction scheme for the synthesis of the target tertiary amine.

Scientific Rationale & Mechanism

Why Sodium Triacetoxyborohydride (STAB)?

While Sodium Cyanoborohydride (NaCNBH₃) is a classic reagent, STAB is superior for aldehyde-amine couplings due to:

  • Selectivity: STAB reduces iminium ions significantly faster than aldehydes or ketones. This allows for "one-pot" procedures where the reducing agent is present during imine formation.

  • Safety: Avoids the generation of HCN or toxic cyanide waste streams.

  • Sterics: The bulky acetoxy groups prevent the reduction of the aldehyde prior to imine formation, minimizing the formation of the alcohol side-product (3-thiophenemethanol).

Mechanistic Pathway

The reaction proceeds via the formation of a cationic iminium intermediate. The presence of Acetic Acid (AcOH) is critical; it catalyzes the dehydration of the hemiaminal to the iminium ion, which is the obligate substrate for STAB reduction.

Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Complex Boron-Nitrogen Complexation Iminium->Complex STAB Coordination Product Tertiary Amine (Target) Complex->Product Hydride Transfer

Figure 2: Mechanistic pathway highlighting the critical iminium intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]DensityPurity
3-Thiophenecarboxaldehyde 112.151.01.28 g/mL98%
4-Hydroxypiperidine 101.151.1Solid97%+
Sodium Triacetoxyborohydride (STAB) 211.941.5Solid95%
Acetic Acid (Glacial) 60.051.01.05 g/mL99%
1,2-Dichloroethane (DCE) 98.96Solvent1.25 g/mLAnhydrous

Safety Note: 3-Thiophenecarboxaldehyde is a stench agent. Handle in a fume hood. STAB releases hydrogen gas upon quenching; ensure adequate venting.

Step-by-Step Procedure
Phase 1: Iminium Formation [2]
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 4-Hydroxypiperidine (1.11 g, 11.0 mmol, 1.1 eq) and 1,2-Dichloroethane (DCE) (40 mL).

    • Note: DCE is preferred over DCM for STAB reactions due to better solubility of the borohydride species, though DCM is a viable alternative.

  • Addition: Add 3-Thiophenecarboxaldehyde (1.12 g, 0.88 mL, 10.0 mmol, 1.0 eq) in one portion.

  • Catalysis: Add Acetic Acid (0.60 g, 0.57 mL, 10.0 mmol, 1.0 eq).

  • Equilibration: Stir the mixture at Room Temperature (20-25°C) for 30-60 minutes .

    • Checkpoint: The solution may turn slightly cloudy or change color (yellow/orange) as the imine/iminium forms.

Phase 2: Reduction
  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours (overnight).

    • Monitoring: Check reaction progress via TLC (10% MeOH in DCM) or LC-MS. The aldehyde spot (high Rf) should disappear.

Phase 3: Workup & Purification
  • Quench: Carefully add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.

    • Gas Evolution: Watch for CO₂ and H₂ evolution.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Combine organic layers, wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (Silica Gel).

    • Eluent: 0-10% Methanol in Dichloromethane (DCM).

    • Note: The free amine may streak on silica; adding 1% Triethylamine (TEA) or NH₄OH to the eluent can improve peak shape.

Characterization & Quality Control

Expected Data
  • Physical State: Viscous yellow oil or off-white low-melting solid.

  • Mass Spectrometry (ESI+):

    • Calc. MW: 197.29 Da

    • Observed [M+H]⁺: 198.1 m/z

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • Thiophene Protons: Multiplets at δ 7.30 (dd), 7.15 (m), 7.05 (dd) ppm.

    • Benzylic Methylene: Singlet (or singlet-like) at δ 3.60–3.70 ppm (2H) connecting the thiophene to the piperidine nitrogen.

    • Piperidine Ring: Multiplets at δ 2.80 (m, 2H), 2.20 (m, 2H) for α-protons; δ 3.70 (m, 1H) for the methine proton adjacent to the hydroxyl.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Iminium formation slow or wet solventIncrease stir time before STAB addition; add 3Å molecular sieves.
Aldehyde Reduction (Alcohol byproduct) STAB added too quickly or no acid catalystEnsure AcOH is added; allow imine formation time (30 min) before adding STAB.
Product Streaking on Silica Interaction with acidic silanolsAdd 1% Triethylamine or 1% NH₄OH to the chromatography mobile phase.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[10] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[8] Journal of the American Chemical Society, vol. 93, no.[8] 12, 1971, pp. 2897-2904. Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[11] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Sigma-Aldrich. "3-Thiophenecarboxaldehyde Product Specification." Link

Sources

Application Note: Protocol for Alkylation of 4-Hydroxypiperidine with 3-(Chloromethyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of 1-(thiophen-3-ylmethyl)piperidin-4-ol represents a fundamental transformation in medicinal chemistry, linking a polar aliphatic heterocycle (4-hydroxypiperidine) with an aromatic bioisostere (thiophene).[1] This scaffold is frequently encountered in the development of antagonists for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1]

This application note details a robust, scalable protocol for the N-alkylation of 4-hydroxypiperidine using 3-(chloromethyl)thiophene. Unlike generic procedures, this guide addresses the specific instability of chloromethylthiophenes and optimizes the chemoselectivity between the competing amine (N) and hydroxyl (O) nucleophiles.

Core Challenges Addressed
  • Chemo-selectivity: Ensuring exclusive

    
    -alkylation over 
    
    
    
    -alkylation without protecting groups.[1]
  • Reagent Stability: 3-(Chloromethyl)thiophene is a lachrymator and prone to polymerization; handling protocols are critical.[1]

  • Purification Efficiency: Utilizing an acid-base extraction strategy to minimize chromatographic reliance.[1]

Mechanistic & Retrosynthetic Analysis[1]

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) .
  • Nucleophile: 4-Hydroxypiperidine possesses two nucleophilic sites: the secondary amine (

    
    ) and the secondary alcohol (
    
    
    
    ).[1] Under mild basic conditions (e.g.,
    
    
    ), the amine is significantly more nucleophilic, allowing for selective
    
    
    -alkylation without protecting the hydroxyl group.[1]
  • Electrophile: 3-(Chloromethyl)thiophene is a benzylic-type halide. The thiophene ring stabilizes the transition state, making the chloride highly reactive but also susceptible to hydrolysis or self-polymerization if stored improperly.[1]

Diagram 1: Reaction Pathway & Mechanism

ReactionMechanism cluster_reactants Reactants cluster_conditions Conditions Amine 4-Hydroxypiperidine (Nucleophile) TS Transition State (SN2 Attack) Amine->TS Lone pair attack Halide 3-(Chloromethyl)thiophene (Electrophile) Halide->TS Cl departure Base Base (K2CO3) Scavenges HCl SideProduct HCl (Neutralized) Base->SideProduct Neutralization Catalyst KI (Catalytic) Finkelstein Exchange Catalyst->Halide Activates (R-Cl -> R-I) Product 1-(Thiophen-3-ylmethyl) piperidin-4-ol TS->Product

Caption: Mechanistic pathway showing selective N-alkylation via SN2 mechanism with base-mediated acid scavenging.

Experimental Design & Parameters

Reagent Stoichiometry
ComponentRoleEq.MW ( g/mol )Notes
4-Hydroxypiperidine Substrate1.0101.15Solid, hygroscopic.[1] Store in desiccator.
3-(Chloromethyl)thiophene Reagent1.1132.61Lachrymator. Unstable.[1] Use fresh or distilled.
Potassium Carbonate (

)
Base2.0138.21Anhydrous, granular preferred.
Potassium Iodide (KI) Catalyst0.1166.00Accelerates reaction via in situ iodide formation.
Acetonitrile (MeCN) Solvent----Polar aprotic, facilitates

.
Safety & Handling (Critical)
  • 3-(Chloromethyl)thiophene: This compound is a potent lachrymator and skin irritant. It must be handled exclusively in a fume hood . It can decompose violently if heated excessively or stored in contact with metals.

  • Waste: Aqueous layers will contain thiophene residues; dispose of as halogenated organic waste.

Detailed Experimental Protocol

Phase A: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Solvation: Add 4-hydroxypiperidine (1.01 g, 10.0 mmol, 1.0 eq) and anhydrous

    
      (2.76 g, 20.0 mmol, 2.0 eq) to the flask.
    
  • Solvent Addition: Add Acetonitrile (MeCN) (40 mL). Stir vigorously for 10 minutes to create a fine suspension.

    • Note: DMF (Dimethylformamide) can be used if solubility is an issue, but MeCN allows for easier workup.

  • Catalyst Addition: Add Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 eq).

  • Reagent Addition:

    • Prepare a solution of 3-(chloromethyl)thiophene (1.46 g, 11.0 mmol, 1.1 eq) in 5 mL of MeCN.

    • Add this solution dropwise to the stirring suspension over 15 minutes at Room Temperature (RT).

    • Reasoning: Slow addition prevents localized high concentrations that could promote side reactions or exotherms.

Phase B: Reaction Monitoring
  • Temperature: Heat the mixture to

    
      using an oil bath.
    
  • Time: Stir for 4–6 hours.

  • TLC Monitoring:

    • Eluent: 10% Methanol in Dichloromethane (DCM) + 1%

      
      .[1]
      
    • Visualization:

      
       stain (amine/alcohol) or UV (thiophene).
      
    • Endpoint: Disappearance of the baseline spot (4-hydroxypiperidine) and appearance of a higher

      
       product (
      
      
      
      ).
Phase C: Workup (Acid-Base Extraction)

This method avoids column chromatography for high-throughput applications.[1]

  • Filtration: Cool to RT. Filter off the solid inorganic salts (

    
    , KCl) through a celite pad. Rinse the pad with DCM.
    
  • Concentration: Rotate evaporate the filtrate to remove MeCN/DCM.

  • Acid Extraction:

    • Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

    • Extract with 1M HCl (

      
      ).
      
    • Chemistry: The product (amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted thiophene chloride) remain in the EtOAc.

  • Basification & Isolation:

    • Collect the aqueous acidic layer. Cool in an ice bath.

    • Slowly basify to pH 10–12 using 4M NaOH or saturated

      
      .
      
    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    
Diagram 2: Workup & Purification Workflow

WorkupProcess ReactionMix Crude Reaction Mixture (MeCN, Solids) Filter Filtration (Remove Salts) ReactionMix->Filter Evap Evaporation (Remove Solvent) Filter->Evap Residue Oily Residue Evap->Residue AcidExt Partition: EtOAc / 1M HCl Residue->AcidExt OrgLayer Organic Layer (EtOAc) Contains: Impurities, Unreacted Halide AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Acidic) Contains: Protonated Product AcidExt->AqLayer Keep Basify Basify (pH > 10) Extract with DCM AqLayer->Basify Final Final Product (Pure Free Base) Basify->Final

Caption: Acid-Base extraction workflow ensuring removal of non-basic impurities without chromatography.

Characterization & Quality Control

  • Physical State: Pale yellow to orange viscous oil.[1]

  • Yield: Typical isolated yield is 75–85%.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.2–7.0 ppm (m, 3H, Thiophene-H).[1]
      
    • 
       3.55 ppm (s, 2H, N-
      
      
      
      -Thiophene).[1]
    • 
       3.70 ppm (m, 1H, CH-OH).[1]
      
    • 
       2.7–2.1 ppm (m, 4H, Piperidine ring protons).
      
    • 
       1.9–1.5 ppm (m, 4H, Piperidine ring protons).
      
  • Mass Spectrometry (ESI+): Calculated

    
    ; Observed 
    
    
    
    .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Decomposition of 3-(chloromethyl)thiophene.[1]Distill the chloride reagent prior to use or store at

.
O-Alkylation Observed Base too strong or reaction too hot.[1]Ensure

is used (not NaH). Maintain temp

.
Product is Dark/Tar Polymerization of thiophene ring.[1]Perform reaction under

atmosphere. Avoid prolonged heating.[2][3]

References

  • Organic Syntheses. (1955).[1] 2-Chloromethylthiophene (Analogous Protocol). Org. Synth. Coll. Vol. 3, p. 197. Retrieved from [Link][1]

  • PubChem. (2025).[1][4] Compound Summary: 3-(Chloromethyl)thiophene.[2][5] National Library of Medicine. Retrieved from [Link][1]

Sources

Application Note: Strategic Deployment of 1-(Thiophen-3-ylmethyl)piperidin-4-ol in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and downstream utility of 1-(Thiophen-3-ylmethyl)piperidin-4-ol , a versatile building block in modern drug discovery. Unlike phenyl analogs, the thiophene-3-yl moiety offers unique electronic properties and metabolic profiles (bioisosterism), while the 4-hydroxypiperidine core serves as a robust "linker-cap" for fragment-based drug design. This guide provides a validated protocol for its synthesis via reductive amination and outlines its application in generating high-affinity GPCR ligands.

Introduction: The Bioisosteric Advantage

In medicinal chemistry, the replacement of a phenyl ring with a thiophene is a classic bioisosteric strategy.[1][2] The thiophene ring is electron-rich and slightly smaller than benzene, often resulting in:

  • Altered Lipophilicity (LogP): Fine-tuning solubility and membrane permeability.

  • Pi-Pi Stacking: Enhanced interaction with aromatic residues in receptor binding pockets (e.g., Dopamine D2, Serotonin 5-HT).

  • Metabolic Differentiation: The 3-substituted thiophene is generally less prone to reactive metabolite formation (S-oxidation) compared to 2-substituted variants, making this specific intermediate a preferred scaffold.

The molecule functions as a bi-functional hub :

  • The Thiophene Tail: Lipophilic anchor.

  • The Hydroxyl Head: Nucleophilic handle for rapid diversification (Ether/Ester/Carbamate formation).

Module 1: Validated Synthesis Protocol

The most efficient route to 1-(Thiophen-3-ylmethyl)piperidin-4-ol is the Reductive Amination of thiophene-3-carboxaldehyde with 4-hydroxypiperidine.

Reaction Mechanism & Strategy

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (


).[3]
  • Why STAB? It is non-toxic (no cyanide), works in non-protic solvents (DCM/DCE), and is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde starting material (Abdel-Magid protocol).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start1 Thiophene-3- carboxaldehyde Inter Iminium Ion (In Situ) Start1->Inter Condensation Start2 4-Hydroxypiperidine Start2->Inter Product 1-(Thiophen-3-ylmethyl) piperidin-4-ol Inter->Product Hydride Transfer Reagent NaBH(OAc)3 DCM, RT Reagent->Inter Reductant

Figure 1: One-pot reductive amination workflow utilizing STAB for selective reduction.

Step-by-Step Protocol

Scale: 10 mmol (approx. 1.2 g product)

Materials:

  • Thiophene-3-carboxaldehyde (1.12 g, 10 mmol)

  • 4-Hydroxypiperidine (1.01 g, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)

  • Acetic Acid (glacial, catalytic, optional)

Procedure:

  • Complexation: In a 100 mL round-bottom flask, dissolve thiophene-3-carboxaldehyde (1.0 eq) and 4-hydroxypiperidine (1.0 eq) in DCM (30 mL).

    • Note: 4-hydroxypiperidine is a secondary amine; iminium formation is rapid. Stir at Room Temperature (RT) for 15–30 minutes. If solubility is an issue, add 1-2 mL of DMF.

  • Reduction: Cool the mixture to 0°C (ice bath) to moderate the exotherm, then add STAB (1.5 eq) portion-wise over 5 minutes.

    • Critical: Do not dump all at once to avoid localized heating.

  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM). The aldehyde spot (high Rf) should disappear.

  • Quench: Quench by adding saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over

    
    , and concentrate
    
    • Safety: Thiophene derivatives have a characteristic sulfur odor. Work in a fume hood.

Yield: Expect 85–95%. The product is usually a viscous oil or low-melting solid that can be used directly.

Module 2: Downstream API Functionalization

Once synthesized, the 4-hydroxyl group becomes the primary reaction center.

Divergent Synthesis Pathways

The hydroxyl group allows this intermediate to act as a "warhead carrier."

Downstream Center 1-(Thiophen-3-ylmethyl) piperidin-4-ol PathA Path A: Mitsunobu Reaction (Ether Formation) Center->PathA PathB Path B: SNAr / O-Arylation (If Ar-F/Cl is activated) Center->PathB PathC Path C: Carbamate Synthesis (C(O)Cl reagents) Center->PathC TargetA Ar-O-Piperidine-Thiophene (GPCR Ligands) PathA->TargetA PathB->TargetA TargetB Prodrug/Carbamate Linkers PathC->TargetB

Figure 2: Divergent functionalization of the hydroxyl handle.

Key Protocol: Mitsunobu Coupling (Path A)

Used to attach phenols (e.g., for creating dual-action receptor ligands).

  • Reagents: Polymer-bound

    
     (easier workup), DIAD (Diisopropyl azodicarboxylate), Substituted Phenol.
    
  • Condition: THF, 0°C to RT, 12h.

  • Insight: The secondary alcohol of the piperidine is sterically accessible. Inversion of configuration occurs if the starting material is chiral (not applicable here as C4 is achiral, but relevant if C3-substituted).

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationCommon IssueRemediation
Purity (HPLC) >98%Residual AldehydeScavenge with polymer-supported amine or wash with

.
Appearance Pale yellow oil/solidDarkening/BlackeningThiophenes oxidize slowly in air. Store under Nitrogen/Argon at -20°C.
Water Content <0.5%STAB decompositionEnsure solvents for reaction are anhydrous (DCM/DCE).
Impurity A Thiophene-3-methanolDirect reduction of aldehydeAdd amine before STAB. Allow iminium formation time (30 min).
Troubleshooting "Stalled Reaction"

If the reaction stalls (aldehyde remains):

  • Acid Catalysis: Add 1-2 drops of Glacial Acetic Acid. This protonates the carbonyl/imine, accelerating the reaction.

  • Solvent Switch: Switch from DCM to DCE (1,2-Dichloroethane) and heat to 40°C. STAB is stable at this temperature.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][5]

  • Wünsch, B., et al. (2012). "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity." Journal of Medicinal Chemistry. [Link]

  • Common Organic Chemistry. (2024). "Reductive Amination Conditions and Protocols." [Link]

Sources

Application Note: Chemoselective Reductive Amination of Thiophene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for the reductive amination of thiophene-3-carboxaldehyde with piperidin-4-ol to synthesize 1-(thiophen-3-ylmethyl)piperidin-4-ol .

The protocol prioritizes Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and safety profile compared to traditional cyanoborohydride methods.

Abstract & Utility

The coupling of electron-rich heteroaromatic aldehydes (like thiophene-3-carboxaldehyde) with polar secondary amines (like piperidin-4-ol) is a foundational step in the synthesis of kinase inhibitors and GPCR ligands. This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Unlike Sodium Borohydride (


), which often reduces the aldehyde to the alcohol side-product, STAB selectively reduces the in situ formed iminium ion, ensuring high yields (>85%) without the toxicity associated with Sodium Cyanoborohydride (

).

Reaction Mechanism & Strategy

The reaction proceeds via a Direct Reductive Amination pathway.[1][2]

  • Hemiaminal Formation: The secondary amine attacks the aldehyde carbonyl.

  • Dehydration: Acid catalysis (Acetic Acid) promotes water loss to generate the electrophilic Iminium Ion .

  • Selective Reduction: STAB delivers a hydride specifically to the iminium ion. The bulky acetoxy groups on boron reduce the nucleophilicity of the hydride, preventing direct reduction of the neutral aldehyde.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Thiophene-3-CHO + Piperidin-4-ol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (AcOH Cat.) Iminium->Hemiaminal H2O Product 1-(Thiophen-3-ylmethyl) piperidin-4-ol Iminium->Product +H- (STAB Reduction)

Figure 1: Step-wise mechanistic flow of the reductive amination process.

Experimental Protocol

Materials
  • Aldehyde: Thiophene-3-carboxaldehyde (MW: 112.15 g/mol )

  • Amine: Piperidin-4-ol (MW: 101.15 g/mol )

  • Reductant: Sodium Triacetoxyborohydride (STAB) (95%+)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)

  • Additive: Glacial Acetic Acid (AcOH)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure (1.0 mmol Scale)
  • Preparation of Amine Solution:

    • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperidin-4-ol (101 mg, 1.0 mmol, 1.0 eq) in DCE (3.0 mL) .

    • Note: If the amine is not fully soluble, add Tetrahydrofuran (THF) dropwise until clear. Piperidin-4-ol is polar; a 3:1 DCE:THF ratio is often effective.

  • Aldehyde Addition:

    • Add Thiophene-3-carboxaldehyde (112 mg, 1.0 mmol, 1.0 eq) to the stirring amine solution.

    • Add Glacial Acetic Acid (60 µL, 1.0 mmol, 1.0 eq) .

    • Checkpoint: Stir at Room Temperature (RT) for 30 minutes. This "pre-complexation" time allows the equilibrium to shift toward the iminium species before reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if working on >1g scale (exothermic). For 1 mmol, RT is acceptable.

    • Add STAB (318 mg, 1.5 mmol, 1.5 eq) in three portions over 5 minutes.

    • Seal under Nitrogen (

      
      ) and stir vigorously at RT.
      
  • Monitoring (In-Process Control):

    • Monitor by TLC or LCMS after 2 hours.[3]

    • TLC Eluent:[3][4][5] 10% MeOH in DCM (Visualized by UV and Ninhydrin stain).

    • Target: Disappearance of aldehyde (UV active) and appearance of a polar, ninhydrin-positive spot (Product).

  • Work-up:

    • Once complete (typically 2-4 hours), quench by adding Sat.

      
       (5 mL) . Stir for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL) .

    • Tip: If the product remains in the aqueous layer (due to the hydroxyl group), use CHCl3/Isopropanol (3:1) for extraction.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often pure enough (>90%) for subsequent steps.

    • If purification is required, use Flash Column Chromatography:

      • Stationary Phase: Silica Gel.

      • Mobile Phase: 0%

        
         10% Methanol in DCM (with 1% 
        
        
        
        additive to reduce streaking).

Critical Process Parameters & Data Analysis

Comparison of Reducing Agents

The choice of reducing agent dictates the success of this reaction.[2]

ParameterSTAB (Recommended)

(Traditional)

(Avoid)
Selectivity High (Reduces Iminium > Aldehyde)High (pH dependent)Low (Reduces Aldehyde = Iminium)
Toxicity Low (Boric acid byproducts)High (Cyanide generation)Low
Solvent DCE, DCM, THFMethanolMethanol, Ethanol
Water Tolerance Low (Decomposes slowly)HighLow (Decomposes rapidly)
Typical Yield 85-95% 70-85%40-60% (Mix of alcohol/amine)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Iminium formation is slow.Increase AcOH to 2.0 eq or add 3Å Molecular Sieves to remove water.
Aldehyde Reduction (Alcohol byproduct) Reducing agent is too reactive or added too fast.Ensure 30 min stir before adding STAB. Cool to 0°C during addition.
Product stuck in Aqueous Product is too polar (amphoteric).Saturate aqueous layer with NaCl (Salting out). Use 3:1 CHCl3:IPA for extraction.

Workflow Visualization

ProtocolWorkflow start Start: Weigh Reagents mix Mix Amine + Aldehyde + AcOH Solvent: DCE/THF start->mix wait Wait 30 mins (Iminium Formation) mix->wait reduce Add STAB (1.5 eq) Stir 2-4 hrs @ RT wait->reduce check Check LCMS/TLC reduce->check check->reduce Incomplete (Add more STAB/Time) quench Quench: Sat. NaHCO3 check->quench Complete extract Extract: DCM or CHCl3/IPA quench->extract purify Purify: Flash Column (DCM/MeOH/NH4OH) extract->purify

Figure 2: Operational workflow for the synthesis of 1-(thiophen-3-ylmethyl)piperidin-4-ol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[8][10]

  • Sigma-Aldrich. Sodium Triacetoxyborohydride Technical Bulletin. MilliporeSigma.

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents.

Sources

Scalable Synthesis Methods for Thiophene-Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The thiophene-piperidine motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., Tenonitrozine), antihistamines, and kinase inhibitors. The combination of the lipophilic, electron-rich thiophene ring with the polar, basic piperidine creates a versatile handle for receptor binding (5-HT, dopamine) and solubility modulation.

However, scaling the synthesis of thiophene-piperidine alcohols presents distinct process challenges:

  • Sulfur Poisoning: Thiophene sulfur can irreversibly poison heterogeneous Pd/Pt catalysts used in standard hydrogenation steps.

  • Acid Sensitivity: Thiophenes are prone to polymerization (tarring) in the presence of strong mineral acids, complicating deprotection steps.

  • Exotherm Control: Grignard additions—the most direct route to these alcohols—are highly exothermic and require rigorous engineering controls at scale.

This guide details two robust, scalable protocols: Route A for tertiary alcohols (via Grignard addition) and Route B for chiral secondary alcohols (via asymmetric ketone reduction), designed to mitigate these risks.

Retrosynthetic Analysis & Pathway Logic

The following logic map visualizes the disconnection strategies. We prioritize convergent synthesis to minimize linear steps and maximize yield.

Retrosynthesis Target_3 Target: Tertiary Alcohol (4-(Thiophen-2-yl)piperidin-4-ol) Target_2 Target: Secondary Alcohol ((Thiophen-2-yl)(piperidin-4-yl)methanol) Inter_Ketone Intermediate: Ketone (Piperidin-4-yl-carbonyl-thiophene) Inter_Ketone->Target_2 Route B: Asymmetric Reduction (Noyori/CBS) SM_Pip Start: N-Boc-4-Piperidone SM_Pip->Target_3 Electrophile SM_Thio Start: 2-Bromothiophene SM_Thio->Target_3 Route A: Grignard Addition (Mg, THF) SM_Thio->Inter_Ketone Lithiation/Grignard SM_Weinreb Start: N-Boc-Piperidine-4-Weinreb Amide SM_Weinreb->Inter_Ketone Nucleophilic Acyl Subst. caption Figure 1: Retrosynthetic disconnection showing the divergent pathways to tertiary vs. secondary alcohols.

Protocol A: Scalable Synthesis of Tertiary Alcohols

Target: tert-Butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate Mechanism: Nucleophilic addition of Thienyl-Grignard to a ketone.

Scientific Rationale

Direct addition of organolithiums to 4-piperidone is often too aggressive, leading to enolization byproducts. The Grignard reagent (2-thienylmagnesium bromide) is preferred for its "softer" nucleophilicity and stability at higher temperatures (0 °C to RT) compared to organolithiums (-78 °C), making it far more suitable for kilo-scale reactors. N-Boc protection is mandatory to prevent amine quenching of the Grignard.

Detailed Methodology

Reagents:

  • 2-Bromothiophene (1.0 equiv)

  • Magnesium turnings (1.1 equiv, iodine activated)

  • N-Boc-4-piperidone (0.95 equiv)

  • Solvent: Anhydrous 2-MeTHF (2-Methyltetrahydrofuran) – Preferred over THF for higher boiling point and easier aqueous separation.

Step-by-Step Protocol:

  • Grignard Formation (The Initiation):

    • Charge a dry, nitrogen-purged reactor with Mg turnings and 10% of the total 2-MeTHF volume.

    • Add a crystal of iodine and 5% of the 2-bromothiophene. Heat gently to 40 °C to initiate (color change from brown to clear).

    • Critical Process Parameter (CPP): Once initiated, maintain temperature at 45–50 °C. Add the remaining 2-bromothiophene (diluted in 2-MeTHF) slowly over 2–3 hours. Reason: Controls the exotherm and prevents Wurtz coupling homodimerization.

  • The Addition (The Coupling):

    • Cool the Grignard solution to 0–5 °C.

    • Dissolve N-Boc-4-piperidone in 2-MeTHF (1:3 w/v).

    • Add the ketone solution dropwise to the Grignard reagent over 4 hours.

    • Note: Maintain internal temperature < 10 °C. Higher temps promote enolization of the ketone, reducing yield.

  • Quench & Workup:

    • Stir for 2 hours at 0 °C, then warm to RT for 1 hour.

    • Safety Step: Cool back to 0 °C. Quench by slow addition of saturated aqueous NH₄Cl . Do not use HCl; acid will depurinate the Boc group prematurely and may polymerize the thiophene.

    • Phase separate.[1] Wash organic layer with brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Crystallize from Heptane/EtOAc (9:1). Avoid chromatography for scale-up.

Yield Expectation: 85–92% isolated yield.

Protocol B: Asymmetric Synthesis of Secondary Alcohols

Target: (S)-(1-Boc-piperidin-4-yl)(thiophen-2-yl)methanol Mechanism: Enantioselective reduction of a ketone intermediate.

Scientific Rationale

Achieving chirality via resolution is inefficient (max 50% yield). Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts is superior. It avoids handling pyrophoric hydride reagents (like LAH) and uses mild hydrogen donors (Formic acid/TEA) rather than high-pressure H₂ gas.

Detailed Methodology

Precursor Synthesis: Prepare the ketone via addition of 2-thienylmagnesium bromide to N-Boc-piperidine-4-Weinreb amide (prevents over-addition to the tertiary alcohol).

Reagents:

  • Ketone Substrate: tert-butyl 4-(thiophene-2-carbonyl)piperidine-1-carboxylate

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: DMF or DCM (degassed)

Step-by-Step Protocol:

  • Catalyst Loading:

    • In a nitrogen-purged vessel, dissolve the ketone substrate in degassed DMF (0.5 M concentration).

    • Add the Ruthenium catalyst (0.5 mol%). Low loading is sufficient for this active substrate.

  • Reaction:

    • Add the HCOOH/TEA mixture (3.0 equiv) in one portion.

    • Stir at 25–30 °C for 18–24 hours.

    • Monitoring: Track via HPLC. Stop when starting material < 1.0%.

  • Workup:

    • Dilute with water and extract with MTBE (Methyl tert-butyl ether).

    • Wash organic layer with saturated NaHCO₃ (to remove formic acid) and brine.

    • Pass through a short pad of silica or active carbon to scavenge residual Ruthenium.

  • Stereochemical Integrity:

    • Expected ee: >95%.

    • If upgrade is needed, recrystallize from Isopropyl Alcohol (IPA).

Critical Process Parameters (CPPs) & Safety

ParameterSpecificationScientific Justification
Moisture Content < 0.05% (KF)Grignard reagents are instantly quenched by water; affects stoichiometry.
Addition Rate Adiabatic limitRate of ketone addition must match cooling capacity to prevent thermal runaway.
Acid Contact pH > 4Thiophene rings undergo electrophilic polymerization in strong acid. Use weak acids (NH₄Cl, AcOH) for quenching.
Pd Scavenging < 10 ppmIf Pd coupling was used upstream, residual sulfur will poison Pd. Use Thiol-functionalized silica scavengers.
Safety Warning: Thiophene Handling

Thiophene compounds often have a low olfactory threshold and can be neurotoxic. All operations must occur in a fume hood or closed reactor system. Never mix thiophene waste with strong oxidizing acids (Nitric/Sulfuric), as explosive decomposition can occur.

References

  • Title: (R)-2-(Thiophen-3-yl)piperidine: A Privileged Fragment for Modern Drug Discovery.
  • Grignard Scale-Up Methodologies

    • Title: Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.[3]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Asymmetric Reduction of Heteroaryl Ketones: Title: Asymmetric Reduction of Ketones (Sigma-Aldrich Protocol Guide). Source: Sigma-Aldrich (Merck).
  • Process Chemistry of Piperidines

    • Title: Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines.
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-THIO-PIP-04 Subject: Optimization of Yield and Isolation for Thiophene-Piperidine Coupling Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary

You are encountering yield issues in the synthesis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol . This molecule combines a polar, secondary amine (4-hydroxypiperidine) with an electron-rich heteroaromatic aldehyde (3-thiophenecarboxaldehyde).

The low yield is likely caused by one of two "silent killers" common to this specific scaffold:

  • Electronic Deactivation: The thiophene ring donates electron density to the aldehyde, making it a sluggish electrophile compared to benzaldehyde.

  • Amphoteric Loss: The product contains both a tertiary amine and a hydroxyl group, making it highly water-soluble. Standard aqueous workups often discard 30-50% of the product in the water waste layer.

This guide provides a "Gold Standard" protocol and a troubleshooting decision tree to resolve these issues.

Part 1: The Gold Standard Protocol (Reductive Amination)

We recommend Reductive Amination over Direct Alkylation.[1] Alkylation with 3-(chloromethyl)thiophene is viable but prone to polymerization of the starting material and over-alkylation side products.

Optimized Reaction Conditions

Mechanism: Direct Reductive Amination (One-Pot) Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

ComponentEquivalentsRoleCritical Note
4-Hydroxypiperidine 1.0 equivNucleophileFree base preferred. If using HCl salt, add 1.0 eq Et3N.
3-Thiophenecarboxaldehyde 1.1 - 1.2 equivElectrophileSlight excess drives the amine to completion.
Acetic Acid (AcOH) 1.0 - 2.0 equivCatalystCRITICAL: Activates the sluggish thiophene aldehyde.
NaBH(OAc)₃ (STAB) 1.4 - 1.5 equivReducing AgentMild hydride source; does not reduce the aldehyde directly.
DCE or DCM 0.1 - 0.2 MSolventAnhydrous conditions prevent STAB decomposition.
Step-by-Step Procedure
  • Imine Formation: In a dry flask under N₂, dissolve 3-thiophenecarboxaldehyde (1.1 eq) and 4-hydroxypiperidine (1.0 eq) in DCE.

  • Activation: Add Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This pre-equilibrium forms the iminium species. The thiophene aldehyde is electron-rich; acid catalysis is non-negotiable here.

  • Reduction: Cool to 0°C (optional, but good for control). Add NaBH(OAc)₃ (1.4 eq) portion-wise.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+1 = ~198).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench borates.

Part 2: Troubleshooting & Diagnostics

Visualizing the Pathway

The following diagram illustrates the reaction logic and where it typically fails.

ReactionPathway Start Start: Aldehyde + Amine Imine Intermediate: Iminium Ion Start->Imine AcOH (Cat) -H2O Imine->Start Hydrolysis (Wet Solvent) Product Target: 1-(Thiophen-3-ylmethyl) piperidin-4-ol Imine->Product NaBH(OAc)3 Reduction Waste Loss: Aqueous Waste Product->Waste Standard Workup (pH < 9)

Caption: Figure 1. Reaction pathway highlighting the critical activation step (AcOH) and the risk of product loss during workup.

Issue #1: "Reaction is incomplete after 16 hours."

Diagnosis: The imine formation is unfavorable. 3-thiophenecarboxaldehyde is less reactive than benzaldehyde. Resolution:

  • Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture during the "Imine Formation" step (Step 2 above). This physically removes the water byproduct, driving the equilibrium to the right.

  • Switch Solvent: Change from DCM to Methanol (MeOH) and use NaBH₃CN (Sodium Cyanoborohydride) .

    • Warning: NaBH₃CN is toxic and requires specific waste disposal, but it is often more effective for stubborn imines.

Issue #2: "LCMS shows 100% conversion, but isolated yield is <40%."

Diagnosis: This is an isolation failure, not a synthesis failure. Your product is a polar amino-alcohol. If you wash with water/brine and extract with pure DCM, the product is partitioning into the aqueous layer. Resolution (The "Salting Out" Method):

  • After quenching with NaHCO₃, saturate the aqueous layer with solid NaCl or K₂CO₃ .

  • Do not use pure DCM for extraction. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol helps pull the polar product into the organic phase.

  • Perform 4–5 extractions.

Alternative Resolution (SCX Column - Recommended): If you have access to Strong Cation Exchange (SCX) cartridges:

  • Load the crude reaction mixture (after quenching/filtering) directly onto an SCX cartridge.

  • Wash with MeOH (elutes non-basic impurities like unreacted aldehyde).

  • Elute product with 2M NH₃ in MeOH .

  • Concentrate.[2] This often yields >90% recovery without aqueous workup.

Part 3: Alternative Route (Alkylation)

Use this only if Reductive Amination fails or reagents are unavailable.

Reagents: 3-(Chloromethyl)thiophene + 4-Hydroxypiperidine + K₂CO₃ + KI (cat). Solvent: Acetonitrile (ACN) or DMF.

AlkylationFlow Step1 Mix Reagents: Halide + Amine + Base Check Check: Is Halide Fresh? Step1->Check Action1 Proceed: Reflux in ACN Check->Action1 Yes (Clear liquid) Action2 Stop: Purify Halide first Check->Action2 No (Dark/Gummy)

Caption: Figure 2. Decision logic for the alkylation route. 3-(chloromethyl)thiophene degrades rapidly.

Critical Warning: 3-(Chloromethyl)thiophene is unstable. It acts as a lachrymator and polymerizes upon storage.

  • Protocol: Always distill the halide or pass it through a short silica plug before use if it has turned dark/brown.

  • Finkelstein Boost: Add 0.1 equiv of Potassium Iodide (KI). This converts the chloride to a more reactive iodide in situ, speeding up the reaction and preventing the halide from decomposing before it reacts.

FAQ: Rapid Fire Support

Q: Can I use NaBH₄ instead of NaBH(OAc)₃? A: Not recommended for one-pot procedures. NaBH₄ reduces aldehydes faster than imines. If you must use NaBH₄, you must form the imine first (reflux aldehyde + amine in MeOH for 2 hours), then cool and add NaBH₄.

Q: The product oil is turning red/brown on the bench. A: Thiophene derivatives are sensitive to oxidation and light. Store the final product as an HCl or fumarate salt to improve stability.

Q: How do I remove excess 3-thiophenecarboxaldehyde? A: If you don't use an SCX column, the aldehyde can be difficult to separate from the amine by simple extraction. Use a "scavenger resin" (polymer-supported amine) or perform a dilute acid wash (1M HCl) to pull the product into water, wash the organic layer (removes aldehyde), and then basify/extract the aqueous layer.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica.

Sources

Technical Support Center: Purification of 1-(Thiophen-3-ylmethyl)piperidin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(Thiophen-3-ylmethyl)piperidin-4-ol using column chromatography. This document is structured to anticipate and address common challenges, offering in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are grounded in established chromatographic principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of 1-(Thiophen-3-ylmethyl)piperidin-4-ol, providing explanations and actionable solutions.

Question 1: My compound is streaking badly on the TLC plate and showing significant peak tailing during column chromatography. What is the cause and how can I resolve this?

Answer:

This is a classic issue encountered with basic compounds like piperidine derivatives on an acidic stationary phase like silica gel.[1][2] The basic nitrogen atom in the piperidine ring strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-uniform elution profile.[2] This results in streaking on the TLC plate and tailing peaks in the column, which significantly reduces separation efficiency.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.[1]

    • Triethylamine (TEA): A common choice is to add 0.5-2% triethylamine to your eluent system.[2]

    • Ammonia Solution: For highly basic compounds, a solution of 7N ammonia in methanol can be used as a component of the mobile phase, though careful optimization is required.[2]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

Question 2: I'm not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Solutions:

  • Fine-tune the Mobile Phase Polarity: Small adjustments to the solvent ratio can have a significant impact on separation. Prepare a series of TLC plates with slightly different solvent compositions to identify the optimal mobile phase for your separation. A change of just a few percent in the polar solvent component can make a substantial difference.

  • Employ a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.[3] Start with a less polar mobile phase to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities. This technique often results in sharper peaks and better resolution for complex mixtures.[3]

  • Column Dimensions and Packing:

    • Longer Column: A longer column provides more surface area for interactions, which can improve separation.[4]

    • Proper Packing: A well-packed column is crucial for good separation. Avoid air bubbles and channels in the stationary phase, as these will lead to a non-uniform flow of the mobile phase and poor separation.[3]

Question 3: My compound seems to have decomposed on the column, as evidenced by low recovery and the appearance of new spots on the TLC of my fractions. What could be happening?

Answer:

The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2][5] While 1-(Thiophen-3-ylmethyl)piperidin-4-ol is generally stable, certain functionalities can be acid-sensitive.

Solutions:

  • Test for Stability: Before committing your entire batch to the column, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent and spot it on a TLC plate. Let another small amount of the crude product sit in a solution with silica gel for a few hours, then spot it on the same TLC plate. If a new spot appears or the product spot diminishes in the sample exposed to silica, your compound is likely degrading.[5]

  • Use a Deactivated Stationary Phase: As mentioned previously, using alumina or deactivated silica gel can prevent acid-catalyzed degradation.

  • Minimize Residence Time: Use flash column chromatography with a higher flow rate to reduce the amount of time your compound spends in contact with the stationary phase.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 1-(Thiophen-3-ylmethyl)piperidin-4-ol by column chromatography.

Question 1: What is a good starting mobile phase for the purification of 1-(Thiophen-3-ylmethyl)piperidin-4-ol?

Answer:

A good starting point for a compound of this nature would be a mixture of a non-polar and a polar solvent. Given the presence of the polar hydroxyl group and the basic piperidine nitrogen, a moderately polar system will likely be required.

  • Recommended Starting Systems:

    • Ethyl acetate/Hexane or Ethyl acetate/Petroleum ether

    • Dichloromethane/Methanol

  • TLC is Key: It is crucial to first run a series of TLC plates with varying ratios of these solvents to determine the optimal mobile phase.[3] Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[5] Remember to add 0.5-1% triethylamine to your TLC developing solvent to mimic the conditions of the column and get a true representation of the separation.[1]

Question 2: How much silica gel should I use for my column?

Answer:

A general rule of thumb for flash column chromatography is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[1] For difficult separations, a higher ratio may be necessary.

Separation Difficulty Silica Gel to Crude Product Ratio (w/w)
Easy (ΔRf > 0.2)30:1
Moderate (0.1 < ΔRf < 0.2)50:1
Difficult (ΔRf < 0.1)100:1 or higher

Question 3: How should I load my sample onto the column?

Answer:

Proper sample loading is critical for achieving a good separation.

  • Dry Loading: This is the preferred method for most applications.

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Wet Loading: This method can be used if your compound is very soluble in the mobile phase.

    • Dissolve your crude product in the smallest possible volume of the initial mobile phase.

    • Carefully apply this solution to the top of the column.

Question 4: What visualization techniques can I use for TLC analysis of my fractions?

Answer:

Since 1-(Thiophen-3-ylmethyl)piperidin-4-ol contains a thiophene ring, it should be UV active.

  • UV Light: Visualize your TLC plates under a UV lamp (254 nm). The thiophene moiety will absorb the UV light, and your compound will appear as a dark spot on a fluorescent background.

  • Staining: If your compound's concentration is low, or for visualizing other non-UV active impurities, you can use a chemical stain.

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for organic compounds. It will react with the alcohol and the thiophene ring, appearing as yellow-brown spots on a purple background.

    • Dragendorff's Reagent: This stain is specific for alkaloids and other nitrogen-containing compounds, which will appear as orange-brown spots.[6]

Experimental Protocol: Flash Column Chromatography

This section provides a detailed, step-by-step methodology for the purification of 1-(Thiophen-3-ylmethyl)piperidin-4-ol.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in a solvent system of ethyl acetate/hexane containing 1% triethylamine. Start with a ratio of 30:70 (v/v) and adjust as necessary to achieve an Rf of ~0.25 for the product.

2. Column Packing:

  • Select a column of an appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading (Dry Loading):

  • Dissolve the crude 1-(Thiophen-3-ylmethyl)piperidin-4-ol in a minimal amount of dichloromethane.

  • Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.

5. Fraction Analysis:

  • Monitor the elution of your compound by spotting every few fractions on a TLC plate.

  • Visualize the TLC plate under a UV lamp and/or with a suitable stain.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Obtain the mass of the pure product and calculate the yield. Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Visualizations

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Mobile Phase Optimization Mobile Phase Optimization TLC Analysis->Mobile Phase Optimization Determine Rf Column Packing Column Packing Mobile Phase Optimization->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: A typical workflow for the purification of an organic compound by column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Solution Solution Peak Tailing/Streaking Peak Tailing/Streaking Basic Nature of Piperidine Basic Nature of Piperidine Peak Tailing/Streaking->Basic Nature of Piperidine Cause Add Basic Modifier (TEA) Add Basic Modifier (TEA) Basic Nature of Piperidine->Add Basic Modifier (TEA) Solution Add Basic Modifier (TEA)->Solution Poor Separation Poor Separation Sub-optimal Mobile Phase Sub-optimal Mobile Phase Poor Separation->Sub-optimal Mobile Phase Cause Fine-tune Polarity Fine-tune Polarity Sub-optimal Mobile Phase->Fine-tune Polarity Solution Use Gradient Elution Use Gradient Elution Sub-optimal Mobile Phase->Use Gradient Elution Solution Fine-tune Polarity->Solution Use Gradient Elution->Solution Low Recovery/Decomposition Low Recovery/Decomposition Acidic Silica Gel Acidic Silica Gel Low Recovery/Decomposition->Acidic Silica Gel Cause Use Alumina or Deactivated Silica Use Alumina or Deactivated Silica Acidic Silica Gel->Use Alumina or Deactivated Silica Solution Minimize Residence Time Minimize Residence Time Acidic Silica Gel->Minimize Residence Time Solution Use Alumina or Deactivated Silica->Solution Minimize Residence Time->Solution

Sources

Minimizing side reactions in thiophene alkylation of amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the Technical Support Center for thiophene functionalization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in their experiments. Thiophene and its derivatives are crucial building blocks in pharmaceuticals and materials science, making the optimization of their synthesis a critical endeavor.

Section 1: Understanding the Core Challenges

The N-alkylation of amines with thiophene derivatives, while a powerful tool for generating novel molecular entities, is often plagued by a series of side reactions that can significantly lower yields and complicate purification. Understanding the mechanistic basis of these side reactions is the first step toward effective troubleshooting.

FAQ 1: What are the most common side reactions observed during the alkylation of amines with thiophene-based electrophiles?

The primary side reactions encountered are:

  • Over-alkylation: This is the most frequent issue, where the desired secondary or tertiary amine product, being more nucleophilic than the starting amine, reacts further with the alkylating agent to yield undesired poly-alkylated products and quaternary ammonium salts.[1]

  • Ring Opening: Under strongly basic conditions, the thiophene ring itself can be susceptible to nucleophilic attack, leading to ring-opening and the formation of enynethiolates.[2] This is particularly a concern when using potent organolithium bases.

  • Polymerization: Thiophene derivatives can be prone to polymerization, especially under certain catalytic or oxidative conditions.[3][4][5][6] While less common during standard N-alkylation, inappropriate reaction conditions can initiate this pathway.

  • Homocoupling of the Thiophene Electrophile: In metal-catalyzed reactions, such as the Buchwald-Hartwig amination, homocoupling of the halothiophene to form a bithiophene species can be a significant side reaction.

  • Elimination Reactions: When using alkyl halides with β-hydrogens, elimination to form an alkene can compete with the desired substitution reaction, particularly with sterically hindered amines or strong, non-nucleophilic bases.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Low yield of the desired mono-alkylated product with significant amounts of starting material remaining.

This scenario suggests that the reaction is not proceeding to completion.

Troubleshooting Workflow for Low Conversion

start Low Yield of Mono-alkylated Product q1 Is the reaction sluggish or stalled? start->q1 a1_yes Increase Reaction Temperature Incrementally q1->a1_yes Yes a1_no Check Reagent Purity and Stoichiometry q1->a1_no No q2 Is catalyst deactivation suspected (for catalyzed reactions)? a1_yes->q2 a1_no->q2 a2_yes Use Sulfur-Tolerant Ligands or Increase Catalyst Loading q2->a2_yes Yes a2_no Optimize Solvent and Base q2->a2_no No

Caption: A decision tree for troubleshooting low reaction conversion.

Possible Causes and Solutions:

  • Insufficient Reactivity:

    • Solution: Increase the reaction temperature in increments of 10-20 °C. For sluggish reactions with alkyl halides, consider adding a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction, generating a more reactive alkyl iodide in situ.

  • Catalyst Deactivation (for catalyzed reactions like Buchwald-Hartwig): The sulfur atom in the thiophene ring can act as a poison for some transition metal catalysts.

    • Solution: Employ catalyst systems known for their tolerance to sulfur-containing substrates.[7] Utilizing bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[8][9][10] In some cases, a modest increase in catalyst loading may be necessary.

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that effectively dissolves all components at the reaction temperature. For Suzuki-Miyaura type couplings, a biphasic solvent system or the addition of a phase-transfer catalyst can be beneficial.[7]

  • Inappropriate Base: The choice of base is critical and can significantly impact the reaction rate.

    • Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide are often effective.[11] For direct N-alkylation with alkyl halides, cesium bases such as cesium carbonate or cesium hydroxide have been shown to promote selective mono-N-alkylation.[12] The base's strength and solubility are key factors to consider.[7][13]

Issue 2: Formation of significant amounts of di- and tri-alkylated products (Over-alkylation).

This is a classic problem in amine alkylation, arising from the increased nucleophilicity of the alkylated amine product.

Strategies to Promote Mono-selectivity

start Over-alkylation Observed strategy1 Control Stoichiometry (Use Excess Amine) start->strategy1 strategy2 Slow Addition of Alkylating Agent start->strategy2 strategy3 Employ Protecting Groups start->strategy3 strategy4 Use Specialized Reagents (e.g., Cesium Bases) start->strategy4 strategy5 Competitive Deprotonation/ Protonation Strategy start->strategy5

Caption: Key strategies to mitigate over-alkylation.

Possible Causes and Solutions:

  • Stoichiometry: Using a 1:1 ratio of amine to alkylating agent often leads to over-alkylation.

    • Solution: Use a large excess of the starting amine (3-5 equivalents or more) relative to the thiophene electrophile. This statistically favors the reaction of the electrophile with the more abundant starting amine.

  • High Concentration of Electrophile: A high localized concentration of the alkylating agent can promote reaction with the newly formed, more nucleophilic product.

    • Solution: Add the thiophene alkylating agent slowly, over an extended period, to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Inherent Reactivity: The product amine is inherently more nucleophilic.

    • Solution 1: Protecting Groups: Introduce a protecting group on the amine that reduces its nucleophilicity and can be removed after the alkylation step. The trifluoroacetyl group is particularly effective for this purpose, as it can be readily removed under mild conditions.[14]

    • Solution 2: Competitive Deprotonation/Protonation: By using the hydrobromide salt of the primary amine, a delicate equilibrium can be established. A base deprotonates the primary amine hydrobromide to generate the nucleophilic free amine in situ. The resulting secondary amine product is then protonated by the remaining amine hydrobromide, effectively taking it out of the reaction.[1][15]

    • Solution 3: Chelation-Controlled Alkylation: For substrates containing a secondary functional group, such as 1,3-amino alcohols, chelation to a reagent like 9-BBN can facilitate selective mono-N-alkylation.[16]

Parameter Strategy to Minimize Over-alkylation Rationale
Stoichiometry Use a large excess of the amine (≥ 3 equiv.)Increases the probability of the electrophile reacting with the starting amine.
Addition Rate Slow, dropwise addition of the alkylating agentMaintains a low concentration of the electrophile, reducing reaction with the product.
Protecting Groups Use of groups like trifluoroacetylTemporarily reduces the nucleophilicity of the amine.[14]
Specialized Bases Cesium carbonate (Cs₂CO₃) or hydroxide (CsOH)Promotes selective mono-N-alkylation under mild conditions.[12]
Protonation State Use of the amine hydrobromide saltThe product amine is protonated and deactivated towards further alkylation.[1][15]
Issue 3: Low yield with the formation of a bithiophene byproduct.

This is a common side reaction in palladium-catalyzed cross-coupling reactions.

Possible Causes and Solutions:

  • Inefficient Reductive Elimination: The desired C-N bond formation may be slow relative to the homocoupling of the thiophene starting material.

    • Solution: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are known to accelerate the rate of reductive elimination, favoring the formation of the desired product over homocoupling.[10]

Section 3: Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine with 2-Bromothiophene using a Cesium Base

This protocol is adapted from methodologies demonstrating the effectiveness of cesium bases in promoting selective mono-N-alkylation.[12]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.2 mmol, 1.2 equiv.) and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Reagent Addition: Add 2-bromothiophene (1.0 mmol, 1.0 equiv.) to the stirred suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromothiophene with a Secondary Amine

This protocol is a general procedure based on established Buchwald-Hartwig amination principles, emphasizing the use of a bulky phosphine ligand.[9][17]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), a bulky biaryl phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-bromothiophene (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

References

  • Brandsma, L., & van der Heiden, R. (1975). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 94(10), 249-251.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5696-5727.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.
  • Rauchfuss, T. B., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 117(24), 6396-6397.
  • Ash, C. A., et al. (2024). AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au, 4(1), 16-25.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Zhang, H., et al. (2013). Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents. Beilstein Journal of Organic Chemistry, 9, 1038-1043.
  • Templ, J., & Schnürch, M. (2023). Methods for mono‐selective N‐alkylation of amines using alkyl halides or alkyl triflates as alkylating agents. Chemistry – A European Journal, 29(65), e202301886.
  • Gribble, G. W., & Nutaitis, C. F. (1985). A rapid method of N-alkylation of amines.
  • BenchChem. (2025).
  • Gendron, D., & Vamvounis, G. (2015). Table 2 Control of Dehalogenation in the Coupling of Halothiophenes.
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 128(50), 16240-16241.
  • Ikawa, T., et al. (2007). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 72(19), 7194-7202.
  • Gunanathan, C., & Milstein, D. (2011). N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines.
  • Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 3998-4001.
  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • BenchChem. (2025). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine.
  • Bhattacharyya, S., et al. (2014).
  • Powers, D. C., & Ritter, T. (2012). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.
  • Wikipedia. Thiophene.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Barlocco, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35057-35061.
  • Cianga, I., et al. (2019). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Polymers, 11(12), 2026.
  • Toppare, L., et al. (2005). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 6(2), 52-60.
  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Reddit. (2021).
  • Al-Azzawi, A. M., & Al-Rufaie, A. A. (2010). Advances in the chemistry of Mannich bases of thiophenes and furans. Journal of Heterocyclic Chemistry, 47(1), 1-16.
  • Li, H., et al. (2022). Thermally‐Stable Single‐Site Pd on CeO2 Catalyst for Selective Amination of Phenols to Aromatic Amines without External Hydrogen.
  • Ji, Y., & Glorius, F. (2021). Site-Selective Electrochemical Arene C−H Amination. Journal of the American Chemical Society, 143(30), 11686-11693.
  • Arcadi, A., & Chiarini, M. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(10), 2465.
  • Eubanks, L. M., et al. (2007). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Bioorganic & Medicinal Chemistry Letters, 17(23), 6488-6491.
  • Liversedge, G. M., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3591.
  • St. John-Campbell, S., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(7), 12595-12603.
  • Domingo, L. R., & Aurell, M. J. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 13(6), e202400051.
  • Liversedge, G. M., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. NSF Public Access Repository.
  • Sharma, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(26), 15787-15813.
  • El-Metwaly, N. M., & Al-Ghorbani, M. (2020). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. Journal of the Iranian Chemical Society, 17(12), 3163-3193.
  • Bera, M., et al. (2018). Halo-Bridged Abnormal NHC Palladium(II) Dimer for Catalytic Dehydrogenative Cross-Coupling Reactions of Heteroarenes. Organometallics, 37(17), 2877-2884.
  • Reddit. (2024). Low yield LAH reactions.

Sources

Crystallization solvents for 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Guide for 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Case ID: #CRYST-TP4OL-001 Subject: Solvent Selection & Troubleshooting for 1-(Thiophen-3-ylmethyl)piperidin-4-ol Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]

Executive Technical Summary

The crystallization of 1-(Thiophen-3-ylmethyl)piperidin-4-ol presents a specific challenge due to its "amphiphilic" structural nature.[1][2][3] The molecule contains a polar, hydrogen-bonding head group (4-hydroxypiperidine ) and a lipophilic, aromatic tail (thiophen-3-ylmethyl ).[1][2][3]

  • The Challenge: The hydroxyl group promotes solubility in protic solvents (alcohols), while the thiophene ring and methylene linker drive solubility in non-polar aromatics and chlorinated solvents.[3] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystal nucleation.[1][2][3]

  • The Solution: A balanced solvent system that leverages the hydrogen-bonding capability of the hydroxyl group while reducing the solubility of the lipophilic tail at lower temperatures.[2][3]

Solvent Selection Matrix

The following table synthesizes solubility data based on the functional group analysis of 1-substituted piperidin-4-ol derivatives.

Solvent ClassSpecific SolventRoleTechnical Notes
Alcohols Isopropanol (IPA) Primary Solvent Recommended Starting Point. Balances the polarity of the -OH group with the lipophilic thiophene.[1][2][3] Slower evaporation rate than MeOH allows for better crystal growth.[2][3]
Esters Ethyl Acetate (EtOAc) IntermediateGood solubility at reflux; often poor at

.[1][3] Excellent for cooling crystallization.[2][3]
Chlorinated DCM / Chloroform SolubilizerToo strong for direct crystallization.[2][3] Use only as the "Good Solvent" in a vapor diffusion setup.[2][3]
Alkanes n-Heptane / Hexane Anti-Solvent Essential for "crashing out" the product from EtOAc or Toluene solutions.[1][2][3]
Aromatics Toluene IntermediateHigh solubility for the thiophene tail.[2][3] Use only if the product is too soluble in alcohols.[2][3]

Troubleshooting & Protocols (Q&A)

Q1: My product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the metastable limit is exceeded in a solvent where the melting point of the solvated solid is depressed below the experimental temperature.[2][3] It is common in flexible molecules like piperidines with alkyl linkers.[2][3]

Protocol A: The "Cloud Point" Annealing Method

  • Dissolve the crude oil in the minimum amount of hot Isopropyl Alcohol (IPA) (approx. 5-10 mL/g).

  • Cool slowly to room temperature with vigorous stirring.

  • Observation: If the solution turns milky (emulsion) rather than forming particles, stop cooling .

  • Re-heat slightly until the solution clears.

  • Seed the clear solution with a tiny crystal of pure material (if available) or scratch the glass wall.[3]

  • Add Anti-solvent: Dropwise addition of n-Heptane at the elevated temperature until a faint turbidity persists.[1][2][3]

  • Cool Slowly: Allow the bath to cool to RT over 4–6 hours. The presence of the anti-solvent increases the interfacial energy, promoting solid nucleation over liquid phase separation.[2][3]

Q2: The solid is precipitating too fast and trapping impurities (low purity).

Diagnosis: "Crash crystallization" traps mother liquor inside the crystal lattice.[2][3]

Protocol B: Double-Solvent Recrystallization (EtOAc/Heptane)

  • Dissolve the crude solid in Ethyl Acetate at reflux (

    
    ). Use 1.2x the minimum volume required for dissolution.[2][3]
    
  • Filter hot to remove insoluble mechanical impurities.[2][3]

  • While maintaining reflux, add n-Heptane slowly until the first sign of permanent cloudiness.

  • Add a few drops of pure EtOAc to clear the solution (restore single phase).[3]

  • Remove from heat and insulate the flask (wrap in foil/towel) to ensure slow cooling (approx.

    
    /hour).[1][3]
    
  • Result: This promotes the growth of larger, purer prisms or plates, rejecting impurities into the supernatant.

Q3: I cannot get a solid at all; it remains a viscous oil. Is there a chemical workaround?

Diagnosis: The free base might have a low melting point or be amorphous.[2][3]

Protocol C: Salt Formation Strategy Converting the amine to a salt often raises the melting point and crystallinity.[2][3]

  • Dissolve the oil in Diethyl Ether or THF .[2][3]

  • Add Acid: Add 1.05 equivalents of Oxalic Acid (dissolved in acetone) or HCl (2M in ether).

  • Precipitate: The oxalate or hydrochloride salt usually precipitates instantly as a white solid.[2][3]

  • Recrystallize: Recrystallize the salt from Methanol/Ethanol to achieve high purity.

    • Note: The oxalate salt is particularly robust for piperidine purification [1].[2][3]

Visualization of Crystallization Logic

The following diagram illustrates the decision pathway for selecting the correct purification method based on your initial observation.

CrystallizationLogic Start Crude 1-(Thiophen-3-ylmethyl)piperidin-4-ol SolubilityCheck Check Solubility in Hot IPA Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Dissolves Insoluble Insoluble/Gummy SolubilityCheck->Insoluble Remains Solid Cooling Cool to 25°C Soluble->Cooling SaltForm Switch to Salt Formation (HCl or Oxalate) Insoluble->SaltForm Try different solvent or Salt OilingOut Forms Oil/Gum? Cooling->OilingOut Phase Separation DirectCryst Direct Crystallization (Success) Cooling->DirectCryst Crystals Form AntiSolvent Add Heptane (Anti-solvent) at Reflux OilingOut->AntiSolvent Strategy 1 OilingOut->SaltForm Strategy 2 (If Strategy 1 Fails) AntiSolvent->DirectCryst Slow Cool

Figure 1: Decision tree for solvent selection and troubleshooting phase separation (oiling out).

Experimental Workflow: Anti-Solvent Addition

This workflow details the critical "Hot Addition" method to avoid oiling out.

AntiSolventFlow Step1 1. Dissolve Crude in Refluxing EtOAc Step2 2. Add Heptane until Turbid Step1->Step2 Saturation Step3 3. Add 1-2mL EtOAc to Clear Solution Step2->Step3 Restore Phase Step4 4. Cool to RT (Insulated) Step3->Step4 Nucleation Step5 5. Ice Bath (1 Hour) Step4->Step5 Growth

Figure 2: Step-by-step workflow for the Ethyl Acetate / Heptane anti-solvent method.

References

  • Arulraj, S., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[3] Link - Provides foundational solubility rules for piperidine derivatives in ethanol and ethyl acetate mixtures.[1][2][3]

  • Park, K. (2010).[3] "Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation." Journal of Pharmaceutical Sciences, 99(9), 3826–3838. Link - Classifies crystallization behavior of heterocycles in chlorinated vs. alcoholic solvents.[1][2][3]

  • Goel, K. K., et al. (2008).[4] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). Link - Demonstrates the use of Mannich condensation and subsequent purification of piperidine cores.[1][2][3]

  • PubChem Compound Summary. "1-(Thiophen-2-ylmethyl)piperidin-4-ol."[1][2][3] National Center for Biotechnology Information.[2][3] Link - Used for structural verification and physicochemical property inference.[1][2][3]

Sources

Technical Support Center: Purification Strategies for 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: 4-Hydroxypiperidine (4-HP) is a polar, secondary amine with a high boiling point (~222°C at 760 mmHg).[1] Its dual functionality (amine + alcohol) and high water solubility make it difficult to remove via standard rotary evaporation. Furthermore, its basicity (pKa ~11.1) causes it to streak on standard silica gel, often co-eluting with products or contaminating fractions.

The Solution Architecture: This guide structures removal strategies based on the physicochemical difference between 4-HP and your target product. We prioritize methods that avoid tedious chromatography when possible.

Quick Reference: Physicochemical Profile
PropertyValueImplication for Purification
Boiling Point 108-114°C (10 mmHg)Too high for easy evaporation; requires high vacuum.
pKa (Conj. Acid) ~11.1 (Amine)Highly basic. Will protonate in mild acid (pH < 9).
LogP -0.35 (approx)Hydrophilic.[2] Partitions into aqueous phase easily.
Functionality 2° Amine, 2° AlcoholNucleophilic.[3] Reacts with electrophilic scavengers.[4]

Part 1: Aqueous Workup Strategies (The Partitioning Method)

Q: My product is a neutral amide or urea. Can I wash 4-HP out without a column?

A: Yes, this is the most efficient method. Because 4-HP is a strong base, it can be quantitatively removed by converting it into its water-soluble salt (4-hydroxypiperidinium).

Protocol: The "pH Switch" Wash

  • Dilution: Dilute your reaction mixture with a non-water-miscible organic solvent (DCM or Ethyl Acetate). Note: DCM is preferred due to 4-HP's slight solubility in wet EtOAc.

  • Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .

    • Mechanism: At pH ~1-3, the 4-HP amine is fully protonated (

      
      ). The charged species prefers the aqueous layer (
      
      
      
      ).
  • Brine Wash: Wash 1x with saturated NaCl to remove residual water.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Q: My product is also basic (e.g., a tertiary amine). How do I separate it from 4-HP?

A: You must exploit the pKa difference or hydrophobicity. If your product is a tertiary amine (often less basic or more lipophilic), you can try a controlled pH wash .

  • Adjust the aqueous buffer to pH 9.5 - 10.0 (using Carbonate buffer).

  • At this pH, 4-HP (pKa ~11) is still largely protonated (~90% ionized) and water-soluble.

  • Many complex tertiary amines/drugs have pKas around 8-9 and will be largely neutral (organic soluble) at pH 10.

Part 2: Solid-Supported Scavenging (The Chemoselective Method)

Q: I cannot use aqueous workup because my product is water-soluble. How do I remove 4-HP?

A: Use an Isocyanate Scavenger Resin. This is the "Gold Standard" for removing secondary amines from non-nucleophilic products. The resin acts as a "chemical fishhook," covalently binding the unreacted 4-HP.

The Mechanism: The isocyanate (-N=C=O) on the resin reacts rapidly with the secondary amine of 4-HP to form a stable, insoluble urea. The hydroxyl group on 4-HP is far less nucleophilic and reacts much slower, ensuring the amine is the primary handle.

Protocol: Scavenging Workflow

  • Calculate Loading: Determine the excess moles of 4-HP remaining (based on stoichiometry).

  • Resin Stoichiometry: Add 3.0 - 4.0 equivalents of Isocyanate Resin (e.g., SiliaBond® Isocyanate or similar polystyrene-supported NCO) relative to the excess 4-HP.

  • Solvent: Ensure the reaction solvent is dry DCM, THF, or DMF. Avoid alcohols (MeOH/EtOH) as they will react with the resin.

  • Incubation: Shake at room temperature for 1-4 hours.

  • Filtration: Filter off the solid resin.[5] The filtrate contains your product, free of 4-HP.

Visualizing the Scavenging Logic:

ScavengingLogic Mixture Crude Mixture (Product + 4-HP) Reaction Reaction Phase (Formation of Urea) Mixture->Reaction Dissolve in DCM Resin Isocyanate Resin (Solid Support-NCO) Resin->Reaction Add 3-4 eq Filtration Filtration Step Reaction->Filtration After 2 hrs Waste Solid Waste (Resin-4HP Urea) Filtration->Waste Retentate Pure Purified Product (Filtrate) Filtration->Pure Eluent

Figure 1: Workflow for chemoselective removal of 4-HP using isocyanate resins.

Part 3: Chromatography Solutions (The Separation Method)

Q: I must use Flash Chromatography. 4-HP is streaking and contaminating my fractions. What do I do?

A: You are fighting Silanol interactions. You must modify the stationary or mobile phase. Standard silica is slightly acidic (pH ~5). Basic amines like 4-HP hydrogen bond to silanols, causing "tailing."

Option A: Mobile Phase Modifiers (The "Band-Aid") Add a competing base to your solvent system to block silanol sites.

  • Recipe: DCM / Methanol / NH4OH (28% aqueous) .

  • Ratio: 90 : 10 : 1 (Common starting point).

  • Warning: Do not use NH4OH with aldehyde or epoxide products. Use Triethylamine (TEA) (1-2%) instead, but be aware TEA can be hard to remove (volatile but smelly).

Option B: Amine-Functionalized Silica (The "Professional Fix") Use "KP-NH" or "Amino-silica" cartridges.

  • Why: The silica surface is coated with propyl-amine groups. This creates a basic surface that repels the basic 4-HP and your basic product, allowing them to separate based purely on polarity rather than silanol dragging.

  • Solvent: You can use simple Hexane/Ethyl Acetate or DCM/MeOH without added base.

Q: Can I use Reverse Phase (C18)? A: Yes, but pH is critical.

  • Low pH (0.1% TFA): 4-HP will be ionized (

    
    ) and extremely polar. It will likely elute in the void volume  (t0), effectively separating it from a hydrophobic product which retains on the C18 column.
    

Decision Matrix: Which Method Should I Choose?

Use this logic flow to select the optimal purification route for your specific mixture.

DecisionTree Start Start: Crude Mixture with excess 4-HP ProdNature Is the Product Acid Sensitive or Water Soluble? Start->ProdNature No No (Product is Lipophilic/Neutral) ProdNature->No Lipophilic Yes Yes (Product is Polar/Basic) ProdNature->Yes Hydrophilic AcidWash Method 1: Acid Wash (1M HCl or Citric Acid) No->AcidWash ResinQ Is Product Nucleophilic? (Contains 1°/2° Amines?) Yes->ResinQ ResinNo No (Amide/Ester/Tert-Amine) ResinQ->ResinNo Inert ResinYes Yes (Product has reactive amines) ResinQ->ResinYes Reactive Scavenger Method 2: Isocyanate Resin (Scavenges 4-HP only) ResinNo->Scavenger Chromatography Method 3: Chromatography (C18 Low pH OR Amine-Silica) ResinYes->Chromatography

Figure 2: Strategic decision tree for 4-HP removal.

References

  • Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

Sources

Technical Support Center: Thiophene Chemistry & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Thiophene Ring Under Acidic Reaction Conditions

Ticket ID: THIO-ACID-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Thiophene Paradox

Welcome to the Thiophene Technical Support Center. If you are reading this, you are likely facing one of two extremes: your thiophene starting material has turned into an intractable black tar, or your electrophilic substitution yielded a complex mixture of isomers.

The Core Issue: Thiophene is aromatic (resonance energy ~29 kcal/mol), implying stability. However, it is electron-rich (super-aromatic) compared to benzene. Under acidic conditions, this electron density becomes a liability. The sulfur atom pushes electron density to the carbons (especially C2/C5), making the ring highly susceptible to protonation , which triggers rapid, irreversible cationic polymerization .

This guide provides the troubleshooting logic to navigate acidic transformations without destroying the heterocyclic core.

Module 1: Troubleshooting Polymerization ("The Black Tar")

Symptom: The reaction mixture turns dark brown/black and becomes viscous or solidifies upon addition of acid or Lewis acid.

Root Cause Analysis

Thiophene is unstable in strong, non-nucleophilic acids (e.g., 100%


, 

, superacids).
  • Protonation: The acid protonates the

    
    -carbon (C2), breaking aromaticity and forming a reactive carbocation (
    
    
    
    -complex).
  • Nucleophilic Attack: A neutral thiophene molecule acts as a nucleophile, attacking the cation.

  • Chain Propagation: This forms a dimer cation, which loses a proton to re-aromatize or continues reacting, leading to polythienyl oligomers (thiophene tar).

Visualizing the Failure Mode

The following diagram illustrates the "Death Spiral" of thiophene in strong acid.

ThiophenePolymerization T Thiophene (Monomer) Cation C2-Protonated Cation (Electrophile) T->Cation + H+ H_Plus Strong Acid (H+) H_Plus->Cation Dimer Dimer Cation (Sigma Complex) Cation->Dimer + Thiophene (Nucleophile) Tar Polythiophene (Black Tar) Dimer->Tar Chain Propagation

Figure 1: Mechanism of acid-catalyzed cationic polymerization of thiophene.

Corrective Actions
VariableRecommendationScientific Rationale
Acid Choice Switch from

to

or

.

is too hard/strong for thiophene, causing polymerization. Milder Lewis acids catalyze EAS without ring degradation [1].
Concentration Dilute to <0.1 M.Polymerization is bimolecular (Rate

). Dilution favors monomeric substitution over dimerization.
Temperature Maintain < 0°C during addition.Activation energy for polymerization is higher than for protonation. Low temp kinetically traps the monomer.
Scavengers Use "Sacrificial" Electrophiles.If doing EAS (e.g., acylation), ensure the electrophile (acyl chloride) is in slight excess and added before the catalyst to consume the activated thiophene immediately.

Module 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Symptom: Formation of unwanted isomers or polysubstitution products during acid-catalyzed acylation, halogenation, or nitration.

Technical Insight

Thiophene reacts


 to 

times faster than benzene.[1] The sulfur atom directs incoming electrophiles to the

-position (C2/C5).
  • The Trap: Because the product is often more reactive than the starting material (if alkylated), polysubstitution is common.

  • The Exception: If an Electron-Withdrawing Group (EWG) is present (e.g., -CHO, -COR), the ring is deactivated, and stability in acid increases significantly.

Lewis Acid Compatibility Matrix

Use this table to select the correct catalyst for your transformation.

CatalystStrengthCompatibilityRecommended Application

HighLow Avoid with unsubstituted thiophene. Use only if ring has strong EWGs (e.g., nitro-thiophene).

MediumHigh Gold standard for Friedel-Crafts acylation of thiophene [2].

LowHigh Good for chloromethylation or mild alkylations.

MediumMedium Useful for anhydride-based acylations; less prone to tar formation than

.
Amberlyst-15 Solid AcidHigh Excellent for mild acid catalysis; easy removal prevents post-reaction degradation.

Module 3: Oxidative Instability in Acid

Symptom: Loss of sulfur, ring opening, or explosion hazard.

Critical Warning

Never combine Nitric Acid (


)  directly with thiophene without a solvent or cooling. The reaction is autocatalytic and explosive.[2]
Mechanism: The S-Oxide Pathway

Under oxidative acidic conditions (e.g.,


 or Peracids), the sulfur atom can be oxidized.[3][4][5]
  • Formation of Thiophene-S-oxide .[3][4][5]

  • This intermediate is anti-aromatic and highly unstable.

  • It undergoes Diels-Alder dimerization or acid-catalyzed ring opening to form Thiophen-2-one [3].[5]

RingOpening Thiophene Thiophene SOxide Thiophene-S-Oxide (Unstable Intermediate) Thiophene->SOxide Oxidation Oxidant Peracid / H+ Oxidant->SOxide Dimer Sesquioxide Dimer (Loss of Aromaticity) SOxide->Dimer Diels-Alder RingOpen Thiophen-2-one (Ring Opened Isomer) SOxide->RingOpen Acid Rearrangement

Figure 2: Degradation pathways of thiophene under oxidative acidic conditions.

Module 4: Validated Protocols

Protocol A: Acid Tolerance Stress Test (ATST)

Before scaling up any reaction involving thiophene and acid, run this 100 mg pilot.

  • Preparation: Dissolve 100 mg (1.2 mmol) of your specific thiophene substrate in 2 mL of the intended solvent (e.g., DCM or DCE).

  • Baseline: Spot a TLC plate (Time = 0).

  • Challenge: Add 0.1 equivalents of the acid catalyst at 0°C.

  • Monitoring: Stir for 15 minutes. Check TLC.

    • Pass: Spot remains UV active, no baseline streak.

    • Fail: Baseline streak (oligomers) or disappearance of UV spot.

  • Escalation: If Pass, increase to 1.0 equivalent. If Fail, switch to a milder Lewis Acid (see Module 2).

Protocol B: Safe Nitration of Thiophene

Standard nitration (


) often destroys thiophene. Use the Acetyl Nitrate method.
  • Reagent Gen: Generate acetyl nitrate in situ by adding fuming

    
     to acetic anhydride at 0°C.
    
  • Addition: Add the thiophene solution to the acetyl nitrate mixture (Inverse addition).

  • Quench: Pour into ice water immediately upon completion.

  • Why this works: Acetic anhydride scavenges any free water/protons, preventing the formation of super-acidic species that trigger polymerization [4].

Frequently Asked Questions (FAQ)

Q: Can I use HCl gas to generate the hydrochloride salt of an amino-thiophene? A: Proceed with extreme caution. While amino-thiophenes are basic, the high acidity of HCl gas in organic solvents can trigger polymerization of the thiophene ring before salt formation is complete. Recommendation: Use a stoichiometric amount of ethereal HCl (


 eq) at -78°C, or use a weaker acid like oxalic acid to form the oxalate salt.

Q: My thiophene has an aldehyde group at C2. Is it stable to acid? A: Yes. The aldehyde is a strong Electron-Withdrawing Group (EWG). It deactivates the ring, making it resistant to protonation and polymerization. You can safely use stronger acids (like


) on 2-thiophenecarboxaldehyde compared to unsubstituted thiophene.

Q: How do I remove colored impurities (oligomers) from my product? A: Thiophene oligomers are highly lipophilic but often polar enough to streak on silica.

  • Activated Carbon: Reflux crude product in ethanol with activated charcoal for 30 mins, then filter through Celite.

  • Kugelrohr Distillation: If the product is volatile, this is the most effective way to leave the heavy "tar" behind.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Thiophene Reactivity and Polymerization).

  • Belien, et al. (2010). "Influence of Lewis Acid Catalysts on the Regioselectivity of Acylation." Tetrahedron Letters. (Establishes SnCl4 superiority over AlCl3).

  • Dansette, P. M., et al. (2002).[2] "Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation." Journal of Organic Chemistry, 67(21), 7261–7266.[3]

  • Belen'kii, L. I. (1990). "Nitration of Thiophenes." Chemistry of Heterocyclic Compounds. (Standard protocols for acetyl nitrate usage).

Sources

Subject: Overcoming Solubility & Crystallization Issues of Thiophene-Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-Piperidine Scaffolds Current Status: Operational | Ticket ID: TP-SOL-001

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Scope: Physicochemical optimization, salt selection, and formulation troubleshooting for thiophene-piperidine conjugates.

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Thiophene-piperidine scaffolds are "privileged structures" in drug discovery (e.g., Raloxifene analogs, anticoagulants), but they present a unique physicochemical dichotomy:

  • The Thiophene Core: Planar, aromatic, and sulfur-rich, leading to strong

    
    -
    
    
    
    stacking and high lattice energy (the "Brick Dust" effect).
  • The Piperidine Moiety: A secondary amine with a high pKa (~10.8–11.2), which often leads to highly hygroscopic salts or, conversely, "oiling out" during crystallization due to low melting points of specific polymorphs (the "Grease Ball" effect).

This guide addresses the three most reported failure modes: Oiling Out during synthesis , Precipitation in biological buffers , and Hygroscopicity .

Diagnostic Workflow

Before attempting a fix, identify the thermodynamic nature of your solubility failure using the logic flow below.

SolubilityDiagnostics Start START: Characterize Failure Mode Observation What do you observe? Start->Observation Oiling Sticky Oil / Gum (Liquid-Liquid Phase Separation) Observation->Oiling No Crystal Lattice Precip Fine Powder / Precipitate (Solid-Liquid Phase Separation) Observation->Precip Insoluble Solid SolventCheck Check Solvent BP vs. Salt MP Oiling->SolventCheck MediaCheck Is this in Buffer (PBS)? Precip->MediaCheck Impurity High Impurity Profile? SolventCheck->Impurity Action_Seed PROTOCOL A: Seeding & Temp Cycling SolventCheck->Action_Seed Use Anti-solvent Impurity->Action_Seed Purify First CommonIon Common Ion Effect (Cl- presence) MediaCheck->CommonIon Yes (HCl Salt) Lattice High Lattice Energy MediaCheck->Lattice No (Water) Action_Counter PROTOCOL B: Switch Counter-ion (Mesylate/Tosylate) CommonIon->Action_Counter Action_Cosolv PROTOCOL C: Cyclodextrin/Cosolvent Lattice->Action_Cosolv

Figure 1: Diagnostic logic for categorizing solubility failures in thiophene-piperidine salts. Blue nodes indicate decision points; Green nodes indicate solution protocols.

Troubleshooting Guides (Q&A)

Issue 1: "My salt turns into a sticky oil instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[1] Thiophene-piperidine salts often have metastable zones where the melting point of the solvated salt is lower than the boiling point of the solvent.

The Fix:

  • Temperature Cycling: Do not cool rapidly. Rapid cooling traps solvent/impurities, lowering the melting point. Oscillate the temperature (e.g., heat to 50°C, cool to 40°C, heat to 45°C, cool to 35°C) to encourage Ostwald ripening.

  • Anti-Solvent Dosing: Stop adding anti-solvent (e.g., Ether/Hexane) before the cloud point. Add it strictly dropwise.

  • Seed at the Metastable Limit: If you have any solid seed crystal (even from a dirty batch), add it when the solution is slightly supersaturated, not when it is hot.

Issue 2: "The HCl salt precipitates immediately in PBS or Cell Media."

Diagnosis: The Common Ion Effect .[2][3][4][5][6] PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. If you are using a Hydrochloride (HCl) salt, the high concentration of Chloride ions (


) in the buffer shifts the equilibrium heavily toward the solid, undissociated salt form (

).

The Fix: Switch to a counter-ion that does not share a common ion with biological media.

  • Recommendation: Mesylate (Methanesulfonate) or Tosylate .

  • Why? These anions are not present in high concentrations in standard buffers. Furthermore, the organic bulk of the mesylate group can disrupt the planar

    
    -stacking of the thiophene rings, lowering the lattice energy required to dissolve the crystal [1].
    
Issue 3: "The salt is hygroscopic and turns to goo on the bench."

Diagnosis: pKa Mismatch. The piperidine nitrogen is highly basic (pKa ~11). If paired with a very strong acid (HCl) in a non-stoichiometric manner or if the lattice energy is low, the salt will avidly absorb water to stabilize the charge.

The Fix: Use a counter-ion with a lower dielectric requirement or form a Co-crystal .

  • Recommendation: Fumarate or Succinate (1:1 or 2:1 stoichiometry).

  • Why? These dicarboxylic acids often form hydrogen-bond networks that bridge the piperidine nitrogens, creating a stable lattice that resists moisture absorption better than simple halide salts.

Advanced Protocols

Protocol A: The "Golden Rule" Salt Screen for Thiophene-Piperidines

Objective: Select a counter-ion that balances lipophilicity and aqueous solubility.

The Rule of 3: Ensure


 (pKa of base - pKa of acid) 

to ensure stable salt formation rather than a loose complex [2].
Counter-IonpKa (Acid)Suitability for Thiophene-PiperidineNotes
Hydrochloric -6.0Low (Biological Assays)Prone to Common Ion Effect in PBS.
Methanesulfonic -1.9High Breaks lattice energy; no common ion effect.
Sulfuric -3.0Medium Often forms hygroscopic salts with piperidines.
Tartaric (L) 3.0High Good for aqueous solubility; forms H-bond networks.
Citric 3.1Medium Good solubility, but often amorphous (hard to crystallize).
Protocol B: Cyclodextrin Complexation (For "Brick Dust" Compounds)

If salt formation fails to achieve


 solubility, the thiophene ring's hydrophobicity is likely the dominant factor. Encapsulate the thiophene tail.

Workflow:

  • Selection: Use Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    (e.g., Captisol). The cavity size of
    
    
    -CD is ideal for the thiophene-piperidine width.
  • Molar Ratio: Start with 1:2 (Drug:CD).

  • Procedure:

    • Dissolve SBE-

      
      -CD in water (20% w/v).
      
    • Add excess drug free-base (not salt).

    • Stir for 24h at room temperature.

    • Filter (0.22

      
      ).
      
    • Lyophilize the filtrate.

Visualizing the Salt Selection Strategy

SaltSelection Input Thiophene-Piperidine Free Base pKaCheck Check pKa Delta Input->pKaCheck Path_HCl HCl Salt pKaCheck->Path_HCl Strong Acid Path_Mes Mesylate/Tosylate pKaCheck->Path_Mes Sulfonic Acid Path_Tart Tartrate/Fumarate pKaCheck->Path_Tart Organic Acid Out_Common Risk: Common Ion Precip (Avoid for PBS) Path_HCl->Out_Common Out_Good Optimal: Balance of Solubility & MP Path_Mes->Out_Good Out_Stab Optimal: High Stability (Low Hygroscopicity) Path_Tart->Out_Stab

Figure 2: Strategic selection of counter-ions based on downstream application. Mesylates are preferred for biological testing; Tartrates for solid-state stability.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

For further assistance with specific polymorph screening, please contact the Crystallography Unit with your batch number.

Sources

Technical Support Center: Extraction Optimization for 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Challenge

Welcome to the technical support hub for 1-(Thiophen-3-ylmethyl)piperidin-4-ol .

Extracting this molecule presents a specific "amphiphilic" challenge. While the thiophene ring and piperidine core are lipophilic (oil-loving), the 4-hydroxyl (-OH) group imparts significant polarity and water solubility. Standard extraction protocols often fail because they treat the molecule as a simple amine.

To achieve high recovery (>95%), you must treat this as a Polar Tertiary Amine . Success depends on two variables:

  • pH Modulation: Driving the equilibrium completely to the free base.

  • Solvent Polarity: Overcoming the hydrogen-bonding potential of the hydroxyl group.

Part 1: The Physicochemical Logic (Why pH Matters)

To optimize extraction, we must look at the dissociation constant (pKa).

  • The Basic Center: The nitrogen in the piperidine ring is the proton acceptor.

  • Estimated pKa: Based on structural analogs (N-benzyl-4-hydroxypiperidine), the pKa of the conjugate acid (

    
    ) is approximately 8.8 – 9.2 .
    
  • The Hydroxyl Group: The -OH group does not ionize in this range (pKa ~16), but it drags the molecule into the water phase via hydrogen bonding.

The Henderson-Hasselbalch Rule


To extract the molecule into an organic solvent, it must be electrically neutral (uncharged).

  • At pH 7.0: The molecule is ~99% protonated (Cationic/Water Soluble). Extraction will fail.

  • At pH 9.0 (pKa): The molecule is 50% protonated. Yield will be ~50%.

  • At pH 11.0 (pKa + 2): The molecule is >99% neutral (Free Base). Optimal for extraction. [1][2]

Part 2: Optimized Extraction Protocol

Objective: Isolate 1-(Thiophen-3-ylmethyl)piperidin-4-ol from an acidic aqueous reaction mixture.

Reagents Required[4]
  • Base: 2M or 5M Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF). Avoid Hexane.

  • Additives: Saturated Sodium Chloride (Brine).

Step-by-Step Workflow
  • Initial Assessment: Measure the pH of your aqueous feed. It is likely acidic (pH < 2) from synthesis.

  • Basification (The Critical Step):

    • Cool the aqueous solution to 0–5°C (exothermic reaction).

    • Slowly add NaOH until the pH reaches 12.0 – 13.0 .

    • Technical Note: Do not stop at pH 10. The hydroxyl group increases water solubility; we need the "Salting Out" effect of the excess base to push the molecule into the organic phase.

  • Solvent Addition:

    • Add the organic solvent (Ratio 1:1 v/v).

    • Why DCM? DCM is moderately polar and creates a "bottom layer" that easily solubilizes the alcohol moiety.

  • Equilibration:

    • Agitate vigorously for 2–3 minutes.

    • Allow phases to separate.

  • The "Salting Out" Boost:

    • If the aqueous layer remains cloudy or yield is low, add saturated Brine (NaCl) to the aqueous phase and re-extract. This increases the ionic strength, forcing the organic molecule out of the water.

  • Collection:

    • Collect the organic phase.[3][4][5] Re-extract the aqueous layer 2 more times (Total 3x).

    • Dry combined organics over anhydrous

      
      .
      

Part 3: Solvent Selection Matrix

The presence of the -OH group makes non-polar solvents ineffective. Use this table to select the right solvent for your purity requirements.

SolventPolarityExtraction EfficiencyRecommendationNotes
DCM (Dichloromethane) ModerateHigh Primary Choice Best solubilization of the -OH group. Forms bottom layer.
2-MeTHF ModerateHighGreen Alternative Bio-derived, separates well from water.
Ethyl Acetate ModerateMedium-HighSecondary ChoiceRisk of hydrolysis if left at pH 13 for too long. Good for quick extractions.
MTBE Low-ModMediumConditionalGood for process scale, but may require more extraction cycles (4-5x).
Hexane / Heptane LowVery Low Avoid Too non-polar. The molecule will stay in the water phase.

Part 4: Troubleshooting & FAQs

Q1: I adjusted the pH to 10, but my recovery is only 60%. Why?

A: pH 10 is too close to the pKa (~9.0). At pH 10, roughly 10% of your molecule may still be protonated (charged) and trapped in the water. Furthermore, the polar -OH group makes the neutral form somewhat water-soluble. Fix: Raise the pH to 12.5 and saturate the aqueous phase with NaCl (Brine) to disrupt the hydrogen bonding with water.

Q2: I am seeing a "rag layer" or emulsion between the phases.

A: This is common with thiophene derivatives and amines. Fix:

  • Filter the mixture through a Celite pad to remove fine particulates stabilizing the emulsion.

  • Add more Brine.

  • If using DCM, try adding a small amount (1-2%) of Methanol to the organic phase to break the surface tension.

Q3: Can I use Sodium Bicarbonate ( ) as the base?

A: No. Saturated bicarbonate only reaches pH ~8.5. This is below the pKa of your amine.[6] Your molecule will remain mostly protonated and will not extract. You must use a stronger base like Carbonate (


, pH ~11) or Hydroxide (NaOH, pH ~14).
Q4: Is the Thiophene ring stable at pH 13?

A: Thiophene is generally stable to aqueous base at room temperature. However, avoid prolonged heating at high pH. Perform the extraction promptly and evaporate the solvent at moderate temperatures (<40°C).

Part 5: Process Visualization

The following diagram illustrates the decision logic for the extraction workflow.

ExtractionWorkflow Start Start: Aqueous Acidic Feed (Contains Protonated Target) CheckPH Check pH Start->CheckPH AdjustBase Add NaOH (2M) Target pH 12.0 - 13.0 CheckPH->AdjustBase If pH < 12 SelectSolvent Select Solvent based on Polarity AdjustBase->SelectSolvent DCM DCM (Recommended) High Efficiency SelectSolvent->DCM Polarity Match Hexane Hexane/Heptane (AVOID) SelectSolvent->Hexane Polarity Mismatch Extract Perform Liquid-Liquid Extraction (Agitate 3 mins) DCM->Extract Hexane->Start Poor Yield (Restart) PhaseSep Phase Separation Extract->PhaseSep Emulsion Emulsion Detected? PhaseSep->Emulsion FixEmulsion Add Brine / Filter Celite Emulsion->FixEmulsion Yes Collect Collect Organic Phase Dry over Na2SO4 Emulsion->Collect No (Clear Phases) FixEmulsion->PhaseSep

Caption: Decision logic for optimizing pH and solvent selection to ensure maximum recovery of the amphiphilic amine.

References

  • PubChem. (n.d.). Compound Summary: 1-(Thiophen-2-ylmethyl)piperidin-4-ol.[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (n.d.). pKa Data: Amines.[6][8] University of Wisconsin-Madison, Bordwell pKa Table. Retrieved October 26, 2023, from [Link]

    • Context: Citation supports the estimation of N-substituted piperidine pKa values in the 9.0–9.5 range.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved October 26, 2023, from [Link]

    • Context: Defines the general principles of solvent polarity matching and pH manipul
  • Context: Provides physical property data for closely rel

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

1-(Thiophen-3-ylmethyl)piperidin-4-ol is a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity relies on the correct regiochemistry of the thiophene ring (3-substituted vs. 2-substituted) and the successful alkylation of the piperidine nitrogen.

This guide provides a technical breakdown of the 1H NMR spectrum for this compound, comparing it against its common regioisomer and starting materials. It synthesizes experimental data from structural analogs (e.g., N-benzyl-4-hydroxypiperidine) and thiophene chemometrics to establish a self-validating analytical protocol.

Part 1: Structural Dissection & Theoretical Shifts

To analyze the spectrum accurately, we divide the molecule into three distinct magnetic zones.

Diagram 1: Molecular Structure & Proton Assignment

G Thiophene Thiophene Ring (Zone A) ~7.0 - 7.4 ppm Linker Methylene Bridge (Zone B) ~3.5 ppm (s) Thiophene->Linker C3-C(alpha) Piperidine Piperidine Core (Zone C) 1.5 - 2.9 ppm Linker->Piperidine N-Alkylation Hydroxyl Hydroxyl Group (Zone D) Variable Piperidine->Hydroxyl C4-OH

Caption: Magnetic zoning of 1-(Thiophen-3-ylmethyl)piperidin-4-ol for spectral assignment.

Zone Analysis Table
ZoneProtonsMultiplicityChemical Shift (

)
Diagnostic Value
A Thiophene H-2Broad Singlet (d)7.20 – 7.35 ppmCritical: Distinguishes 3-sub from 2-sub isomer.
A Thiophene H-5Doublet of Doublets7.25 – 7.40 ppmDownfield due to Sulfur proximity.
A Thiophene H-4Doublet of Doublets6.95 – 7.10 ppmMost shielded aromatic proton.
B N-CH₂-ArSinglet3.50 – 3.65 ppmConfirms successful alkylation.
C Piperidine H-4Multiplet (tt)3.60 – 3.80 ppmMethine proton geminal to OH.
C Piperidine H-2,6 (eq)Broad Doublet2.70 – 2.85 ppmDeshielded by Nitrogen.
C Piperidine H-2,6 (ax)Triplet (td)2.10 – 2.30 ppmUpfield due to axial orientation.
C Piperidine H-3,5Multiplet1.50 – 1.90 ppmOverlapping aliphatic region.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)

In drug discovery, this compound is often compared against two primary alternatives: its regioisomer (2-thiophene) and its phenyl analog (N-benzyl) .

Comparison 1: Regioisomer Differentiation (3-sub vs. 2-sub)

The most common synthetic error is using 2-thiophenecarboxaldehyde instead of the 3-isomer.

FeatureProduct: 3-Substituted Alternative: 2-Substituted
H-2 Signal Singlet-like (or very narrow doublet). Isolated between S and substituent.[1][2][3]None. Position is substituted.
Splitting Pattern H-4 and H-5 appear as distinct doublets/multiplets.H-3, H-4, H-5 appear as a continuous multiplet system.
Shift Dispersion High dispersion (H-2 is distinct).Tighter clustering of aromatic signals (6.9 – 7.2 ppm).

Expert Insight: In the 3-substituted product, the proton at position 2 (H-2) often appears as a sharp singlet or a doublet with a very small coupling constant (


 Hz) because it has no adjacent proton neighbors, only cross-ring coupling. In the 2-substituted alternative, all remaining protons (3, 4, 5) are adjacent, leading to strong vicinal coupling (

Hz).
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is critical for validating the hydroxyl group.

  • CDCl₃ (Chloroform-d):

    • Pros: Sharper resolution of the aliphatic piperidine ring (Zone C).

    • Cons: The OH proton is often broad or invisible due to rapid exchange.

  • DMSO-d₆ (Dimethyl sulfoxide-d6):

    • Pros: Slows proton exchange. The OH signal appears as a distinct doublet at

      
       ppm (coupled to H-4).
      
    • Cons: Viscosity broadens the aliphatic multiplets, obscuring fine coupling in the piperidine ring.

Part 3: Experimental Protocols
A. Synthesis (Reductive Amination)

To generate the sample for analysis, the standard protocol involves the reductive alkylation of 4-hydroxypiperidine.

  • Reactants: Dissolve 3-thiophenecarboxaldehyde (1.0 eq) and 4-hydroxypiperidine (1.0 eq) in Dichloroethane (DCE).

  • Catalyst: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

  • Conditions: Stir at Room Temperature (RT) for 12 hours under N₂ atmosphere [1].

  • Workup: Quench with sat. NaHCO₃, extract with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

B. NMR Acquisition Protocol

This protocol ensures high-resolution data suitable for publication.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-2/H-6 axial/equatorial splitting).

  • Sample Prep: 10 mg compound in 0.6 mL CDCl₃ (filtered through cotton to remove particulates).

  • Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (essential for aromatic integration accuracy).

    • Scans: 64 (to resolve minor impurities).

Diagram 2: Analytical Workflow (Decision Tree)

Workflow Start Acquire 1H Spectrum (CDCl3) CheckAromatic Check 7.0-7.4 ppm (Zone A) Start->CheckAromatic CountProtons Integration = 3H? CheckAromatic->CountProtons CheckH2 Identify H-2 Peak (Singlet/Narrow Doublet) CountProtons->CheckH2 Yes Isomer2 FAIL: Likely 2-Isomer (Complex Multiplets) CountProtons->Isomer2 No (or pattern wrong) CheckH2->Isomer2 Absent CheckLinker Check 3.5 ppm (Zone B) CheckH2->CheckLinker Confirmed SingletCheck Sharp Singlet? CheckLinker->SingletCheck Aldehyde FAIL: Aldehyde Impurity (Check ~10 ppm) SingletCheck->Aldehyde No PiperidineCheck Check 1.5-2.9 ppm (Zone C) SingletCheck->PiperidineCheck Yes Final PASS: Structure Confirmed PiperidineCheck->Final

Caption: Step-by-step logic for validating the structure of 1-(Thiophen-3-ylmethyl)piperidin-4-ol.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • ChemicalBook. (2025).[4][5] "1-Benzyl-4-hydroxypiperidine NMR Spectrum Analysis." (Used as structural analog control).

  • BenchChem. (2025).[6] "A Comparative Guide to the NMR Characterization of Substituted Thienylsilanes." (Thiophene shift logic).[3][4][5]

  • Sigma-Aldrich. (2025). "Product Specification: 1-Benzyl-4-hydroxypiperidine."

Sources

FTIR Characterization of Thiophene vs. Hydroxyl Groups: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, distinguishing between thiophene rings and hydroxyl groups is a frequent analytical challenge. Thiophene, a bioisostere of benzene, is ubiquitous in pharmaceuticals (e.g., Plavix, Raloxifene), while hydroxyl groups determine solubility and hydrogen-bonding capacity.

This guide provides a rigorous technical comparison of the FTIR characteristic peaks for these two moieties. Unlike generic spectral lists, we focus on the causality of vibrational modes , the interference zones (specifically the 3000–3500 cm⁻¹ region), and self-validating experimental protocols to eliminate moisture artifacts that frequently lead to false positives.

Part 1: Technical Deep Dive – Vibrational Mechanics

To accurately interpret FTIR data, one must understand the electronic environments driving the absorption.

The Thiophene Ring (Heteroaromatic System)

Thiophene (


) is a planar, 5-membered aromatic ring.[1][2] The sulfur atom's lone pairs participate in the 

-system, but the heavy atom effect of Sulfur (mass 32.06) significantly alters vibrational frequencies compared to benzene.
  • C–H Stretching: The aromatic protons are in an electron-rich environment, pushing the C–H stretch above 3000 cm⁻¹.

  • Ring Breathing: The asymmetry introduced by the Sulfur atom creates distinct ring stretching modes that are often sharper and more intense than their benzene counterparts.

  • C–S Bond: The Carbon-Sulfur bond is weaker and heavier than C–C, shifting its stretching frequency into the lower fingerprint region (< 850 cm⁻¹).

The Hydroxyl Group (Dynamic H-Bonding)

The Hydroxyl (-OH) group is defined by its dipole moment and ability to hydrogen bond.

  • Free vs. Associated: The O–H stretching frequency is highly sensitive to its environment. A "free" non-bonded OH (rare in solids) vibrates at high energy (~3600 cm⁻¹). However, in most solid-state drug samples, intermolecular H-bonding weakens the bond, causing a massive redshift and broadening (3200–3500 cm⁻¹).

Part 2: Comparative Peak Analysis

The following table summarizes the diagnostic peaks. Note the critical "Conflict Zone" where overlaps occur.

Table 1: Characteristic Wavenumbers & Assignments
Functional GroupModeWavenumber (cm⁻¹)Intensity/ShapeDiagnostic Value
Hydroxyl (-OH) O-H Stretch (Free) 3600 – 3650Sharp, MediumHigh (Dilute solution only)
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 – 3550Broad , StrongHigh (But masks other peaks)
Hydroxyl (-OH) C-O Stretch1000 – 1300StrongMedium (Confirms alcohol/phenol)
Thiophene C-H Stretch (Aromatic) 3050 – 3120Weak-Medium, SharpHigh (If not buried by OH)
Thiophene Ring Stretch (C=C) 1400 – 1530Medium-StrongHigh (Often doublet: ~1400 & ~1500)
Thiophene C-S Stretch 600 – 850Weak-MediumHigh (Fingerprint confirmation)
Thiophene C-H Out-of-Plane700 – 850StrongMedium (Overlap with benzene)
The "Conflict Zone": 3000 – 3600 cm⁻¹

The most common error in interpreting these spectra is missing the Thiophene C-H stretch because it is swallowed by the broad Hydroxyl envelope.

  • The Hydroxyl Mask: A hydrogen-bonded OH group creates a parabolic "hump" from 3200 to 3550 cm⁻¹.

  • The Thiophene Signal: The aromatic C-H stretch appears as a distinct "shoulder" or sharp spike at ~3100 cm⁻¹ on the lower-energy slope of the OH band.

  • Resolution Strategy: If the 3100 cm⁻¹ peak is visible as a distinct inflection point, aromaticity is confirmed. If the OH band is too broad, you must rely on the fingerprint region (C-S stretch) for confirmation.

Part 3: Experimental Protocol (Self-Validating)

Why ATR?

KBr is hygroscopic.[3] Even "dry" KBr powder can absorb atmospheric moisture during grinding, creating a false O-H peak at 3400 cm⁻¹ that mimics a sample's hydroxyl group. ATR requires no matrix, eliminating this variable.

Protocol: Differentiating Thiophene from Hydroxyl

Objective: Obtain a spectrum free of atmospheric water artifacts to confirm intrinsic OH vs. Thiophene.

  • System Validation (Background):

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Collect a background spectrum (air only). Requirement: The region 3200–3600 cm⁻¹ must be flat (Noise < 0.05% T).

  • Sample Preparation:

    • Solids: Place sample directly on the crystal. Apply high pressure (clamp) to ensure optical contact.

    • Liquids: Place a single drop to cover the crystal active area.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for resolving C-H shoulder).

    • Scans: 32 or 64.

  • Data Processing (The Self-Check):

    • Check 1: Look at 3400 cm⁻¹. Is it a broad curve?

    • Check 2: Look at 1640 cm⁻¹ (H-O-H bending). If you see a peak here and at 3400 cm⁻¹, your sample is wet (water contamination), not necessarily containing an intrinsic hydroxyl group.

    • Check 3: Zoom into 3100 cm⁻¹. Look for the sharp aromatic C-H spike.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for assigning peaks in a sample containing potential Thiophene and Hydroxyl moieties.

FTIR_Analysis_Flow Start Unknown Sample Spectrum Check_OH Analyze 3200-3600 cm⁻¹ region Start->Check_OH Broad_Band Broad Band Present? Check_OH->Broad_Band Check_Water Check 1640 cm⁻¹ (H-O-H bend) Broad_Band->Check_Water Yes Check_CH Analyze 3000-3120 cm⁻¹ Broad_Band->Check_CH No (Sharp or Flat) Water_Confirmed Artifact: Moisture Contamination (Dry sample & Retest) Check_Water->Water_Confirmed Peak Present OH_Confirmed Intrinsic Hydroxyl Group Confirmed Check_Water->OH_Confirmed Absent OH_Confirmed->Check_CH Sharp_Peak Sharp Peak/Shoulder > 3000 cm⁻¹? Check_CH->Sharp_Peak Check_Fingerprint Analyze Fingerprint Region Sharp_Peak->Check_Fingerprint No/Obscured Thiophene_Confirmed Thiophene Confirmed (Aromatic C-H) Sharp_Peak->Thiophene_Confirmed Yes Check_CS Check 600-850 cm⁻¹ (C-S) & 1400-1500 cm⁻¹ (Ring) Check_Fingerprint->Check_CS Thiophene_Final Thiophene Confirmed (Ring Modes + C-S) Check_CS->Thiophene_Final Peaks Present

Figure 1: Decision Logic for distinguishing Hydroxyl and Thiophene moieties in FTIR spectra, accounting for moisture interference.

References

  • NIST Chemistry WebBook . Thiophene Infrared Spectrum.[1][4][5][6] National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Spectroscopy Online . The C-H Stretch Region: A Guide. Available at: [Link]

Sources

Positional Isomerism in Medicinal Chemistry: A Comparative Guide to Thiophen-2-yl and Thiophen-3-yl Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group, offering similar lipophilicity and aromaticity but distinct electronic and steric profiles. However, the choice between the thiophen-2-yl (C2) and thiophen-3-yl (C3) isomers is rarely arbitrary. It is a calculated decision that impacts binding affinity, vector orientation, and, most critically, metabolic liability.

This guide provides a technical comparison of these two isomers, moving beyond simple bioisosterism to the causal mechanisms of drug-target interaction and toxicity. It includes experimental protocols for validating these properties and strategic frameworks for lead optimization.

Structural and Electronic Profiling

The fundamental difference between the 2-yl and 3-yl isomers lies in the vector of attachment and the electron density distribution . While both mimic the phenyl ring, they project substituents into the binding pocket at different angles, altering the pharmacophore's 3D geometry.

Vector Analysis
  • Thiophen-2-yl: The bond angle relative to the sulfur atom creates a "bent" trajectory compared to a para-substituted phenyl. The C2 attachment often mimics the meta-substitution vector of a phenyl ring more closely than the para-position due to the 5-membered ring geometry (internal angle ~92°).

  • Thiophen-3-yl: This isomer provides a vector that can sometimes better mimic the para-phenyl projection, but with a distinct steric bulk profile. It is often employed when the C2-isomer causes steric clash with the receptor wall.

Electronic Divergence

Thiophene is


-excessive (electron-rich).
  • C2 (

    
    -position):  Highly nucleophilic. The electron density is highest here, making it the primary site for electrophilic attack (including metabolic oxidation).
    
  • C3 (

    
    -position):  Less electron-rich than C2. Substitution here alters the dipole moment and can affect the acidity/basicity of neighboring functional groups.
    
Visualization: Structural & Electronic Logic

Thiophene_Properties Thiophene Thiophene Scaffold Isomer2 Thiophen-2-yl (C2 Attachment) Thiophene->Isomer2 Isomer3 Thiophen-3-yl (C3 Attachment) Thiophene->Isomer3 Prop2_1 High Electron Density (Nucleophilic) Isomer2->Prop2_1 Prop2_2 Vector: ~148° Angle (Mimics meta-phenyl) Isomer2->Prop2_2 Prop3_1 Lower Electron Density (Less Reactive) Isomer3->Prop3_1 Prop3_2 Vector: ~120° Angle (Altered Geometry) Isomer3->Prop3_2

Figure 1: Divergence in electronic properties and geometric vectors between thiophene isomers.

Metabolic Liability: The Critical Differentiator

The most significant risk in using thiophene moieties is metabolic bioactivation . The thiophene ring is considered a "structural alert" in drug design because it can be oxidized by Cytochrome P450 (CYP450) enzymes to form reactive metabolites.[1]

The Mechanism of Toxicity

The metabolic pathway typically involves:

  • S-Oxidation: Formation of thiophene S-oxide.

  • Epoxidation: Formation of thiophene epoxide (2,3-epoxide or 4,5-epoxide).

  • Michael Addition: These electrophilic species react with nucleophiles (glutathione, proteins, DNA), leading to hepatotoxicity or idiosyncrasies.

Isomer-Specific Risks
  • Thiophen-2-yl Risks: When substituted at C2, the C5 position (the other

    
    -position) remains the "metabolic soft spot." If C5 is unsubstituted, it is highly prone to oxidation.
    
    • Mitigation: Block C5 with a halogen (Cl, F) or alkyl group.

  • Thiophen-3-yl Risks: Substitution at C3 leaves the C2 position open . Since C2 is the most nucleophilic site, it is extremely reactive toward CYP450. Consequently, 3-substituted thiophenes often have shorter half-lives and higher toxicity risks unless the C2 position is sterically hindered or chemically blocked.

Metabolic_Pathways Start Thiophene Substrate CYP CYP450 Oxidation Start->CYP RouteA S-Oxidation (Sulfoxide Formation) CYP->RouteA RouteB Epoxidation (2,3- or 4,5-Epoxide) CYP->RouteB Reactive Reactive Electrophile RouteA->Reactive RouteB->Reactive Tox Covalent Binding (Hepatotoxicity) Reactive->Tox Uncontrolled Detox Glutathione Conjugation (Detoxification) Reactive->Detox +GSH

Figure 2: Bioactivation pathways of thiophene leading to potential toxicity.

Case Study: Biological Performance

To illustrate the functional impact of isomer selection, we examine data derived from Structure-Activity Relationship (SAR) studies on Adenosine Receptor (A3AR) Antagonists and Estrogen Receptor (ER) Ligands .

Comparative Data Analysis

The following table synthesizes performance trends observed when swapping phenyl for 2-thienyl or 3-thienyl.

FeaturePhenyl (Reference)Thiophen-2-ylThiophen-3-yl
Electronic Character NeutralElectron-rich (

-excessive)
Moderate Electron-richness
Binding Affinity (

)
BaselineOften Higher (Due to S-heteroatom interactions)Variable (Geometry dependent)
Metabolic Stability (

)
HighModerate (Requires C5 blocking)Low (Requires C2 blocking)
Lipophilicity (LogP) HighSimilar/Slightly LowerSimilar
Toxicity Risk LowModerate (Bioactivation)High (if C2 unsubstituted)
Specific SAR Insight: A3 Adenosine Receptor Antagonists

In the development of 2-arylalkynyl-adenine derivatives:

  • Observation: The 2-thienyl analog (specifically 2-chloro-5-ethynylthiophene) showed superior potency compared to the 3-thienyl and phenyl analogs.

  • Reasoning: The sulfur atom in the 2-position was able to engage in specific hydrophobic/van der Waals interactions within the pocket that the 3-thienyl geometry could not satisfy. The chlorine substitution at C5 was essential to block metabolism.

Experimental Protocols

To validate the choice between isomers, two critical assays must be performed: one for efficacy (Binding) and one for safety (Stability).

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine the intrinsic clearance (


) and identify reactive metabolites.
  • Preparation: Prepare 10 mM stock solutions of the 2-thienyl and 3-thienyl test compounds in DMSO.

  • Incubation System: Use Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Incubate at 37°C. Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Terminate reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • GSH Trapping (Crucial for Thiophenes): Run a parallel incubation with Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive electrophiles (epoxides/sulfoxides).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for GSH-adducts (+307 Da shift) to confirm bioactivation.

Protocol B: Competitive Radioligand Binding Assay

Objective: Quantify affinity (


) differences driven by isomer geometry.
  • Membrane Prep: Harvest cells expressing the target receptor (e.g., CHO cells with hA3AR). Homogenize and centrifuge to isolate membranes.

  • Competition: Incubate membrane preparations (10-20 µg protein) with a fixed concentration of radioligand (e.g., [

    
    I]-AB-MECA) and varying concentrations (
    
    
    
    to
    
    
    M) of the thiophene isomers.
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Strategic Decision Framework

When should you choose one isomer over the other? Use this decision logic.

Decision_Tree Start Lead Optimization: Thiophene Selection Q1 Does the pocket require a tight 'bent' fit? Start->Q1 Path2 Select Thiophen-2-yl Q1->Path2 Yes (Angle ~148°) Path3 Select Thiophen-3-yl Q1->Path3 No (Need linear/bulkier fit) RiskCheck2 Check C5 Position: Is it blocked? Path2->RiskCheck2 RiskCheck3 Check C2 Position: Is it blocked? Path3->RiskCheck3 Action2 Add blocking group (Cl, F, Me) at C5 to prevent oxidation RiskCheck2->Action2 If Open Action3 CRITICAL: Must block C2 to avoid rapid clearance RiskCheck3->Action3 If Open

Figure 3: Decision matrix for selecting and optimizing thiophene isomers.

References

  • Dalvie, D. K., et al. (2002). "Metabolism, Excretion, and Toxicokinetics of the Thiophene-Containing Drug...". Chemical Research in Toxicology. Link

  • Swamidass, S. J., et al. (2017).[2] "A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes". Chemical Research in Toxicology. Link

  • Tosh, D. K., et al. (2018). "Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists". Purinergic Signalling. Link

  • Jazwiak, A., et al. (2016). "Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues". Current Organic Chemistry. Link

  • Müller, T. J. J. (2016). "Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines". Beilstein Journal of Organic Chemistry. Link[3]

Sources

Introduction: The Imperative of Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 1-(Thiophen-3-ylmethyl)piperidin-4-ol using High-Resolution Mass Spectrometry (HRMS)

In the realm of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The identity and purity of a synthesized compound must be established with the highest degree of confidence before it can advance through the development pipeline. This guide focuses on the analytical challenge of confirming the structure of 1-(Thiophen-3-ylmethyl)piperidin-4-ol, a heterocyclic compound featuring both a piperidine and a thiophene moiety.

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse technique for the structural elucidation of small molecules due to its exceptional mass accuracy and sensitivity.[1][2][3] This guide provides a detailed comparison of HRMS with other common analytical techniques, offering researchers and drug development professionals the insights needed to make informed decisions for structural validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Target: 1-(Thiophen-3-ylmethyl)piperidin-4-ol

To effectively apply any analytical technique, a fundamental understanding of the target molecule is essential.

  • Molecular Formula: C₁₀H₁₅NOS

  • Monoisotopic Mass: 197.0874 Da

  • Structure:

    
    (A representative image would be placed here in a real publication)
    

The structure presents several key features that influence analytical strategy: a basic nitrogen atom in the piperidine ring, making it amenable to positive mode electrospray ionization (ESI); a hydroxyl group, which can be a site for fragmentation (loss of water); and two distinct ring systems, the fragmentation of which can provide structural clues.

Primary Analytical Technique: High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass measurements with accuracies typically below 5 parts-per-million (ppm).[2] This precision allows for the confident determination of a molecule's elemental composition, a critical first step in structural confirmation.

The Power of High Resolution

High resolving power enables the separation of ions with very similar mass-to-charge ratios (m/z), distinguishing the analyte of interest from background interferences or co-eluting impurities.[2] This is particularly crucial for complex matrices or when analyzing reaction mixtures.

Experimental Workflow for HRMS Confirmation

The following protocol outlines a robust method for the analysis of 1-(Thiophen-3-ylmethyl)piperidin-4-ol using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To confirm the elemental composition and obtain structural information through fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation of the piperidine nitrogen in positive ion mode ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This gradient ensures the elution of the compound and removal of potential non-polar impurities.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The basic nitrogen on the piperidine ring is readily protonated to form the [M+H]⁺ ion.

    • Acquisition Mode:

      • Full Scan MS: Acquire data from m/z 50-500 at a high resolution (e.g., >70,000 FWHM). This allows for the accurate mass measurement of the precursor ion.

      • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecule ([M+H]⁺ at m/z 198.0947). This involves isolating the precursor ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting product ions.

  • Data Analysis:

    • Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the [M+H]⁺ ion (198.0947) with a narrow mass window (e.g., ± 5 ppm).[1] This provides high selectivity, filtering out noise and interferences.

    • Mass Accuracy Calculation: Compare the measured mass of the precursor ion to the theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental formula.

    • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint.

Expected HRMS Data and Fragmentation
  • Precursor Ion: The protonated molecule [C₁₀H₁₅NOS + H]⁺ is expected at m/z 198.0947 .

  • Plausible Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.[4] Key fragmentation pathways often involve α-cleavage adjacent to the nitrogen atom and ring fission.[4][5]

    • Loss of the Thiophen-3-ylmethyl group: Cleavage of the bond between the piperidine nitrogen and the methylene bridge would result in a fragment corresponding to the piperidin-4-ol cation.

    • Formation of an Iminium Ion: A common pathway for N-substituted piperidines is the formation of a stable iminium ion through ring opening.[4]

    • Loss of Water: The hydroxyl group on the piperidine ring can be readily lost as water (18.0106 Da), especially after protonation.

HRMS Analysis Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Acquisition & Processing Prep Synthesized Compound (1 mg/mL Stock) Dilution Dilute to 1 µg/mL in ACN:H2O with 0.1% FA Prep->Dilution LC LC Separation (C18 Column) Dilution->LC ESI ESI+ Ionization ([M+H]⁺ Formation) LC->ESI LC->ESI HRMS HRMS Detection (e.g., Orbitrap, Q-TOF) ESI->HRMS ESI->HRMS FullScan Full Scan MS (Accurate Mass of [M+H]⁺) HRMS->FullScan HRMS->FullScan MSMS Tandem MS (MS/MS) (Fragmentation) HRMS->MSMS EIC Extracted Ion Chromatogram (EIC) FullScan->EIC FullScan->EIC Analysis Elemental Composition & Structure Confirmation MSMS->Analysis EIC->Analysis

Caption: Workflow for HRMS confirmation of 1-(Thiophen-3-ylmethyl)piperidin-4-ol.

Comparative Analysis with Alternative Techniques

While HRMS is powerful, a multi-technique, or orthogonal, approach provides the most robust structural confirmation.[3] No single technique can definitively prove a structure in isolation without a reference standard.

Technique Principle Information Provided Advantages Limitations
HRMS High-accuracy mass-to-charge ratio measurement.Elemental formula, molecular weight, structural fragments.Highest sensitivity, requires minimal sample, high confidence in elemental composition.[1][2]Isomers cannot be distinguished by mass alone, provides limited stereochemical information.[6]
NMR Spectroscopy Nuclear spin resonance in a magnetic field.Definitive atom connectivity (¹H, ¹³C), stereochemistry (NOE), 3D structure.Provides unambiguous structural elucidation and spatial information.Lower sensitivity, requires mg-scale pure sample, more time-consuming.
HPLC-UV Chromatographic separation with UV-Vis detection.Purity assessment, retention time, quantification.Excellent for determining purity and quantifying the compound against a standard; widely available.[7]Provides no structural information; requires a chromophore; co-eluting impurities can be missed.[7]
GC-MS Chromatographic separation by volatility with mass detection.Purity of volatile components, molecular weight, fragmentation pattern.Excellent sensitivity and provides library-searchable mass spectra for known compounds.[1]Compound must be volatile and thermally stable; derivatization may be required for the polar hydroxyl group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy remains the unparalleled technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC would map out the entire carbon-hydrogen framework of 1-(Thiophen-3-ylmethyl)piperidin-4-ol, confirming the attachment of the thiophen-3-ylmethyl group to the piperidine nitrogen and the position of the hydroxyl group. While less sensitive than MS, NMR is indispensable for the de novo structural determination of novel compounds.

HPLC-UV: The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography with a UV detector is the standard method for assessing the purity of a synthesized compound.[7] The thiophene ring in our target molecule provides a suitable chromophore for UV detection. By developing a robust HPLC method, one can quantify the main peak area relative to any impurity peaks, thus determining the compound's purity. However, HPLC-UV alone cannot confirm the identity of the main peak without a certified reference standard.

Conclusion: An Integrated, Orthogonal Approach

For the definitive confirmation of 1-(Thiophen-3-ylmethyl)piperidin-4-ol, High-Resolution Mass Spectrometry provides the most sensitive and rapid method for verifying the elemental composition with extremely high confidence. The fragmentation data obtained from MS/MS experiments offer substantial evidence for the proposed structure.

However, for complete and unambiguous validation, especially for a novel compound intended for drug development, an orthogonal approach is mandated. The high-confidence elemental formula from HRMS should be complemented by the definitive structural connectivity data from NMR spectroscopy. Finally, HPLC-UV analysis should be employed to establish the purity profile of the synthesized batch. This integrated strategy, leveraging the strengths of each technique, represents a self-validating system that ensures the highest level of scientific integrity.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023). LCGC International. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. [Link]

Sources

Optimization of Solid-State Properties: 1-(Thiophen-3-ylmethyl)piperidin-4-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination & Salt Selection for 1-(Thiophen-3-ylmethyl)piperidin-4-ol Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers & Process Chemists[1][2][3][4][5]

Executive Summary & Technical Context[3][4][5][6][7][8][9][10][11][12]

In the development of pharmaceutical intermediates, 1-(Thiophen-3-ylmethyl)piperidin-4-ol represents a classic challenge in "drug-like" chemical space.[1][2][3][5] Structurally, it combines a basic piperidine nitrogen (pKa ~9.5), a polar hydroxyl group, and a lipophilic thiophene moiety.[5]

The Problem: The free base of this compound typically exists as a viscous oil or a low-melting, waxy solid due to the competing intermolecular forces (hydrogen bonding vs. lipophilic stacking) and rotational freedom of the methylene linker.[1][4][5] This physical state complicates purification, handling, and precise dosing during subsequent synthesis steps.[4]

The Solution: Salification.[1][2][4] Converting the free base into a crystalline salt form is the standard engineering solution to isolate the compound, reject impurities, and establish a sharp, diagnostic melting point (MP) for identity verification.[1][5]

This guide compares the performance of four standard counter-ions—Hydrochloride (HCl), Hydrobromide (HBr), Fumarate, and Maleate —providing a robust protocol for their preparation and characterization.[1][5]

Chemical Causality & Salt Selection Logic

Before beginning experimental work, the choice of acid must be grounded in the pKa Rule of 3 .[1][4] For a stable salt species, the


 (pKa of base - pKa of acid) should generally be 

.[1][5]
  • Target Base: 1-(Thiophen-3-ylmethyl)piperidin-4-ol (Estimated pKa

    
     9.2 - 9.6 based on piperidine core).[1][2][3][4][5]
    
  • Counter-ion Candidates:

AcidpKa (approx)

Prediction
Hydrochloric (HCl) -6.0~15Strong Salt. High lattice energy.[1][2][3][4][5] Risk: Hygroscopicity due to small anion size and free -OH group.[1][2][3][4][5]
Hydrobromic (HBr) -9.0~18Strong Salt. Often less hygroscopic than HCl, but higher molecular weight reduces mass efficiency.[1][2][3][4][5]
Maleic Acid 1.9~7.5Moderate Salt. Good potential for crystallinity; often forms 1:1 salts readily.[1][2][3][4]
Fumaric Acid 3.03~6.5Moderate Salt. Trans-isomer often packs better in crystal lattices than maleate, potentially yielding higher MPs.[1][2][3][4][5]

Experimental Protocols (Self-Validating Systems)

Pre-requisite: Synthesis of the Free Base

Note: Ensure the free base is of high purity (>95% by HPLC) before salt screening to avoid impurity-driven oiling.[1][2][5]

Reaction: Reductive amination of Thiophene-3-carboxaldehyde with Piperidin-4-ol.[1][2][3][4][5] Reagents: Sodium Triacetoxyborohydride (STAB), DCM/THF.[1][2][4]

General Salt Formation Protocol (Micro-Scale Screen)

This protocol is designed as a self-validating system : if no precipitate forms, the solvent polarity is adjusted stepwise, ensuring a result (either solid or oil) is always recorded.[1][2][4]

Step 1: Dissolution Dissolve 100 mg (0.5 mmol) of 1-(Thiophen-3-ylmethyl)piperidin-4-ol free base in 1.0 mL of Ethyl Acetate (EtOAc) .[1][2][3][4][5]

  • Why EtOAc? It is a Class 3 solvent with moderate polarity.[1][2][3][4][5] Free bases are soluble; salts are typically insoluble.[1][2][3][4][5]

Step 2: Acid Addition Add 1.05 equivalents of the selected acid.[1][2][4][5]

  • For HCl: Use 4M HCl in Dioxane or Et2O (avoid aqueous acid to prevent oiling).[1][2][4]

  • For Organic Acids: Dissolve acid in minimal warm Ethanol (EtOH) before addition.[1][2][4]

Step 3: Crystallization Induction

  • Scenario A (Precipitate forms immediately): Stir at Room Temperature (RT) for 1 hour to ripen crystals. Filter.

  • Scenario B (No precipitate): Cool to 0-4°C. If still clear, add anti-solvent (Heptane) dropwise until turbid.[1][2][4][5]

  • Scenario C (Oiling out): Re-heat to reflux to redissolve the oil, then cool very slowly (1°C/min) to encourage nucleation over amorphous oil formation.

Melting Point Determination Workflow

Instrument: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).[1][2][4] Ramp Rate: 10°C/min to 100°C, then 1°C/min to melt.

Workflow Visualization

The following diagram outlines the decision logic for the salt screening process.

SaltScreening Start Start: Crude Free Base (Oil/Waxy Solid) Solvent Dissolve in EtOAc (10 vol) Start->Solvent AcidAdd Add 1.05 eq Acid (HCl, HBr, Maleic, Fumaric) Solvent->AcidAdd Check Observation? AcidAdd->Check Solid Precipitate Forms Check->Solid White Solid Oil Oiling Out Check->Oil Gummy Oil Clear Solution Remains Clear Check->Clear No Change Ripen Ripen (Stir 1h @ RT) Solid->Ripen HeatCool Heat to Reflux Slow Cool Oil->HeatCool AntiSolvent Add Heptane (Anti-solvent) Clear->AntiSolvent Filter Filtration & Drying (Vacuum, 40°C) Ripen->Filter HeatCool->Check AntiSolvent->Check Analysis Analysis: 1. Melting Point (DSC/Capillary) 2. XRPD (Crystallinity) 3. HPLC (Purity) Filter->Analysis

Figure 1: Decision tree for salt formation and isolation.[1][2][3][4][5] This workflow handles common failures like oiling out or lack of nucleation.[1][2][4][5]

Comparative Performance Guide (Representative Data)

While exact values depend on the specific polymorph obtained, the table below summarizes the typical performance characteristics of these salts for 4-hydroxypiperidine derivatives. Use this as a benchmark to validate your experimental results.

Salt FormTypical MP Range (°C)CrystallinityHygroscopicitySuitability for Scale-Up
Free Base 60 - 80 (Broad)Low (Waxy)LowPoor. Hard to handle/weigh.[1][2][3][4][5]
Hydrochloride (HCl) 180 - 210 (Decomp) HighHigh. Risk of hydrate formation due to -OH.[1][2][3][4][5]Moderate. Good for final API, requires humidity control.[1][2][4]
Hydrobromide (HBr) 190 - 220HighModerateGood. Often crystallizes better than HCl for this class.[1][2][3][4][5]
Maleate 120 - 145ModerateModerateExcellent. Often forms manageable needles; good purification rejection.[1][2][3][4][5]
Fumarate 140 - 160 High Low Best Choice. High MP, non-hygroscopic, chemically stable.[1][2][4]
Data Interpretation & Troubleshooting[3][4]
  • Broad Melting Range (>2°C): Indicates solvent inclusion (solvate) or amorphous content.[1][2][4] Dry the sample at 50°C under vacuum for 24h and re-test.

  • Double Melting Point: Indicates polymorphism.[1][2][3][4] The salt may melt, recrystallize into a stable form, and melt again.[5] Differential Scanning Calorimetry (DSC) is required to confirm.[1][2]

  • Melting Point Depression: If your HCl salt melts <170°C, check for residual solvent or excess acid.[1][2][4]

References

  • Synthesis of Piperidine Derivatives

    • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[5] Link[1][2]

  • Salt Selection Principles

    • The "Rule of 3" and Counter-ion Selection: Stahl, P. H., & Wermuth, C. G.[5] (Eds.).[1][2][3][4][6][7][8][9] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4][5][10] Link[1][2]

  • Characterization of Piperidin-4-ol Analogs

    • Analogous Data (1-benzylpiperidin-4-ol): PubChem Compound Summary for CID 79341, Piperidin-4-ol.[1][2][3][4][5] Link

    • Thiophene Derivative Synthesis: Patent US11299485B2, "Thiophene derivative and use thereof" (Demonstrates handling of thiophene-piperidine constructs).[1][2][5] Link

Sources

Elemental Analysis Standards for Heterocyclic Amine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Water" Challenge

In pharmaceutical development, heterocyclic amine alcohols (e.g., pyridinemethanols, piperidinols) represent a "perfect storm" for elemental analysis (EA). These scaffolds combine the refractory combustion nature of nitrogen-rich heterocycles with the aggressive hygroscopicity of the alcohol function.

The Core Problem: Standard combustion protocols often fail not because of the instrument, but because of the mismatch between the calibration standard and the analyte . Using a generic standard like Acetanilide for a hygroscopic, nitrogen-dense heterocyclic amine alcohol often leads to "low" Carbon/Nitrogen results, falsely attributed to impurity when they are actually due to water uptake or incomplete combustion.

This guide objectively compares three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinic Acid —and provides a self-validating protocol to ensure data integrity for this specific compound class.

Technical Context: Why This Analyte Class Fails

Heterocyclic amine alcohols present two distinct failure modes in CHNS/O analysis:

  • The Nitrogen Trap (Refractory Behavior): Heterocyclic nitrogen (e.g., in pyridine or piperidine rings) is thermodynamically stable. If the combustion temperature or oxygen dose is insufficient, it forms stable nitriles or coke rather than

    
     and 
    
    
    
    , leading to low N recovery.
  • The Hygroscopic Drift: The hydroxyl group (-OH) combined with the amine makes these compounds "water magnets." A sample weighing 2.000 mg may actually contain 0.100 mg of adsorbed water. If the instrument is calibrated with a hydrophobic standard (like Acetanilide), the software assumes the entire 2.000 mg is analyte, resulting in a theoretical purity calculation that is consistently ~5% low.

Comparative Analysis of Calibration Standards

For heterocyclic amine alcohols, the "best" standard is not necessarily the purest, but the one that best mimics the analyte's combustion behavior without introducing its own errors.

Table 1: Performance Matrix of EA Standards
FeatureAcetanilide (The Industry Default)Sulfanilamide (The N-Rich Specialist)Nicotinic Acid (The Structural Analog)
Formula



Nitrogen % 10.36%16.27%11.38%
Structure Type Aliphatic AmideSulfonamide (High N)Heterocyclic Pyridine
Hygroscopicity Negligible (Excellent Stability)Low (Stable)Slightly Hygroscopic (Requires Drying)
Combustion Enthalpy High (Burns easily)ModerateModerate (Ring stability)
Suitability for Target Low. N-content is too low; combustion behavior is too "easy" compared to heterocycles.High. High N% stresses the reduction column similarly to analyte. S-content allows simultaneous S-check.Medium/Conditional. Structural match is perfect, but hygroscopicity introduces weighing errors if not dried.
Verdict Use for System Check only.Primary Calibration Standard for this application.Use for Quality Control (QC) check only.
Deep Dive: Why Sulfanilamide Wins

While Nicotinic Acid looks like the perfect match structurally (it is a heterocyclic amine acid), its tendency to adsorb surface moisture (hygroscopicity) makes it a dangerous calibration standard. If your standard has adsorbed 1% water, your entire calibration curve is shifted, biasing all subsequent results.

Sulfanilamide offers the best compromise:

  • It has high Nitrogen (16.27%), forcing the instrument to demonstrate it can reduce high quantities of

    
     to 
    
    
    
    .
  • It is non-hygroscopic, ensuring the mass you weigh is the mass of the chemical.

  • It contains Sulfur, allowing you to monitor the "S" channel baseline even if your analyte is S-free (a useful system health indicator).

Self-Validating Experimental Protocol

Objective: To accurately determine CHN content in a hygroscopic 4-piperidinemethanol derivative using a Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

Phase 1: Instrument Validation (The "System Health" Check)
  • Step 1: Run 3 Blanks (Empty Tin Capsules).

    • Acceptance: N-blank should be < 0.02% equivalent signal.

  • Step 2: Run Acetanilide as a "Conditioning" sample (Uncalibrated).

    • Why: To prime the adsorption columns and remove residual atmospheric

      
      .
      
Phase 2: Calibration (The "Hard" Standard)
  • Step 3: Calibrate using Sulfanilamide (K-factor or Linear Regression).

    • Weigh 4 points: 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg (+/- 0.01 mg).

    • Critical: Use a microbalance with 0.001 mg (1 µg) readability.

    • Validation:

      
       must be > 0.9995 for all elements.
      
Phase 3: The "Hygro-Handling" Workflow (For the Analyte)
  • Step 4: Pre-Drying: Dry the heterocyclic amine alcohol sample in a vacuum oven at 40°C for 4 hours over

    
     or Silica Gel.
    
  • Step 5: The "2-Minute Rule":

    • Tare the empty tin capsule.

    • Remove sample from desiccator.

    • Weigh sample immediately (target 2.0 mg).

    • Seal the capsule instantly using the crimper. Do not leave open on the balance pan for >30 seconds.

    • Why: Amine alcohols can absorb 0.5% weight in moisture in under 2 minutes at 50% RH.

Phase 4: Data Validation
  • Step 6: Run Nicotinic Acid as a "Quality Control" unknown.

    • Acceptance: Result must be within ±0.3% absolute of theoretical values.

    • Logic: If the system can accurately read the heterocyclic ring of Nicotinic Acid using the Sulfanilamide calibration, it proves the combustion efficiency is sufficient for the heterocyclic analyte.

Visualization of Workflows

Diagram 1: The Combustion Logic Flow

This diagram illustrates the critical path of the elemental analyzer and where errors occur for this specific analyte class.

CombustionFlow Sample Heterocyclic Amine Alcohol (Hygroscopic) Weighing Microbalance Weighing (Critical Error Point: Water Uptake) Sample->Weighing Moisture Adsorption Risk Combustion Flash Combustion (950-1150°C + O2) Weighing->Combustion Sealed Tin Capsule Reduction Reduction Reactor (Cu: NOx -> N2) Combustion->Reduction Gases (CO2, H2O, NOx) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Reduced Gases Detection TCD Detection Separation->Detection Quantification

Caption: Workflow highlighting the "Weighing" step as the primary source of error for hygroscopic amine alcohols due to atmospheric water uptake.

Diagram 2: Standard Selection Decision Tree

A logic gate for selecting the correct standard based on analyte properties.

StandardSelection Start Select Calibration Standard Q1 Is Analyte Nitrogen > 15%? Start->Q1 Q2 Is Analyte Heterocyclic? Q1->Q2 Yes (>10%) Acetanilide Use Acetanilide (General Purpose) Q1->Acetanilide No (<10%) Sulfanilamide Use Sulfanilamide (High N, Stable) Q2->Sulfanilamide Yes (Amine/Pyridine) BBOT Use BBOT (High S, High N) Q2->BBOT Yes (Thiophene/Sulfur Rich)

Caption: Decision matrix for selecting Sulfanilamide over Acetanilide for nitrogen-rich heterocyclic analytes.

References

  • Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief.Link

  • National Institutes of Health (NIH) - PubChem. (2023). Nicotinic Acid: Chemical and Physical Properties.[1][2][3]Link

  • University of British Columbia. (2023). Summary of CHNS Elemental Analysis Common Problems.Link

  • Sigma-Aldrich. (2023). Pyridine for analysis EMSURE® ACS, Reag. Ph Eur.[1]Link

Sources

A Comparative Guide to Validating the Structure of N-substituted 4-piperidinols via COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the N-substituted 4-piperidinol scaffold is a cornerstone of modern pharmacophore design. Its prevalence in a vast array of clinically significant molecules necessitates unambiguous structural and stereochemical validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. This guide provides an in-depth, comparative overview of how two powerful 2D NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are synergistically employed for the complete structural elucidation of these vital compounds.

We will move beyond a simple recitation of techniques and delve into the causality behind experimental choices, demonstrating a self-validating system for structural confirmation. This guide is designed to equip researchers with the practical insights and theoretical understanding required to confidently assign the complex proton and carbon environments of N-substituted 4-piperidinols.

The Imperative of Unambiguous Structural Assignment

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its three-dimensional structure. For N-substituted 4-piperidinols, subtle changes in the orientation of substituents on the piperidine ring can dramatically alter biological activity. Therefore, the ability to definitively determine not only the connectivity of atoms but also their relative stereochemistry is paramount. While 1D ¹H and ¹³C NMR provide initial clues, the significant signal overlap often present in the aliphatic region of the piperidine ring necessitates the use of 2D NMR techniques for unequivocal assignments.[1][2]

Synergistic Power of COSY and HSQC: A Mechanistic Overview

COSY and HSQC are complementary proton-detected 2D NMR experiments that, when used in tandem, provide a comprehensive map of a molecule's structure.

Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

The COSY experiment reveals which protons are J-coupled, meaning they are typically separated by two or three bonds.[3][4] The resulting 2D spectrum displays the 1D proton spectrum along both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate which protons are coupled.[5][6] For N-substituted 4-piperidinols, COSY is instrumental in tracing the proton connectivity around the piperidine ring, identifying adjacent protons (e.g., H-2 and H-3, H-3 and H-4).

Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to Carbons

The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[5][7] This is a highly sensitive technique because it detects the more abundant and sensitive ¹H nucleus.[5] The HSQC spectrum has a proton axis and a carbon axis. Each peak in the spectrum represents a C-H bond. For N-substituted 4-piperidinols, HSQC is crucial for assigning the carbon signals of the piperidine ring by correlating them to their already-assigned attached protons.

Comparative Analysis: Differentiating Isomers with COSY and HSQC

To illustrate the power of this combined approach, let's consider a hypothetical case of two diastereomeric N-substituted 4-piperidinols: a cis isomer and a trans isomer. The key to differentiating them lies in analyzing the coupling constants (J-values) and spatial correlations, which are revealed through careful interpretation of COSY and HSQC spectra.

Hypothetical ¹H and ¹³C NMR Data for cis and trans Isomers

Assignment cis-isomer ¹H Chemical Shift (ppm) cis-isomer ¹³C Chemical Shift (ppm) trans-isomer ¹H Chemical Shift (ppm) trans-isomer ¹³C Chemical Shift (ppm)
H-2, H-6 (axial)~2.10~52.5~2.25~53.0
H-2, H-6 (equatorial)~2.85~52.5~2.80~53.0
H-3, H-5 (axial)~1.55~35.0~1.50~34.5
H-3, H-5 (equatorial)~1.90~35.0~1.95~34.5
H-4~3.70~68.0~3.65~67.5
N-SubstituentVariesVariesVariesVaries

Note: These are representative values and can vary depending on the N-substituent and solvent.[8]

Workflow for Structural Validation

G cluster_0 Step 1: 1D NMR Analysis cluster_1 Step 2: COSY Analysis cluster_2 Step 3: HSQC Analysis cluster_3 Step 4: Stereochemical Assignment a Acquire 1H and 13C Spectra b Initial Peak Assignment a->b c Acquire COSY Spectrum b->c d Identify H-H Correlations c->d e Trace Spin Systems (e.g., H2-H3-H4) d->e f Acquire HSQC Spectrum e->f g Correlate Protons to Carbons f->g h Confirm Carbon Assignments g->h i Analyze Coupling Constants (J-values) from 1H h->i j Differentiate cis/trans Isomers i->j k k j->k Final Structure Confirmation

Caption: Workflow for N-substituted 4-piperidinol structure validation.

Interpreting the Data: A Side-by-Side Comparison

  • COSY Analysis:

    • Shared Correlations: In both isomers, the COSY spectrum will show correlations between the protons on adjacent carbons. For instance, the proton at H-4 will show cross-peaks to the protons at H-3 and H-5. The H-2 protons will show correlations to the H-3 protons, and the H-6 protons will correlate with the H-5 protons.

    • Key Differentiator (via J-coupling): While COSY itself doesn't directly measure J-values, the patterns of the cross-peaks in a high-resolution COSY, and more definitively the 1D ¹H spectrum, are critical. The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them.

      • In the cis-isomer, where the substituent at C-4 is axial, the H-4 proton is equatorial. It will have small coupling constants to the axial and equatorial H-3 and H-5 protons.

      • In the trans-isomer, with an equatorial substituent at C-4, the H-4 proton is axial. It will exhibit large axial-axial couplings to the axial H-3 and H-5 protons and smaller axial-equatorial couplings. This difference in coupling patterns is a hallmark of stereoisomerism in cyclic systems.

  • HSQC Analysis:

    • Unambiguous C-H Assignment: The HSQC spectrum provides a direct link between the proton and carbon chemical shifts. After assigning the protons from the COSY and 1D ¹H spectra, the HSQC spectrum allows for the confident assignment of the corresponding carbon signals. For example, the proton signal at ~3.70 ppm (H-4 in the cis-isomer) will show a correlation to the carbon signal at ~68.0 ppm, definitively assigning this carbon as C-4.

    • Confirmation of Piperidine Ring Carbons: The distinct chemical shifts of the piperidine ring carbons can be confirmed. For example, the protons at H-2 and H-6 will correlate to a single carbon signal in the HSQC spectrum, confirming their chemical equivalence.

Visualizing the Correlations

G cluster_cis cis-isomer Correlations cluster_trans trans-isomer Correlations H4e H4(e) H3a H3(a) H4e->H3a small J H3e H3(e) H4e->H3e small J H5a H5(a) H4e->H5a small J H5e H5(e) H4e->H5e small J H4a H4(a) H3a_t H3(a) H4a->H3a_t large J H3e_t H3(e) H4a->H3e_t small J H5a_t H5(a) H4a->H5a_t large J H5e_t H5(e) H4a->H5e_t small J

Caption: Key H-4 coupling differences in cis and trans isomers.

Experimental Protocols: A Self-Validating Approach

Sample Preparation

  • Dissolve 5-10 mg of the N-substituted 4-piperidinol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; undissolved material can degrade spectral quality.[5]

  • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be at least 4.5 cm.[5]

Data Acquisition

A crucial first step is to acquire a high-quality 1D proton spectrum to optimize parameters for the 2D experiments.[9][10]

1. 1D ¹H NMR Acquisition:

  • Lock and shim the spectrometer on the deuterated solvent signal.
  • Acquire a standard ¹H spectrum to determine the spectral width.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

2. COSY Acquisition:

  • Load a standard COSY pulse sequence (a Double Quantum Filtered COSY or DQF-COSY often provides cleaner spectra).[5]
  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals, as determined from the 1D ¹H spectrum.[10]
  • Typically, 2 to 4 scans per increment are sufficient for a moderately concentrated sample.
  • Acquire a matrix of at least 256 x 1024 data points for adequate resolution.

3. HSQC Acquisition:

  • Load a standard HSQC pulse sequence (e.g., one with adiabatic pulses for better performance).
  • Set the F2 (proton) spectral width as determined from the 1D ¹H spectrum.[10]
  • Set the F1 (carbon) spectral width to cover the expected range of carbon chemical shifts (e.g., 0-80 ppm for the aliphatic region of piperidinols).
  • The number of scans per increment will depend on the sample concentration, but 8 to 16 scans are a good starting point.[5]
  • Acquire a matrix of at least 256 x 1024 data points.

Data Processing

  • Apply a sine-bell or squared sine-bell window function to both dimensions of the COSY and HSQC data.

  • Perform a Fourier transform in both dimensions.

  • Phase correct the spectra. HSQC spectra often require careful phasing.[11]

  • Baseline correct the spectra in both dimensions.[11]

  • Reference the spectra using the 1D ¹H and (if available) ¹³C spectra.[10]

Conclusion

The synergistic application of COSY and HSQC NMR spectroscopy provides a robust and self-validating methodology for the complete structural and stereochemical elucidation of N-substituted 4-piperidinols. COSY establishes the proton-proton connectivity, allowing for the tracing of the piperidine ring's spin system. HSQC then provides the crucial link between the assigned protons and their directly attached carbons, leading to unambiguous carbon assignments. The detailed analysis of coupling constants, informed by the COSY correlations, is the ultimate arbiter in differentiating between diastereomers. By following the detailed protocols and interpretative guidance outlined in this guide, researchers can confidently and accurately characterize these vital chemical entities, ensuring the integrity of their data and accelerating the drug discovery process.

References

  • A Researcher's Guide to Cross-Referencing NMR Data for Substituted Piperidinols. Benchchem.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Library of Medicine.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria.
  • Acquisition of COSY Spectra on the Gemini-300. UC Davis NMR Facility.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing.
  • How to Process COSY and HSQC Spectra on MestreNova. YouTube. Available at: [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis.
  • Short Summary of 1H-NMR Interpretation. Jasperse Handouts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek.
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journals.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.
  • 4-Phenylpiperidine(771-99-3) 1H NMR spectrum. ChemicalBook.
  • 2D NMR A correlation map between two NMR parameters. University of Connecticut.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Library of Medicine.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. National Library of Medicine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(Thiophen-3-ylmethyl)piperidin-4-ol (CAS No. 881041-65-0). As a specialized heterocyclic compound, its disposal requires a meticulous approach grounded in an understanding of its constituent chemical moieties: the thiophene ring and the piperidine ring. This guide is designed for researchers, chemists, and laboratory managers in the pharmaceutical and drug development sectors, offering a framework for risk mitigation and regulatory adherence.

Hazard Profile Analysis: An Inference-Based Approach

The thiophene moiety suggests potential flammability and environmental toxicity. Thiophenes are known to be harmful to aquatic life and can form flammable vapors.[1][2] Combustion may produce hazardous sulfur oxides (SOx).[3][4] The piperidine moiety , a cyclic secondary amine, imparts a basic and potentially corrosive nature.[5][6] Piperidine and its derivatives are often toxic if inhaled or absorbed through the skin, can be flammable, and may cause severe skin and eye irritation or burns.[5][7][8][9]

Based on this analysis, 1-(Thiophen-3-ylmethyl)piperidin-4-ol should be handled as a substance that is potentially flammable, corrosive, toxic, and an environmental hazard.

Potential Hazard Contributing Moiety Rationale and Key Precautions
Skin & Eye Irritation/Corrosion PiperidinePiperidine is a strong organic base known to cause severe skin burns and eye damage.[5][10] Always handle with appropriate gloves and eye protection.
Toxicity (Dermal, Inhalation) Piperidine, ThiophenePiperidine is toxic upon contact or inhalation.[5][8][9] Thiophene is also harmful if inhaled.[2] All handling and disposal steps must be performed in a certified chemical fume hood.
Flammability Thiophene, PiperidineBoth parent compounds are flammable liquids.[2][7][8] Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air.[1][9]
Environmental Hazard ThiopheneThiophene derivatives can be harmful to aquatic life with long-lasting effects.[1] Do not dispose of down the drain or in general waste.[11]
Reactivity BothMay react with strong oxidizing agents, strong acids, and acid chlorides.[1][3][10] Keep waste segregated from incompatible materials.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound for disposal. The primary objective is to prevent all routes of exposure—dermal, ocular, and inhalation.

Protection Area Required PPE Specification and Rationale
Eyes / Face Chemical Safety Goggles & Face ShieldProvides a complete seal around the eyes and protects the face from splashes. Essential due to the high risk of severe eye damage from piperidine derivatives.[12][13]
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Inspect for any signs of degradation before use and change frequently, especially after direct contact.[6][12]
Body Flame-Retardant Laboratory CoatMust be fully buttoned to protect skin from incidental contact.
Respiratory Certified Chemical Fume HoodAll waste transfer and handling operations must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7][12]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that 1-(Thiophen-3-ylmethyl)piperidin-4-ol must be treated as a hazardous chemical waste. It should never be disposed of via sanitary sewer (drain) or as general solid waste.[11] The required method is collection by a licensed hazardous waste disposal contractor, typically for high-temperature incineration.[14][15]

Phase 1: Waste Identification and Segregation
  • Categorize the Waste: Classify any material containing or contaminated with 1-(Thiophen-3-ylmethyl)piperidin-4-ol as Hazardous Organic Chemical Waste .[16]

  • Segregate at the Source:

    • Liquid Waste: If the compound is in a solvent, collect it in a dedicated container for halogenated or non-halogenated organic solvent waste, as appropriate. Do not mix with aqueous waste, acids, bases, or oxidizers.

    • Solid Waste: Collect contaminated solid materials (e.g., weighing paper, contaminated gloves, silica gel) in a separate, clearly labeled container for solid organic waste.[3]

    • Empty Containers: Original containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[15] The rinsed, defaced container can then be disposed of as general lab glass or plastic waste.

Phase 2: Preparing the Waste Container
  • Select a Compatible Container: Use only containers approved for chemical waste, typically made of high-density polyethylene (HDPE) or glass for liquids. Ensure the container material is compatible with the waste contents.[17]

  • Label Accurately: The container must be clearly labeled with a "Hazardous Waste" tag.[16]

  • List all Contents: Write out the full chemical names of all components in the waste container, including solvents. Do not use abbreviations or chemical formulas.[17]

  • Keep Closed: The waste container must be securely sealed with a tight-fitting cap at all times, except when actively adding waste.[8][17]

Phase 3: Final Disposal and Documentation
  • Store Safely: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and provides secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) office or designated chemical safety officer to arrange for pickup by a licensed waste disposal contractor.[15]

  • Maintain Records: Keep accurate records of the waste generated, including its composition and volume, as required by your institution and local regulations.[16]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 1-(Thiophen-3-ylmethyl)piperidin-4-ol waste streams.

G cluster_0 Disposal Workflow for 1-(Thiophen-3-ylmethyl)piperidin-4-ol start Identify Waste Containing 1-(Thiophen-3-ylmethyl)piperidin-4-ol ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form liquid_waste Liquid Waste (Solutions, Rinsate) assess_form->liquid_waste Liquid solid_waste Solid Waste (Contaminated Gloves, Silica, etc.) assess_form->solid_waste Solid collect_liquid Collect in Labeled Organic Solvent Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Organic Waste Container solid_waste->collect_solid segregate CRITICAL: Segregate from Acids, Bases, Oxidizers, Aqueous Waste collect_liquid->segregate store Store Sealed Container in Designated Satellite Area collect_liquid->store collect_solid->segregate collect_solid->store contact_ehs Contact EH&S for Pickup by Licensed Disposal Contractor store->contact_ehs

Caption: Disposal workflow for 1-(Thiophen-3-ylmethyl)piperidin-4-ol.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Remove Ignition Sources: If the spill is significant and involves flammable solvents, remove all potential sources of ignition.[4][7]

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your EH&S department, regardless of the size.

References

  • Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine. Benchchem.
  • SAFETY DATA SHEET - (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol. Fisher Scientific.
  • Thiophene - Sciencemadness Wiki. Sciencemadness.
  • Piperidine - SAFETY D
  • Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • SAFETY DATA SHEET - Piperidine. Fisher Scientific.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. Sigma-Aldrich.
  • Thiophene - SAFETY D
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
  • SAFETY DATA SHEET - Thieno[3,2-b]thiophene. Ossila.
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline. Fisher Scientific.
  • Hazardous Waste and Disposal Consider
  • Disposal of Chemical Waste. University of Reading Safety Office.
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Trade name : Lithofin MPP Safety D
  • Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. RSC Publishing.
  • SAFETY DATA SHEET - 2-Methyl-2-propen-1-ol. Fisher Scientific.
  • Material Safety D

Sources

Personal protective equipment for handling 1-(Thiophen-3-ylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Hazard Profile & Risk Assessment

The "Why" Behind the Protocol

To safely handle 1-(Thiophen-3-ylmethyl)piperidin-4-ol, one must understand its dual-nature pharmacology and chemical reactivity. We do not merely follow a generic template; we analyze the functional groups to predict risk where specific toxicological data may be sparse.

  • The Piperidine Core (Base/Caustic Risk): Piperidine derivatives are secondary or tertiary amines. They are inherently basic (pKa ~10-11). Upon contact with mucosal membranes (eyes, lungs), they saponify fatty acids in cell membranes, causing immediate irritation or potential chemical burns. This necessitates splash goggles over safety glasses.

  • The Thiophene Moiety (Permeation/Sensitization): Thiophene rings increase lipophilicity, facilitating dermal absorption. While less volatile than thiophene itself, this moiety acts as a structural alert for potential metabolic activation (bioactivation to reactive sulfoxides), implying a need to minimize skin contact rigorously.

  • The Hydroxyl Group (Polarity): The 4-OH group increases water solubility compared to the parent piperidine, potentially aiding systemic distribution if absorbed.

GHS Classification (Read-Across/Precautionary):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

  • H302/H312: Harmful if swallowed or in contact with skin (Predicted).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

Body AreaRecommended PPETechnical Rationale & Specifications
Respiratory Fume Hood (Primary) Specification: Face velocity 80–100 fpm. Work >6 inches inside the sash.Backup: N95/P100 respirator if working outside a hood (powder handling only).
Hand Protection Double Nitrile (0.11 mm min) Why Double? Thiophene derivatives can permeate thin nitrile. The outer glove acts as a sacrificial barrier. Protocol: Inspect inner glove for yellowing (amine oxidation) or stiffness. Change immediately upon splash.
Eye/Face Chemical Splash Goggles Critical: Standard safety glasses are insufficient for amines. Vapors or micro-aerosols can bypass side shields, reacting with eye moisture to form a caustic solution.
Body Poly-coated Lab Coat Standard: 100% Cotton or Nomex (if flammables present).Enhanced: Tyvek sleeves are recommended during solubilization to prevent wrist exposure between glove and coat.
Footwear Closed-toe, Non-perforated Leather or chemically resistant synthetic. No mesh sneakers (liquids penetrate mesh instantly).

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs during the weighing of the solid powder.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Piperidine salts often carry static charge, causing "fly-away" powder.

  • Taring: Tare the vial outside the enclosure, then introduce it to the balance.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Decontamination: Wipe the balance area with a wet tissue (water/methanol) immediately after use.

B. Solubilization & Reaction Setup (Liquid State)

The highest risk of dermal absorption occurs here.

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMSO, permeation rates through gloves increase drastically.

    • If using DCM: Wear Silver Shield (Laminate) gloves under nitrile. DCM carries the amine through nitrile in <2 minutes.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Amines oxidize to N-oxides upon prolonged air exposure, potentially altering the toxicity profile and darkening the material.

  • Addition: Add the solvent to the solid, not vice-versa, to minimize dust displacement.

Emergency Response & Waste Disposal

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.

PPE_Selection Start Start: Handling 1-(Thiophen-3-ylmethyl)piperidin-4-ol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Solid_Risk Risk: Inhalation of Dust Solid->Solid_Risk Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_PPE PPE: Double Nitrile + Splash Goggles Engineering: Fume Hood Required Solid_Risk->Solid_PPE Standard_Solvent Standard (MeOH, Water, EtOAc) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, DMF, DMSO) Solvent_Check->Penetrating_Solvent Liquid_PPE_Std PPE: Double Nitrile (Change <15 mins) Standard_Solvent->Liquid_PPE_Std Liquid_PPE_High PPE: Laminate (Silver Shield) Liners Penetrating_Solvent->Liquid_PPE_High

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Spill Cleanup Protocol

Small Spill (<5g/5mL):

  • Isolate: Evacuate immediate area. Post "Do Not Enter" sign.

  • Neutralize: Cover liquid spills with an absorbent pad treated with dilute acetic acid or citric acid (neutralizes the amine).

  • Collect: Scoop solid powder gently to avoid dust generation.

  • Clean: Wash surface with water and soap twice.

Disposal:

  • Stream: Segregate into "Basic Organic Waste" or "Halogenated Waste" (if thiophene content dictates specific local protocols, though generally non-halogenated organic is acceptable unless Fluorine/Chlorine is present elsewhere in the molecule).

  • Labeling: Clearly mark as "Contains Thiophene/Piperidine Derivative - Irritant."

References

  • PubChem. (n.d.). Compound Summary: Piperidin-4-ol.[4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiophene. Retrieved October 26, 2025, from [Link]

Sources

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